Physalin F
Description
5,6-Epxoyphysalin B has been reported in Witheringia solanacea, Physalis lagascae, and other organisms with data available.
has immunosuppressive activity; from Physalis angulata L; structure given in first source
Structure
3D Structure
Properties
Molecular Formula |
C28H30O10 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(1R,2R,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone |
InChI |
InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18-,22+,23-,24-,25+,26+,27+,28-/m0/s1 |
InChI Key |
VSLWNSSUMFSGFF-DKOLRWHASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Physalin F: A Technical Guide to its Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalin F, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. It also delves into its multifaceted pharmacological effects, including its anti-inflammatory, immunomodulatory, and anticancer properties. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known signaling pathways to serve as a valuable resource for ongoing and future research and development endeavors.
Chemical Structure and Properties
This compound is a complex withanolide characterized by a 13,14-seco-16,24-cyclo-steroidal skeleton. Its chemical identity has been established through various spectroscopic techniques.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1R,2R,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1¹’²⁰.0²’¹².0⁴’⁶.0⁶’¹¹.0¹⁵’¹⁹.0¹⁸’²³.0²¹’²⁶]triacont-8-ene-10,16,25,30-tetrone | [1] |
| Molecular Formula | C₂₈H₃₀O₁₀ | [2][3] |
| Molecular Weight | 526.5 g/mol | [2][3] |
| CAS Number | 57423-71-9 | [2][3] |
| Appearance | White solid | [4] |
| Melting Point | 268 °C or 295-296 °C | [3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H-NMR | Signals corresponding to three methyl singlets, and characteristic olefinic and oxygenated methine protons. | [4] |
| ¹³C-NMR | Resonances confirming the presence of 28 carbons, including carbonyls, olefinic carbons, and carbons of the steroidal skeleton. | [4] |
| Mass Spectrometry (MS) | ESI-MS has shown a protonated molecule [M+H]⁺ consistent with the molecular formula. | [4] |
| Infrared (IR) Spectroscopy | Strong absorption bands indicating the presence of hydroxyl (-OH), lactone, and α,β-unsaturated ketone functional groups. | [4] |
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer mechanism is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference(s) |
| A498 | Renal Carcinoma | 1.40 | ~2.66 | [1] |
| ACHN | Renal Carcinoma | 2.18 | ~4.14 | [1] |
| UO-31 | Renal Carcinoma | 2.81 | ~5.34 | [1] |
| H460 | Non-small Cell Lung Cancer | Not specified | Not specified | [7] |
| A549 | Non-small Cell Lung Cancer | Not specified | Not specified | [7] |
| H1650 | Non-small Cell Lung Cancer | Not specified | Not specified | [7] |
| H1975 | Non-small Cell Lung Cancer | Not specified | Not specified | [7] |
| K562 | Erythroleukemia | Not specified | Not specified | [8] |
| APM1840 | Acute T Lymphoid Leukemia | Not specified | Not specified | [8] |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | Not specified | [8] |
| KG-1 | Acute Myeloid Leukemia | Not specified | Not specified | [8] |
| CTV1 | Acute Monocytic Leukemia | Not specified | Not specified | [8] |
| B cell | Acute B Lymphoid Leukemia | Not specified | Not specified | [8] |
| PBMC (HTLV-1 infected) | - | Not specified | 0.97 ± 0.11 | [9] |
In human renal carcinoma cells (A498), this compound induces apoptosis through the generation of reactive oxygen species (ROS).[2][3][6] This ROS accumulation leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-3 and -9, ultimately resulting in programmed cell death.[6][10]
This compound has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][6] It inhibits the nuclear translocation of the p65 and p50 subunits of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[6]
In colorectal cancer cells, this compound has been identified as an antagonist of the Wnt/β-catenin signaling pathway.[9][11] It promotes the degradation of β-catenin by enhancing the formation of the β-catenin destruction complex.[11] This action is mediated by promoting the binding of Yes-associated protein (YAP) to the destruction complex, which facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin.[9][11]
Anti-inflammatory and Immunomodulatory Activities
This compound possesses potent anti-inflammatory and immunomodulatory properties. It has been shown to reduce paw edema in carrageenan-induced inflammation models in rats.[12] Its immunomodulatory effects are demonstrated by its ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of pro-inflammatory cytokines such as IL-2, IL-6, IL-10, TNF-α, and IFN-γ.[13]
Experimental Protocols
Isolation and Purification of this compound
A general procedure for the isolation of physalins from Physalis species involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., whole plant of Physalis angulata) is extracted with a suitable solvent such as ethanol or dichloromethane.[14][15]
-
Fractionation: The crude extract is then subjected to systematic fractionation using different solvents to separate compounds based on polarity.[14]
-
Chromatographic Purification: The fractions containing physalins are further purified using column chromatography techniques, such as silica gel chromatography, to isolate pure this compound.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A498 renal carcinoma cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (typically in a DMSO solution, with the final DMSO concentration kept low and consistent across all wells) for a defined period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 1-4 hours to allow for the formation of formazan crystals by viable cells.[16][17]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[18]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[16]
Carrageenan-Induced Paw Edema Assay
The in vivo anti-inflammatory activity of this compound can be assessed using the carrageenan-induced paw edema model in rats.
-
Animal Groups: Rats are divided into control, standard (e.g., indomethacin), and this compound-treated groups.[12]
-
Drug Administration: this compound or the standard drug is administered (e.g., intraperitoneally or orally) at various doses 30-60 minutes before the induction of inflammation.[12]
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[12]
-
Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12]
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[19]
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a range of significant biological activities. Its potent anticancer effects, mediated through the induction of apoptosis and the inhibition of key signaling pathways like NF-κB and Wnt/β-catenin, highlight its potential as a lead compound in oncology drug discovery. Furthermore, its anti-inflammatory and immunomodulatory properties suggest its therapeutic potential in a broader range of diseases. This technical guide provides a foundational understanding of this compound, intended to facilitate further research into its mechanisms of action and to support its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species | PLOS One [journals.plos.org]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. This compound Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Frontiers | Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect [frontiersin.org]
- 9. YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation, pharmacological activity and structure determination of physalin B and 5β,6β-epoxyphysalin B isolated from Congolese Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. ijbcp.com [ijbcp.com]
An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of Physalin F
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro anti-inflammatory properties of Physalin F, a seco-steroid compound isolated from plants of the Physalis genus. This compound has demonstrated significant potential as an immunomodulatory and anti-inflammatory agent. This guide synthesizes key findings on its mechanisms of action, presents quantitative data from various studies, and provides detailed experimental protocols for researchers seeking to investigate its effects.
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by modulating key signaling cascades within immune cells. The most well-documented mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. Additionally, evidence suggests its role in inhibiting the calcineurin pathway, which is crucial for T-cell activation.
1.1 Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB (typically a p50/p65 heterodimer) is held in the cytoplasm by an inhibitory protein called IκBα.[1][2] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[2] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory mediators such as TNF-α, IL-6, and enzymes like iNOS and COX-2.[1][3]
This compound, along with other physalins, intervenes in this pathway by preventing the degradation of IκBα.[3][4] This action keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of inflammatory genes.[3][5] While some physalins like Physalin A have been shown to inhibit IKKβ directly, the precise target of this compound within this cascade is an area of ongoing investigation.[3][6]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
1.2 Inhibition of Calcineurin Activity
This compound demonstrates potent immunosuppressive effects on lymphocytes, which are mediated, at least in part, by the inhibition of calcineurin.[7][8] Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that, upon activation in T-cells, dephosphorylates the nuclear factor of activated T-cells (NFAT). This allows NFAT to translocate to the nucleus and induce the transcription of genes essential for T-cell activation and proliferation, such as Interleukin-2 (IL-2).[7] By inhibiting calcineurin activity, this compound effectively suppresses T-cell proliferation and the production of key cytokines like IL-2 and IFN-γ.[7][8][9]
Figure 2: Inhibition of the Calcineurin pathway by this compound.
Quantitative Data on In Vitro Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers, as reported in the scientific literature. Experiments are typically performed in immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), stimulated with LPS or other mitogens.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Cell Type | Stimulant | Mediator | This compound Concentration | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|
| Macrophages | LPS | Nitric Oxide (NO) | Not specified | Inhibition observed | [5] |
| Macrophages | LPS | Prostaglandin E₂ (PGE₂) | Not specified | Inhibition observed |[5] |
Table 2: Effect of this compound on Cytokine Production
| Cell Type | Stimulant | Cytokine | This compound Concentration (µM) | Effect | Reference |
|---|---|---|---|---|---|
| Mouse Splenocytes | Concanavalin A | IL-2 | 0.5, 1, 2 | Significant reduction | [9] |
| Mouse Splenocytes | Concanavalin A | IL-4 | 0.5, 1, 2 | Significant reduction | [9] |
| Mouse Splenocytes | Concanavalin A | IFN-γ | 0.5, 1, 2 | Significant reduction | [9] |
| Mouse Splenocytes | Concanavalin A | IL-10 | 0.5, 1, 2 | Significant reduction | [9] |
| HAM/TSP Patient PBMCs | Spontaneous | IL-2, IL-6, TNF-α, IFN-γ | 10 | Significant reduction | [10][11] |
| HAM/TSP Patient PBMCs | Spontaneous | IL-10 | 10 | Significant reduction | [10][11] |
| HAM/TSP Patient PBMCs | Spontaneous | IL-17A | 10 | No significant effect | [10][11] |
| Macrophages | Not specified | IL-1β, IL-6, IL-12, TNF | Not specified | Inhibition observed | [5] |
| Macrophages | Not specified | IL-10 | Not specified | Increased production |[5] |
Table 3: Effect of this compound on Lymphocyte Proliferation
| Cell Type | Stimulant | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| HAM/TSP Patient PBMCs | Spontaneous | ³H-thymidine uptake | 0.97 ± 0.11 | [10][11] |
| Mouse Splenocytes | Concanavalin A | Not specified | - | Concentration-dependent inhibition |[8] |
Detailed Experimental Protocols
This section provides standardized methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of this compound.
3.1 General Experimental Workflow
The typical workflow for assessing the in vitro anti-inflammatory activity of a compound like this compound involves several sequential steps, from initial cytotoxicity screening to detailed mechanistic studies.
Figure 3: General experimental workflow for in vitro anti-inflammatory studies.
3.2 Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed cells in appropriate well plates (e.g., 96-well for MTT, 24-well for ELISA/Griess) at a predetermined density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/mL) to the wells and incubate for the desired period (e.g., 24 hours).
3.3 Cell Viability Assay (MTT Assay)
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
3.4 Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
3.5 Cytokine Measurement (ELISA)
-
Collect cell culture supernatants after the incubation period.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer’s protocol precisely for coating, blocking, sample incubation, detection antibody, substrate addition, and reading the absorbance.
-
Calculate cytokine concentrations based on the standard curve provided in the kit.
3.6 Western Blot Analysis for NF-κB Pathway Proteins
-
After treatment and stimulation, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, NF-κB p65, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band density using image analysis software and normalize to a loading control like β-actin.
Conclusion and Future Directions
The available in vitro evidence strongly supports the anti-inflammatory and immunosuppressive potential of this compound. Its ability to inhibit the NF-κB and calcineurin signaling pathways positions it as a promising candidate for the development of novel therapeutics for inflammatory and autoimmune diseases.[8]
Future in vitro research should focus on:
-
Precise Molecular Targets: Identifying the specific kinase or protein within the NF-κB pathway that this compound directly binds to and inhibits.
-
Broader Pathway Analysis: Investigating the effects of this compound on other relevant inflammatory pathways, such as the MAPK and JAK/STAT pathways, and the NLRP3 inflammasome.
-
Cell-Type Specificity: Comparing the effects of this compound across a wider range of immune cells (e.g., neutrophils, dendritic cells, different T-cell subsets) to understand its immunomodulatory profile better.
-
Synergistic Effects: Further exploring the synergistic activity of this compound with existing anti-inflammatory drugs, such as glucocorticoids, which could lead to combination therapies with enhanced efficacy and reduced side effects.[8][9]
This technical guide provides a foundational resource for scientists dedicated to exploring the therapeutic applications of this potent natural compound.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 6. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Physalin F: A Technical Guide to its Anticancer Properties in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalin F, a seco-steroid derived from plants of the Physalis genus, has demonstrated significant cytotoxic and pro-apoptotic activity against various cancer cell lines. This technical guide consolidates the current understanding of this compound's anticancer effects, with a specific focus on its mechanism of action in human leukemia cells. It provides an in-depth overview of its effects on cell viability, apoptosis induction, and the underlying signaling pathways. Detailed experimental protocols and quantitative data from available literature are presented to facilitate further research and development of this compound as a potential therapeutic agent for leukemia.
Introduction
Physalins are a group of naturally occurring steroids isolated from plants of the Solanaceae family, particularly the Physalis genus.[1][2] Among them, this compound has been identified as a potent cytotoxic agent against a spectrum of human cancer cells.[3] Early research highlighted its superior activity against several human leukemia cell lines compared to other physalins, such as Physalin B.[1][4] The distinctive epoxy group in its chemical structure is believed to be crucial for its potent cytotoxic activity.[1][5] This document outlines the key findings regarding this compound's effects on leukemia cells, focusing on the molecular mechanisms that lead to cell death.
Cytotoxicity and Antiproliferative Effects
This compound exhibits strong inhibitory effects on the growth of a variety of human leukemia cell lines.[1] It has been shown to be effective against erythroleukemia (K562), acute T lymphoid leukemia (APM1840), acute promyelocytic leukemia (HL-60), acute myeloid leukemia (KG-1), and acute monocytic leukemia (CTV1).[1] Notably, its activity is particularly pronounced against acute myeloid leukemia (KG-1) and acute B lymphoid leukemia cells.[1][4]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While comprehensive IC50 data for this compound across a wide range of leukemia cell lines is not extensively detailed in a single report, the available information underscores its potent activity.
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |
| P388 | Murine Lymphocytic Leukemia | In vivo Antitumor Assay | Active | Not Specified | [3] |
| HL-60 | Human Promyelocytic Leukemia | Growth Inhibition | Potent Activity | Not Specified | [1] |
| KG-1 | Human Acute Myeloid Leukemia | Growth Inhibition | Strong Activity | Not Specified | [1] |
| K562 | Human Erythroleukemia | Growth Inhibition | Active | Not Specified | [1] |
Note: Specific IC50 values for leukemia cells are not consistently reported in the publicly available literature. The table reflects the reported activity.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.
Apoptosis Induction Data
Studies on various cancer cell types, including renal carcinoma cells which serve as a model for its apoptotic mechanism, show that this compound treatment leads to a significant, dose- and time-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells.
| Cell Line | Treatment | Time (hours) | Effect | Reference |
| A498 (Renal Carcinoma) | This compound (1, 3, 10 µg/mL) | 24 | Dose-dependent increase in sub-G1 phase | [6] |
| A498 (Renal Carcinoma) | This compound (10 µg/mL) | 0-24 | Time-dependent increase in sub-G1 phase | [6] |
The ROS-Mediated Mitochondrial Pathway
A key aspect of this compound-induced apoptosis is its effect on the mitochondria. The proposed signaling cascade is initiated by the generation of Reactive Oxygen Species (ROS).
-
ROS Accumulation : this compound treatment leads to an accumulation of intracellular ROS.
-
Mitochondrial Disruption : The increase in ROS causes a disruption of the mitochondrial membrane potential (ΔΨm).[6]
-
Cytochrome c Release : This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.[6]
-
Caspase Activation : Cytosolic cytochrome c triggers the activation of initiator caspase-9, which in turn activates executioner caspase-3.[6]
-
PARP Cleavage : Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[6]
-
Bcl-2 Family Regulation : The process is also regulated by Bcl-2 family proteins. This compound has been shown to cause the degradation of anti-apoptotic proteins Bcl-2 and Bcl-xL, further promoting apoptosis.[6]
The central role of ROS is confirmed by experiments where antioxidants like N-acetyl-(L)-cysteine (NAC) were able to reverse the apoptotic effects of this compound.[6]
Involvement of Other Signaling Pathways
Beyond the intrinsic mitochondrial pathway, this compound has been shown to modulate other critical signaling pathways involved in cell survival and proliferation:
-
NF-κB Pathway : this compound can suppress the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) by preventing the nuclear translocation of its p65 and p50 subunits.[6] This inhibition further contributes to its pro-apoptotic effect.
-
PI3K/AKT and MAPK Pathways : In non-small cell lung cancer cells, this compound has been found to down-regulate the PI3K/AKT and MAPK signaling pathways, which are often hyperactivated in cancer and promote cell survival.[7]
Experimental Protocols
The following sections provide generalized yet detailed methodologies for key experiments used to evaluate the anticancer properties of this compound.
Cell Culture
-
Cell Lines : Human leukemia cell lines such as HL-60, Jurkat, or K562 are commonly used.
-
Media : Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Conditions : Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding : Seed leukemia cells (e.g., 4x10^4 cells/ml) into 96-well plates.
-
Treatment : Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization : Centrifuge the plate, remove the supernatant, and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Preparation : Culture and treat cells with this compound for the desired time. Collect both adherent (if any) and suspension cells.
-
Washing : Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis : Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
-
Cell Preparation : Treat cells with this compound as required and harvest.
-
Fixation : Wash cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Analysis : Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) peak, is quantified.
Western Blot Analysis
-
Protein Extraction : Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Washing : Wash the membrane with TBST.
-
Secondary Antibody : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental processes and the proposed molecular pathways of this compound action.
Caption: A typical experimental workflow for assessing the anticancer effects of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Conclusion and Future Directions
This compound is a promising natural compound with potent anti-leukemic properties. Its ability to induce apoptosis through the ROS-mediated mitochondrial pathway and modulate key survival pathways like NF-κB highlights its therapeutic potential. However, further research is required to fully elucidate its efficacy and safety profile. Future studies should focus on:
-
Establishing comprehensive dose-response curves and IC50 values for a wider range of leukemia subtypes.
-
Conducting detailed proteomic and genomic analyses to identify additional molecular targets.
-
Evaluating the in vivo efficacy of this compound in animal models of leukemia.[3]
-
Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
This guide provides a foundational resource for researchers aiming to build upon the existing knowledge and explore the clinical potential of this compound in the treatment of leukemia.
References
- 1. Inhibitory effects of physalin B and this compound on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Antitumor agent, this compound from Physalis angulata L. | Semantic Scholar [semanticscholar.org]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Immunomodulatory Effects of Physalin F on Lymphocytes
Executive Summary: Physalin F, a seco-steroid derived from plants of the Physalis genus, has emerged as a potent immunomodulatory agent with significant therapeutic potential for autoimmune and inflammatory disorders. This document provides a comprehensive technical overview of its effects on lymphocytes, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation. The primary mechanism of action for this compound is the inhibition of calcineurin, a critical phosphatase in the T cell activation pathway. This activity, combined with its ability to modulate the NF-κB signaling cascade, leads to a profound, dose-dependent suppression of lymphocyte proliferation and a significant reduction in the production of both Th1 and Th2 cytokines. Furthermore, this compound exhibits a synergistic immunosuppressive effect when combined with glucocorticoids like dexamethasone, highlighting its potential as a standalone or combination therapy.
Core Immunomodulatory Activities
This compound exerts strong immunosuppressive effects on activated lymphocytes, which have been demonstrated in both in vitro and in vivo models.
Inhibition of Lymphocyte Proliferation
This compound is a potent inhibitor of lymphocyte proliferation. In murine splenocytes stimulated with the mitogen concanavalin A (Con A), it induces a concentration-dependent inhibition of proliferation[1][2][3]. At a concentration of 2 µM, this compound suppresses approximately 95% of lymphoproliferation[1][4]. This anti-proliferative effect is not due to cytotoxicity at these concentrations[1][3][4]. The half-maximal effective concentration (EC50) for this inhibition was found to be 0.65 µM[1][5]. Studies have also shown that the inhibition of lymphocyte proliferation is associated with a cell cycle arrest in the G1 phase[6].
Suppression of Cytokine Production
A key aspect of this compound's immunomodulatory activity is its ability to suppress the production of critical cytokines from activated lymphocytes. Treatment of Con A-stimulated murine splenocytes with this compound results in a significant reduction of key Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10)[1][3][4][7]. The inhibitory effect at 2 µM is comparable or even superior to that of the standard immunosuppressant dexamethasone at 1 µM[1][4]. This broad-spectrum cytokine suppression underscores its potent anti-inflammatory and immunosuppressive capabilities. Similar effects have been observed in human peripheral blood mononuclear cells (PBMCs) from patients with HTLV-1 associated myelopathy, where this compound reduced the levels of IL-2, IL-6, IL-10, TNF-α, and IFN-γ[8][9].
In Vivo Efficacy in a Delayed-Type Hypersensitivity Model
The immunosuppressive activity of this compound has been validated in vivo. In a murine model of delayed-type hypersensitivity (DTH), a Th1-mediated inflammatory response, intraperitoneal administration of this compound effectively reduced paw edema induced by immunization, demonstrating its therapeutic potential in living systems[1][3][7].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on lymphocytes.
Table 1: Effect of this compound on Mitogen-Stimulated Lymphocyte Proliferation
| Parameter | Value | Cell Type | Comments | Source |
|---|---|---|---|---|
| Inhibition at 0.5 µM | ~33% | Murine Splenocytes | Concanavalin A stimulation for 72h. | [1] |
| Inhibition at 1.0 µM | ~68% | Murine Splenocytes | Concanavalin A stimulation for 72h. | [1] |
| Inhibition at 2.0 µM | ~95% | Murine Splenocytes | Concanavalin A stimulation for 72h. | [1][4] |
| EC50 (Alone) | 0.65 µM | Murine Splenocytes | Half-maximal effective concentration. | [1][5] |
| EC50 (with Dexamethasone) | 0.006 µM | Murine Splenocytes | Demonstrates strong synergistic effect. | [1][5] |
| IC50 | 0.97 ± 0.11 µM | Human PBMCs | Spontaneous proliferation in HAM/TSP patients. |[8] |
Table 2: Effect of this compound on Cytokine Production in Activated Murine Splenocytes
| Cytokine | Concentration | Observation | Source |
|---|---|---|---|
| IL-2 | 0.5, 1.0, 2.0 µM | Significant, dose-dependent reduction. | [1][10] |
| IFN-γ | 0.5, 1.0, 2.0 µM | Significant, dose-dependent reduction. | [1][10] |
| IL-4 | 0.5, 1.0, 2.0 µM | Significant, dose-dependent reduction. | [1][10] |
| IL-10 | 0.5, 1.0, 2.0 µM | Significant, dose-dependent reduction. |[1][10] |
Table 3: Cytotoxicity Profile of this compound on Murine Splenocytes
| Concentration | Viability | Incubation Time | Method | Source |
|---|---|---|---|---|
| ≤ 2.0 µM | > 95% | 72h | Propidium Iodide Staining / Flow Cytometry | [1][4] |
| LC50 | 13.3 µM | Not Specified | Not Specified |[4] |
Mechanisms of Action & Signaling Pathways
This compound modulates multiple signaling pathways within lymphocytes to exert its immunosuppressive effects.
Primary Mechanism: Calcineurin Inhibition
The principal mechanism underlying this compound's immunosuppressive action is the inhibition of calcineurin[1][3][7]. Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase. Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T cells (NFAT), enabling its translocation into the nucleus where it acts as a transcription factor for key genes, including IL-2, which is essential for T cell proliferation and activation[1]. By inhibiting calcineurin activity, this compound prevents NFAT dephosphorylation and nuclear translocation, thereby blocking IL-2 gene transcription and halting the T cell activation cascade. This mechanism is analogous to that of established immunosuppressive drugs like cyclosporine and tacrolimus[1].
Modulation of NF-κB Signaling
Evidence suggests that this compound also modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. In various cell types, physalins have been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB (a p65/p50 heterodimer) in the cytoplasm. By stabilizing IκBα, this compound inhibits the translocation of NF-κB into the nucleus, thereby preventing the transcription of numerous pro-inflammatory and anti-apoptotic genes[6][11][12]. This action contributes to both its anti-inflammatory effects and its ability to induce apoptosis in certain cell populations[12].
Potential Involvement of MAPK Pathway
While less characterized in lymphocytes specifically, studies in other cell types, such as non-small cell lung cancer cells, have shown that this compound can down-regulate the MAPK and AKT signaling pathways[13]. The MAPK pathways (including ERK, JNK, and p38) are crucial for T cell activation, differentiation, and cytokine production[14][15]. Inhibition of these pathways would be consistent with the observed immunosuppressive phenotype and represents a probable, albeit less confirmed, mechanism of action in lymphocytes.
Induction of Apoptosis
At higher concentrations (e.g., 10 µM), this compound has been shown to induce apoptosis in human PBMCs[8]. In cancer cell lines, this is mediated by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade[12]. This pro-apoptotic activity may contribute to its immunomodulatory effects by eliminating hyperactivated or pathogenic lymphocyte clones.
Detailed Experimental Protocols
The following are representative protocols for key assays used to characterize the immunomodulatory effects of this compound.
Murine Splenocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus.
-
Cell Isolation: Spleens are aseptically harvested from BALB/c mice. A single-cell suspension is prepared by mechanical dissociation. Red blood cells are lysed using an ACK lysis buffer.
-
Cell Culture: Splenocytes are washed and resuspended in complete RPMI-1640 medium. Cells are seeded into 96-well plates at a density of 1 x 10^6 cells/well.
-
Treatment and Stimulation: Cells are treated with various concentrations of this compound (e.g., 0.5, 1, 2 µM) or a vehicle control. Proliferation is induced by adding Concanavalin A (2 µg/mL) to the appropriate wells[1][4].
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere[1][4].
-
Quantification: Proliferation is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP as an indicator of metabolically active cells[1][3][4]. Alternatively, [3H]-thymidine is added for the final 6-18 hours of culture, and its incorporation into DNA is measured using a scintillation counter[8][16].
Cytokine Quantification by ELISA
This protocol quantifies the secretion of cytokines into the cell culture supernatant.
-
Sample Collection: Splenocytes are cultured, stimulated with Con A (5 µg/mL), and treated with this compound as described above, but for a 48-hour incubation period[1][3][10].
-
Supernatant Harvest: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected and stored at -80°C until analysis.
-
ELISA Procedure: Standard sandwich ELISA kits for murine IL-2, IFN-γ, IL-4, and IL-10 are used according to the manufacturer's instructions. Briefly, plates pre-coated with capture antibody are incubated with supernatants, followed by incubation with a biotinylated detection antibody, then an enzyme-linked avidin-horseradish peroxidase conjugate, and finally a substrate solution for color development.
-
Data Analysis: The optical density is read on a microplate reader, and cytokine concentrations are calculated by comparison to a standard curve generated from recombinant cytokines.
References
- 1. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physalins B, F and G, seco-steroids purified from Physalis angulata L., inhibit lymphocyte function and allogeneic transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAP-kinase signaling pathways in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. hanc.info [hanc.info]
Physalin F as a Calcineurin Inhibitor: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Physalin F, a seco-steroid derived from plants of the Physalis genus, has emerged as a potent immunomodulatory agent with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action as a calcineurin inhibitor, its impact on critical signaling pathways, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this compound in immune-mediated diseases.
Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway
The primary immunosuppressive effect of this compound is attributed to its ability to inhibit the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[2][3] Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase that plays a pivotal role in T-cell activation.[1][4] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin.[1][4] Activated calcineurin then dephosphorylates the cytoplasmic NFAT transcription factor.[1][4] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation into the nucleus, where it upregulates the transcription of genes essential for T-cell activation and immune response, including interleukin-2 (IL-2).[1][4]
This compound exerts its inhibitory effect by directly or indirectly targeting calcineurin's phosphatase activity, thereby preventing the dephosphorylation of NFAT.[2][3] This action mirrors that of established calcineurin inhibitors like cyclosporin A and tacrolimus. By blocking NFAT's nuclear translocation, this compound effectively suppresses the transcription of pro-inflammatory cytokines and hampers T-cell proliferation and activation.[2][3]
Quantitative Data on the Immunosuppressive Activity of this compound
The following tables summarize the key quantitative data from various in vitro and in vivo studies, demonstrating the potent immunosuppressive effects of this compound.
Table 1: In Vitro Efficacy of this compound on Lymphocyte Functions
| Parameter | Cell Type | Assay | Result | Reference |
| IC50 | Human PBMCs | Spontaneous Proliferation | 0.97 ± 0.11 µM | [4] |
| Inhibition of Proliferation | Mouse Splenocytes | Concanavalin A-induced Proliferation | ~33% at 0.5 µM | [2] |
| ~68% at 1 µM | [2] | |||
| ~95% at 2 µM | [2] | |||
| Calcineurin Activity | Mouse Splenocytes | Colorimetric Phosphatase Assay | 52.3% reduction at 1 µM | [3] |
| EC50 (Immunosuppression) | Mouse Splenocytes | Lymphocyte Proliferation | 0.65 µM (alone) | |
| 0.006 µM (with Dexamethasone) |
Table 2: Effect of this compound on Cytokine Production in Activated Splenocytes
| Cytokine | Concentration of this compound | Result | Reference |
| IL-2 | 0.5, 1, or 2 µM | Significant reduction | [2] |
| IFN-γ | 0.5, 1, or 2 µM | Significant reduction | [2] |
| IL-4 | 0.5, 1, or 2 µM | Significant reduction | [2] |
| IL-10 | 0.5, 1, or 2 µM | Significant reduction | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Assay | Doses of this compound | Result | Reference |
| Mouse | Delayed-Type Hypersensitivity | 0.5, 1, and 2 mg/kg (i.p.) | Reduction in paw edema | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's immunosuppressive and calcineurin-inhibitory activities.
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay measures the phosphatase activity of calcineurin by quantifying the release of inorganic phosphate from a specific substrate.
Materials:
-
Recombinant Calcineurin
-
Calmodulin
-
RII Phosphopeptide Substrate
-
Calcineurin Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mg/mL BSA)
-
CaCl₂
-
Malachite Green Phosphate Detection Reagent
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of all reagents in the assay buffer.
-
Add assay buffer, calmodulin, and CaCl₂ to the wells of a 96-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the respective wells.
-
Add recombinant calcineurin to all wells except the blank.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for 15-30 minutes.
-
Stop the reaction by adding the Malachite Green reagent.
-
Allow 15-20 minutes for color development.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Calculate the amount of phosphate released using a standard curve and determine the percentage of inhibition by this compound.
NFAT Reporter Assay
This cell-based assay quantifies the activation of the NFAT signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter.
Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for T-cell stimulation)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NFAT-reporter Jurkat cells into a 96-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).
-
Stimulate the cells with PMA and Ionomycin to activate the T-cell signaling pathway.
-
Incubate the plate for 6-18 hours to allow for reporter gene expression.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NFAT activity by this compound relative to the stimulated control.
Lymphocyte Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Mouse splenocytes or human PBMCs
-
Cell culture medium
-
Mitogen (e.g., Concanavalin A or Phytohemagglutinin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Isolate and prepare a single-cell suspension of lymphocytes.
-
Seed the cells into a 96-well plate.
-
Add various concentrations of this compound or vehicle control.
-
Add the mitogen to stimulate cell proliferation (except in unstimulated controls).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of inhibition of lymphocyte proliferation.
Cytokine Quantification by ELISA
This immunoassay is used to measure the concentration of specific cytokines in cell culture supernatants.
Materials:
-
Supernatants from lymphocyte cultures (as prepared in the proliferation assay)
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat the ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Structure-Activity Relationship
The chemical structure of physalins plays a crucial role in their biological activity. For this compound, the presence of a 5β,6β-epoxy moiety is considered important for its potent cytotoxic and, by extension, its immunosuppressive activities.[5] Further research into the structure-activity relationships of different physalins will be valuable for the design and synthesis of novel and more potent calcineurin inhibitors.
Conclusion
This compound is a promising natural compound with potent immunosuppressive properties mediated through the inhibition of the calcineurin-NFAT signaling pathway.[2][3] The data presented in this technical guide highlight its efficacy in inhibiting lymphocyte proliferation and cytokine production at micromolar and sub-micromolar concentrations. The detailed experimental protocols provide a framework for the continued investigation and development of this compound as a potential therapeutic agent for a range of autoimmune and inflammatory disorders. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. Item - Schematic overview of the intracellular calcineurin pathway in T cells and amplification of the NFATc1/A isoform [11]. - Public Library of Science - Figshare [plos.figshare.com]
- 2. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Therapeutic Potential of Physalin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalin F, a naturally occurring secosteroid isolated from plants of the Physalis genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, details its multifaceted mechanisms of action, and presents its therapeutic potential, particularly in oncology and immunology. The document outlines key experimental protocols for its extraction and analysis and summarizes relevant quantitative data to support further research and development.
Introduction: The Emergence of a Potent Phytochemical
This compound belongs to the withanolide class of compounds, characterized by a steroidal backbone.[1][2] It is primarily sourced from plants within the Solanaceae family, with notable concentrations found in Physalis angulata and Physalis minima.[1][3][4][5] The unique 5β,6β-epoxy moiety in its structure is believed to contribute significantly to its potent cytotoxic effects.[6][7] This document serves as a technical resource for researchers exploring the therapeutic applications of this promising natural product.
Isolation and Purification of this compound
The extraction and purification of this compound from its natural sources are critical steps for its characterization and biological evaluation. The following sections detail a generalized workflow for its isolation.
Extraction Workflow
The isolation of this compound typically begins with the collection and processing of the whole plant material from a Physalis species. A common approach involves solvent extraction followed by a series of chromatographic purification steps.
Experimental Protocols
2.2.1. Ethanolic Extraction and Fractionation
A widely employed method for obtaining this compound involves initial extraction with ethanol followed by systematic fractionation.[3][]
-
Plant Material Preparation: The whole plant of Physalis angulata is dried and pulverized.
-
Extraction: The powdered plant material is subjected to heating reflux extraction with ethanol.
-
Filtration and Concentration: The resulting extract is filtered under vacuum to remove solid plant debris, and the filtrate is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract undergoes systematic fractionation, often guided by bioassays to identify the fractions with the highest activity.[3][]
2.2.2. Chromatographic Purification
Further purification of the active fractions is achieved through various chromatographic techniques.
-
Macroporous Resin Chromatography: A patented method describes the use of macroporous resin for the enrichment of total physalins.[9] This step is effective in removing a significant portion of impurities.
-
Silica Gel Chromatography: Open column chromatography using silica gel (e.g., Si-60) is a common method for the initial separation of compounds within the enriched fraction.[10]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to isolate this compound to a high degree of purity.[10]
2.2.3. Structural Elucidation
The confirmation of the chemical structure of isolated this compound is accomplished using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.
-
Single-Crystal X-ray Diffraction: This technique can be used to determine the three-dimensional crystal structure of the compound, providing unambiguous structural confirmation.[10][11]
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, with its anticancer and immunomodulatory effects being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the liver, cervix, colon, lung, and leukemia.[3][][12] Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis and the inhibition of key signaling pathways.
3.1.1. Wnt/β-catenin Signaling Pathway Inhibition
This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers.[1][13][14]
This compound inhibits the binding of Wnt glycoproteins to their receptors and promotes the association of Yes-associated protein (YAP) with the β-catenin destruction complex.[1] This enhances the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome, thereby preventing its accumulation and translocation to the nucleus to activate target gene transcription.[1][13][14]
3.1.2. Induction of Apoptosis via ROS and NF-κB Inhibition
In human renal carcinoma cells, this compound induces apoptosis through the generation of reactive oxygen species (ROS) and the suppression of the NF-κB pathway.[15][16]
The accumulation of ROS leads to the degradation of anti-apoptotic Bcl-2 family proteins, resulting in the disruption of the mitochondrial membrane potential and the release of cytochrome c.[15][16] This, in turn, activates the caspase cascade, leading to apoptosis.[15][16] Concurrently, this compound suppresses the activity and nuclear translocation of the NF-κB subunits p65 and p50, further promoting cell death.[15][16]
Immunomodulatory and Anti-inflammatory Activities
This compound is a potent modulator of the immune system, exhibiting both immunosuppressive and anti-inflammatory properties.
3.2.1. Inhibition of Lymphocyte Function
This compound has been shown to be a potent inhibitor of lymphocyte proliferation by inducing cell cycle arrest in the G1 phase.[1] It also reduces the production of several key cytokines, including IL-2, IL-4, IL-10, and IFN-γ, in activated splenocytes.[5] Mechanistically, this compound acts as a calcineurin inhibitor, a key enzyme in T-cell activation.[5]
3.2.2. Anti-inflammatory Effects via NF-κB Inhibition
Similar to its anticancer mechanism, the anti-inflammatory effects of this compound are also mediated through the inhibition of the NF-κB pathway. By suppressing the phosphorylation of IκB proteins, it prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes and mediators.[1] Interestingly, it has also been reported to increase the production of the anti-inflammatory cytokine IL-10.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| T-47D | Human Breast Carcinoma | MTS Assay | EC50 | 3.60 µg/mL | [4] |
| A498 | Human Renal Carcinoma | MTT Assay | Cytotoxicity | Concentration-dependent | [15][16] |
| ACHN | Human Renal Carcinoma | MTT Assay | Cytotoxicity | Concentration-dependent | [15][16] |
| UO-31 | Human Renal Carcinoma | MTT Assay | Cytotoxicity | Concentration-dependent | [15][16] |
| Various Leukemia Cells | Human Leukemia | Not Specified | Growth Inhibition | Potent activity | [12] |
| HT-1080 | Human Fibrosarcoma | CCK8 Assay | Antiproliferative activity | Active | [2] |
| HepG2 | Human Hepatoma | CCK8 Assay | Antiproliferative activity | IC50 > 50 µM* | [2] |
*Note: This value is for a related compound, not this compound itself.
Table 2: Immunomodulatory Effects of this compound
| System/Model | Effect | Concentration | Reference |
| Activated Mouse Splenocytes | Inhibition of lymphocyte proliferation | Concentration-dependent (0.5-2 µM) | [5] |
| Activated Mouse Splenocytes | Reduction of IL-2, IL-4, IL-10, IFN-γ | 0.5, 1, or 2 µM | [5] |
| Concanavalin A-stimulated Splenocytes | Reduction of calcineurin activity | Not specified | [13] |
Conclusion and Future Directions
This compound is a promising natural product with well-documented anticancer, anti-inflammatory, and immunomodulatory properties. Its ability to modulate key signaling pathways such as Wnt/β-catenin and NF-κB underscores its therapeutic potential. The detailed methodologies for its isolation and the growing body of evidence on its biological activities provide a solid foundation for further research.
Future studies should focus on:
-
Optimizing extraction and purification protocols to improve yield and purity.
-
Conducting comprehensive preclinical studies to evaluate its efficacy and safety in various disease models.
-
Elucidating its pharmacokinetic and pharmacodynamic profiles.
-
Exploring synergistic effects with existing therapeutic agents.
The continued investigation of this compound holds significant promise for the development of novel therapies for a range of human diseases.
References
- 1. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:57423-71-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effects of physalin B and this compound on various human leukemia cells in vitro. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]
Pharmacological Profile of Physalin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalin F, a secosteroid isolated from plants of the Physalis genus, has emerged as a promising natural compound with a diverse pharmacological profile. Extensive research has demonstrated its potent anti-cancer, anti-inflammatory, and immunomodulatory activities. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Physalins are a class of C-28 ergostane-type steroids characterized by a 13,14-seco-16,24-cyclo-steroidal skeleton. Among them, this compound has garnered significant attention due to its pronounced biological activities.[1] Sourced primarily from Physalis angulata, this compound has been the subject of numerous preclinical studies aiming to elucidate its therapeutic potential.[2][3] This document synthesizes the current understanding of this compound's pharmacological profile, providing a technical foundation for its further exploration as a potential therapeutic agent.
Anti-Cancer Activity
This compound exhibits significant cytotoxic effects against a variety of cancer cell lines. Its anti-neoplastic properties are attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[2][4]
Cytotoxicity Data
The cytotoxic potential of this compound has been quantified across various cancer cell lines, with IC50 values indicating its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Human Renal Carcinoma | Potent (exact value not specified) | [2] |
| ACHN | Human Renal Carcinoma | Concentration-dependent cytotoxicity | [2] |
| UO-31 | Human Renal Carcinoma | Concentration-dependent cytotoxicity | [2] |
| K562 | Human Erythroleukemia | Stronger activity than Physalin B | [5] |
| APM1840 | Acute T Lymphoid Leukemia | Stronger activity than Physalin B | [5] |
| HL-60 | Acute Promyelocytic Leukemia | Stronger activity than Physalin B | [5] |
| KG-1 | Acute Myeloid Leukemia | Stronger activity than Physalin B | [5] |
| CTV1 | Acute Monocytic Leukemia | Stronger activity than Physalin B | [5] |
| B cell | Acute B Lymphoid Leukemia | Stronger activity than Physalin B | [5] |
| HA22T | Human Hepatoma | Strongest anti-hepatoma action | [6] |
| HeLa | Human Cervix Uteri | Second strongest action | [6] |
| L. amazonensis | Leishmania | 1.4 | [1] |
| T. cruzi (epimastigote) | Trypanosoma | 5.8 | [1] |
| T. cruzi (trypomastigote) | Trypanosoma | 0.84 | [1] |
Mechanisms of Anti-Cancer Action
This compound induces apoptosis in cancer cells, such as human renal carcinoma cells, through the generation of reactive oxygen species (ROS).[2][3] This leads to the degradation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c.[2] The released cytochrome c activates caspase-9 and caspase-3, culminating in PARP cleavage and apoptotic cell death.[2][3]
This compound has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[2] It inhibits the nuclear translocation of the p65 and p50 subunits of NF-κB.[2] This suppression of NF-κB activity contributes to its anti-cancer effects.
In colorectal cancer cells, this compound inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[1][7] It facilitates the binding of Yes-associated protein (YAP) to the β-catenin destruction complex (Axin, APC, CK1, and GSK-3β), leading to β-catenin ubiquitination and proteasomal degradation.[1][7]
Anti-inflammatory and Immunomodulatory Activities
This compound demonstrates potent anti-inflammatory and immunomodulatory effects, positioning it as a candidate for treating inflammatory and autoimmune diseases.[1][8]
Quantitative Data on Anti-inflammatory and Immunomodulatory Effects
| Effect | Model | Dosage/Concentration | Result | Reference |
| Reduction of vascular permeability | Mouse model of intestinal ischemia and reperfusion | 20, 2, or 0.2 mg/kg | Significant reduction | [1] |
| Decreased serum TNF concentrations | Mouse model of intestinal ischemia and reperfusion | 20, 2, or 0.2 mg/kg | Significant decrease | [1] |
| Increased IL-10 production | Mouse model of intestinal ischemia and reperfusion | 20, 2, or 0.2 mg/kg | Significant increase | [1] |
| Inhibition of lymphocyte proliferation | Activated mouse splenocytes | 0.5, 1, or 2 µM | Concentration-dependent inhibition | [9][10] |
| Reduction of cytokine production (IL-2, IL-4, IL-10, IFN-γ) | Activated mouse splenocytes | 0.5, 1, or 2 µM | Significant reduction | [9][10] |
| Inhibition of spontaneous PBMC proliferation | HAM/TSP patients | IC50 = 0.97 ± 0.11 μM | Concentration-dependent inhibition | [11][12] |
| Reduction of cytokine levels (IL-2, IL-6, IL-10, TNF-α, IFN-γ) | PBMC from HAM/TSP patients | 10 µM | Significant reduction | [11][12] |
| Reduction of paw edema | Delayed-type hypersensitivity model in mice | 0.5, 1, and 2 mg/kg | Significant reduction | [9][10] |
Mechanisms of Anti-inflammatory and Immunomodulatory Action
The primary mechanism underlying the anti-inflammatory effects of this compound is the suppression of the NF-κB signaling pathway.[13] By inhibiting the phosphorylation of IκB proteins, it prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as IL-1β, IL-6, TNF-α, and nitric oxide.[1][13] Additionally, this compound can increase the production of the anti-inflammatory cytokine IL-10.[1][13] Its immunomodulatory effects are also linked to the inhibition of calcineurin activity, a key enzyme in T-cell activation.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Analysis (Flow Cytometry with Propidium Iodide Staining)
This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
Western Blotting
This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by this compound.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, caspase-3, p65, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Delayed-Type Hypersensitivity (DTH) Model in Mice
This in vivo model is used to assess the cell-mediated immune response and the immunomodulatory effects of this compound.
Protocol:
-
Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin) emulsified in Complete Freund's Adjuvant.
-
Treatment: Administer this compound or vehicle control intraperitoneally for a specified number of days.
-
Challenge: After 5-7 days of sensitization, challenge the mice by injecting the antigen into the footpad or ear.
-
Measurement: Measure the swelling of the footpad or ear using a caliper at 24 and 48 hours post-challenge.
-
Data Analysis: The difference in swelling between the challenged and unchallenged sites indicates the DTH response.
Conclusion
This compound is a natural compound with a compelling and multifaceted pharmacological profile. Its potent anti-cancer, anti-inflammatory, and immunomodulatory activities, mediated through the modulation of critical signaling pathways such as NF-κB, Wnt/β-catenin, and ROS-induced apoptosis, underscore its significant therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the pharmacological properties of this compound. Continued research is warranted to fully elucidate its mechanisms of action and to explore its clinical utility in the treatment of cancer and inflammatory diseases.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. media.tghn.org [media.tghn.org]
- 3. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Modulatory Effects of Physalin F on T-Cell Cytokine Production (IL-2, IFN-γ)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Physalin F, a seco-steroid derived from plants of the Physalis genus, has demonstrated significant immunomodulatory and anti-inflammatory properties. A key aspect of its immunosuppressive activity lies in its ability to attenuate T-cell function, notably by inhibiting the production of critical cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This document provides a detailed technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on these Th1-type cytokines. The primary mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway, a cornerstone of T-cell activation.
Quantitative Effects of this compound on Cytokine Production
This compound has been shown to inhibit the production of IL-2 and IFN-γ in a dose-dependent manner in various cellular models. The effects are significant and comparable to established immunosuppressants like dexamethasone.[1]
Table 1: Effect of this compound on IL-2 and IFN-γ Production in Activated Mouse Splenocytes
| Cell Type | Stimulant | Treatment | Concentration (µM) | Incubation Time | Effect on IL-2 | Effect on IFN-γ | Reference |
|---|---|---|---|---|---|---|---|
| Mouse Splenocytes | Concanavalin A (5 µg/mL) | This compound | 0.5 | 48 hours | Significant Reduction | Significant Reduction | [1],[2],[3] |
| Mouse Splenocytes | Concanavalin A (5 µg/mL) | This compound | 1.0 | 48 hours | Significant Reduction | Significant Reduction | [1],[2],[3] |
| Mouse Splenocytes | Concanavalin A (5 µg/mL) | This compound | 2.0 | 48 hours | Significant Reduction | Significant Reduction | [1],[2],[3] |
| Mouse Splenocytes | Concanavalin A (5 µg/mL) | Dexamethasone | 1.0 | 48 hours | Significant Reduction | Significant Reduction |[1],[3] |
Table 2: Effect of this compound on Cytokine Production in Human PBMCs
| Cell Type | Condition | Treatment | Concentration (µM) | Effect on IL-2 | Effect on IFN-γ | Reference |
|---|---|---|---|---|---|---|
| Human PBMCs* | Spontaneous Proliferation | This compound | 10 | Significant Reduction | Significant Reduction | [4],[5] |
*From patients with HTLV-1-associated myelopathy/tropical spastic paraparesis (HAM/TSP).
Core Signaling Pathways Modulated by this compound
The primary mechanism underlying the immunosuppressive activity of this compound is the inhibition of T-cell activation signaling pathways essential for cytokine gene transcription.
2.1 Inhibition of the Calcineurin-NFAT Pathway T-cell activation via the T-cell receptor (TCR) leads to a rise in intracellular calcium levels. This activates calcineurin, a calcium-dependent phosphatase.[1] Calcineurin's key role is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[1] Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of genes encoding IL-2 and IFN-γ, initiating their transcription.
This compound has been identified as a calcineurin inhibitor.[1][2][6] In concanavalin A-stimulated splenocytes, treatment with 1 µM this compound for 48 hours resulted in a 52.3% reduction in calcineurin activity.[1][2] By inhibiting calcineurin, this compound prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby halting the expression of IL-2 and IFN-γ. This mechanism is central to its potent T-cell suppressive effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Methodological & Application
Application Notes and Protocols for Physalin F Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular effects of Physalin F, a natural steroid derivative isolated from Physalis angulata L., and detailed protocols for its application in cell culture experiments. This compound has demonstrated significant anti-cancer properties by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways in various cancer cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| H460 | Non-small Cell Lung Cancer (NSCLC) | Not explicitly stated, but significant viability reduction at 0.2-1.6 µM | 48 and 72 | CCK-8 |
| A549 | Non-small Cell Lung Cancer (NSCLC) | Not explicitly stated, but significant viability reduction at various concentrations | Not specified | CCK-8 |
| H1650 | Non-small Cell Lung Cancer (NSCLC) | Not explicitly stated, but significant viability reduction at various concentrations | Not specified | CCK-8 |
| H1975 | Non-small Cell Lung Cancer (NSCLC) | Not explicitly stated, but significant viability reduction at 0.2-1.6 µM | 48 and 72 | CCK-8 |
| A498 | Renal Carcinoma | Potent cytotoxicity, but specific IC50 not stated | Not specified | MTT |
| ACHN | Renal Carcinoma | Concentration-dependent cytotoxicity | Not specified | MTT |
| UO-31 | Renal Carcinoma | Concentration-dependent cytotoxicity | Not specified | MTT |
| T-47D | Breast Carcinoma | 3.60 µg/ml | Not specified | MTS |
| PBMC from HAM/TSP subjects | Peripheral Blood Mononuclear Cells | 0.97 ± 0.11 µM | Not specified | 3H-thymidine uptake |
Note: The IC50 values can vary depending on the experimental conditions, including cell density, passage number, and specific assay used.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt and MAPK Signaling Pathways
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to down-regulate the PI3K/Akt and RAS/MAPK signaling pathways.[1][2] This leads to a reduction in the phosphorylation of key proteins like Akt and ERK, ultimately inhibiting cell viability and promoting apoptosis.[1]
NF-κB Signaling Pathway
This compound has been observed to suppress the activation of the NF-κB signaling pathway in human renal carcinoma cells.[3] It achieves this by inhibiting the nuclear translocation of the p65 and p50 subunits of NF-κB, which in turn downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][4] This inhibition is associated with an increase in reactive oxygen species (ROS).[3]
Wnt/β-catenin Signaling Pathway
In colorectal cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[5][6][7] It promotes the degradation of β-catenin, a key component of this pathway, thereby inhibiting the transcription of Wnt target genes that are involved in cell proliferation.[5][6][7]
Experimental Protocols
Cell Viability Assay (MTT/CCK-8 Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.[8][9][10]
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[11]
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 10 µM.[1] A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay:
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]
-
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.[12][13][14]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.4, 0.8, 1.6 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[12]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to cause G2/M phase arrest in NSCLC cells.[1][2]
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation levels of proteins in the signaling pathways affected by this compound.[15][16][17][18][19]
Materials:
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) Analysis
This protocol is used to measure changes in the mRNA expression of genes regulated by this compound.[20][21][22][23]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for c-myc, caspase-3)
-
qPCR instrument
Procedure:
-
Seed and treat cells with this compound.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green Master Mix, cDNA template, and gene-specific primers.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin). This compound has been shown to co-regulate the mRNA expression of c-myc and caspase-3 in T-47D cells.[24]
These protocols provide a framework for investigating the cellular and molecular effects of this compound. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay [protocols.io]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. scispace.com [scispace.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. cusabio.com [cusabio.com]
- 19. addgene.org [addgene.org]
- 20. elearning.unite.it [elearning.unite.it]
- 21. stackscientific.nd.edu [stackscientific.nd.edu]
- 22. youtube.com [youtube.com]
- 23. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Dissolving Physalin F for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin F, a secosteroid isolated from plants of the Physalis genus, has garnered significant attention for its potent anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2][3] Successful in vivo evaluation of this compound hinges on appropriate formulation to ensure its bioavailability and consistent delivery. Due to its hydrophobic nature, this compound presents a challenge for dissolution in aqueous vehicles suitable for animal administration. These application notes provide detailed protocols for dissolving and formulating this compound for various in vivo research applications, based on established methodologies.
Data Presentation: Formulation Strategies for this compound
The following table summarizes vehicle compositions that have been successfully used for the in vivo administration of this compound and related compounds.
| Vehicle Composition | Achievable Concentration | Administration Route | Species | Reference |
| 5% DMSO in Saline | Not Specified | Intraperitoneal | Mouse | [4][5] |
| 10% DMSO in Saline | Not Specified | Intraperitoneal | Mouse | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.11 mg/mL | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: DMSO/Saline Vehicle for Intraperitoneal Administration
This protocol is suitable for studies where a simple vehicle is preferred and the required dose of this compound can be dissolved in a low concentration of Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound.
-
Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
-
Working Solution Preparation (5% DMSO in Saline):
-
Calculate the volume of the stock solution needed based on the final desired concentration and the total volume of the working solution.
-
In a sterile tube, add the calculated volume of the this compound stock solution.
-
Add sterile saline to reach the final desired volume, ensuring the final concentration of DMSO is 5%. For example, to prepare 1 mL of a working solution with a final this compound concentration of 0.5 mg/mL from a 10 mg/mL stock, you would use 50 µL of the stock solution and 950 µL of saline.
-
Vortex the working solution thoroughly to ensure homogeneity.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneally).
-
The final volume for administration should be determined based on the animal's weight and institutional guidelines.
-
Protocol 2: Co-Solvent Formulation for Enhanced Solubility
This protocol utilizes a co-solvent system to achieve a higher concentration of this compound in the final formulation, which can be beneficial for studies requiring higher doses or smaller administration volumes.[1]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Stock Solution Preparation in DMSO:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 11.1 mg/mL).[1] Ensure complete dissolution.
-
-
Working Solution Preparation (Final Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
To prepare 1 mL of the final working solution as an example:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution (11.1 mg/mL) to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. This will yield a clear solution with a this compound concentration of approximately 1.11 mg/mL.
-
-
-
Administration:
-
Administer the freshly prepared formulation to the animals. The route of administration should be validated for this vehicle composition.
-
Visualizations
Experimental Workflow: Preparation of this compound in DMSO/Saline
Caption: Workflow for preparing this compound in a DMSO/saline vehicle.
Experimental Workflow: Co-Solvent Formulation of this compound
Caption: Workflow for preparing this compound using a co-solvent system.
Concluding Remarks
The choice of vehicle for in vivo studies of this compound is critical and depends on the required dose, the route of administration, and the experimental model. For lower doses administered intraperitoneally, a simple 5-10% DMSO in saline solution may be sufficient.[4][5][6] For higher concentrations, a co-solvent system including PEG300 and a surfactant like Tween-80 is recommended to ensure complete dissolution and stability of the formulation.[1] It is imperative to prepare these formulations fresh before each administration and to include a vehicle-only control group in all in vivo experiments to account for any effects of the solvents themselves. Researchers should always adhere to institutional guidelines for animal welfare and the use of solvents in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone [mdpi.com]
- 5. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Physalin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin F, a secosteroid isolated from plants of the Physalis genus, has demonstrated significant anti-cancer properties in various preclinical studies. One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Furthermore, it summarizes the underlying molecular pathways and presents representative data in a structured format.
This compound has been shown to induce apoptosis in several cancer cell lines, including non-small cell lung cancer (NSCLC) and renal carcinoma cells.[1][2][3][4] The apoptotic process triggered by this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5] Key molecular events include the downregulation of survival signaling pathways such as PI3K/AKT and RAS/MAPK, the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and the activation of caspases.[2][6]
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on the induction of apoptosis in cancer cells, as analyzed by flow cytometry. The data is representative of typical results observed in cell lines such as H460 (NSCLC) and A498 (renal carcinoma).
Table 1: Concentration-Dependent Effect of this compound on Apoptosis in H460 Cells (48-hour treatment)
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| 0.5 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.3 ± 0.8 | 12.4 ± 2.0 |
| 1.0 | 68.3 ± 4.2 | 15.7 ± 2.5 | 13.5 ± 2.1 | 29.2 ± 4.6 |
| 2.0 | 45.1 ± 5.1 | 25.4 ± 3.8 | 26.8 ± 4.0 | 52.2 ± 7.8 |
Table 2: Time-Dependent Effect of this compound (1.0 µM) on Apoptosis in H460 Cells
| Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.3 ± 0.3 | 3.4 ± 0.7 |
| 12 | 88.3 ± 2.9 | 7.5 ± 1.1 | 3.2 ± 0.6 | 10.7 ± 1.7 |
| 24 | 75.4 ± 3.8 | 12.8 ± 1.9 | 9.7 ± 1.5 | 22.5 ± 3.4 |
| 48 | 68.3 ± 4.2 | 15.7 ± 2.5 | 13.5 ± 2.1 | 29.2 ± 4.6 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for adherent cancer cell lines such as H460 or A549.
Materials:
-
H460 or other suitable cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, and 2.0 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours).
Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the staining procedure for the detection of apoptotic cells.[7][8][9][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells from the previous step
-
Cold PBS
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Harvest the cells by first collecting the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis
Instrumentation and Setup:
-
A flow cytometer equipped with a 488 nm laser for excitation.
-
Set up the instrument to detect FITC fluorescence (typically in the FL1 channel, ~530/30 nm) and PI fluorescence (typically in the FL2 or FL3 channel, >575 nm).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathways of this compound-induced apoptosis.
Conclusion
This compound is a potent inducer of apoptosis in various cancer cell lines. Flow cytometry using Annexin V and PI is a robust and quantitative method to assess the pro-apoptotic efficacy of this compound. The provided protocols and representative data serve as a valuable resource for researchers investigating the anti-cancer properties of this natural compound. Understanding the underlying signaling pathways, including the inhibition of survival signals and activation of both intrinsic and extrinsic apoptotic cascades, is crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. phnxflow.com [phnxflow.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Unveiling the Anti-Inflammatory Potential of Physalin F: A Western Blot Analysis of the NF-κB Pathway
Application Note
Introduction
Physalin F, a secosteroid isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory and anti-cancer properties. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. This compound has been shown to suppress the activation of this pathway, primarily by inhibiting the nuclear translocation of the p65 and p50 subunits of NF-κB.[1][3] This application note provides a detailed protocol for using Western blot analysis to investigate the inhibitory effects of this compound on the NF-κB signaling pathway.
Data Presentation
The following table summarizes the qualitative and quantitative findings from Western blot analyses investigating the effect of this compound on key proteins in the NF-κB pathway in A498 human renal carcinoma cells.
| Target Protein | Cellular Fraction | Treatment | Observation | Reference |
| Phospho-IκBα | Whole Cell Lysate | 10 µg/mL this compound (0-6h) | Time-dependent decrease in phosphorylation. | [1] |
| IκBα | Whole Cell Lysate | 10 µg/mL this compound (0-6h) | Stable expression levels. | [1] |
| p65 | Cytosolic Fraction | 10 µg/mL this compound (0-6h) | Increased retention in the cytoplasm over time. | [1] |
| p65 | Nuclear Fraction | 10 µg/mL this compound (0-6h) | Time-dependent decrease in nuclear translocation. | [1] |
| p50 | Cytosolic Fraction | 10 µg/mL this compound (0-6h) | Increased retention in the cytoplasm over time. | [1] |
| p50 | Nuclear Fraction | 10 µg/mL this compound (0-6h) | Time-dependent decrease in nuclear translocation. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for its analysis using Western blotting.
Caption: NF-κB signaling pathway and proposed inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB p65, p50, and Phospho-IκBα
This protocol is adapted from the methodology used to study the effect of this compound on A498 human renal carcinoma cells.[1]
1. Cell Culture and Treatment: a. Seed A498 cells in 100 mm culture dishes and grow to 80-90% confluency in a suitable culture medium. b. Treat the cells with this compound at the desired concentrations (e.g., 10 µg/mL) for various time points (e.g., 0, 1, 3, 6 hours). A vehicle control (e.g., DMSO) should be run in parallel.
2. Preparation of Cell Lysates:
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes. b. Separate the protein samples on a 10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against p65, p50, phospho-IκBα (Ser32), and IκBα overnight at 4°C. Use appropriate loading controls such as β-actin or GAPDH for cytosolic extracts and Lamin B1 or PCNA for nuclear extracts. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. j. Capture the images using a chemiluminescence imaging system.
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the expression of the target proteins to the respective loading controls. c. For phosphorylation analysis, calculate the ratio of the phosphorylated protein to the total protein. d. For nuclear translocation analysis, compare the protein levels in the nuclear and cytosolic fractions.
Western blot analysis is a powerful technique to elucidate the inhibitory effects of this compound on the NF-κB signaling pathway. By following the detailed protocols provided, researchers can effectively assess the impact of this compound on IκBα phosphorylation and the nuclear translocation of p65 and p50, thereby providing valuable insights into its mechanism of action for drug development and scientific research.
References
- 1. This compound Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
In Vivo Administration of Physalin F in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin F, a secosteroid derived from plants of the Physalis genus, has garnered significant attention for its potent biological activities. Preclinical studies utilizing mouse models have demonstrated its potential as an immunomodulatory, anti-inflammatory, anti-parasitic, and anti-cancer agent. This document provides a comprehensive overview of the in vivo administration of this compound in various mouse models, summarizing key findings and providing detailed experimental protocols to guide future research and drug development efforts.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mouse models.
Table 1: Anti-inflammatory and Immunomodulatory Effects of this compound
| Mouse Model | Administration Route | Dosage | Treatment Schedule | Key Findings |
| Delayed-Type Hypersensitivity (DTH) | Intraperitoneal | 0.5, 1, and 2 mg/kg | Single dose on day 7 post-sensitization | Dose-dependent reduction in paw edema: >45% (0.5 mg/kg), ~52% (1 mg/kg), >54% (2 mg/kg)[1][2] |
| Collagen-Induced Arthritis (DBA/1 mice) | Oral | Not specified | Not specified | Marked decrease in paw edema and joint inflammation[3] |
| Intestinal Ischemia and Reperfusion | Not specified | 0.2, 2, and 20 mg/kg | Not specified | Reduced vascular permeability and serum TNF concentrations; increased IL-10 production[4][5] |
Table 2: Anti-parasitic and Anti-tumor Effects of this compound
| Mouse Model | Administration Route | Dosage | Treatment Schedule | Key Findings |
| Cutaneous Leishmaniasis (L. amazonensis) | Topical | Not specified | Daily, starting 2 weeks post-infection | Significantly reduced lesion size and parasite load[5][6] |
| P388 Lymphocytic Leukemia | Not specified | Not specified | Not specified | Demonstrated in vivo anti-tumor effect[7] |
| Colon Adenocarcinoma (SW480 xenograft) | Not specified | Not specified | Not specified | Suppressed tumor growth[5] |
| Malaria (P. berghei) | Intraperitoneal | 50 and 100 mg/kg | Daily for four consecutive days | Increased parasitemia and mortality, likely due to immunosuppressive effects[8] |
Experimental Protocols
Delayed-Type Hypersensitivity (DTH) Model
This protocol is designed to assess the in vivo immunosuppressive effect of this compound on cell-mediated immunity.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in saline)
-
Bovine Serum Albumin (BSA)
-
Complete Freund's Adjuvant (CFA)
-
BALB/c mice
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Sensitization: Emulsify BSA in CFA and inject 100 µL subcutaneously into the dorsal region of BALB/c mice.
-
Treatment: Seven days after sensitization, administer this compound (0.5, 1, or 2 mg/kg) or vehicle intraperitoneally.[2]
-
Challenge: Thirty minutes after treatment, inject 30 µL of a 2% heat-aggregated BSA solution in saline into the hind paw pad.[9]
-
Measurement: Measure paw thickness using calipers before the challenge and at regular intervals (e.g., 24, 48, and 72 hours) after the challenge.
-
Analysis: The difference in paw thickness before and after the challenge represents the degree of paw edema. Calculate the percentage inhibition of edema in the this compound-treated groups compared to the vehicle-treated group.
Cutaneous Leishmaniasis Model
This protocol evaluates the anti-leishmanial activity of topically administered this compound.
Materials:
-
This compound topical formulation
-
Vehicle control
-
Leishmania amazonensis promastigotes
-
BALB/c mice
-
Syringes and needles (30G)
-
Calipers
Procedure:
-
Infection: Infect BALB/c mice by injecting L. amazonensis promastigotes subcutaneously into the ear pinna.
-
Treatment: Two weeks after infection, begin daily topical administration of this compound or vehicle to the ear lesion.[6]
-
Lesion Measurement: Monitor the development of the lesion by measuring its diameter weekly using a digital caliper.[6]
-
Parasite Load Quantification: At the end of the experiment, euthanize the mice and determine the parasite burden in the ear and draining lymph nodes by quantitative PCR or limiting dilution assay.[6]
-
Histopathology: Excise the ear lesions for histopathological analysis to assess inflammation and parasite distribution.[6]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways.
Immunomodulatory and Anti-inflammatory Pathways
This compound's immunosuppressive and anti-inflammatory effects are mediated through the inhibition of critical signaling cascades in immune cells. One of the primary mechanisms is the inhibition of calcineurin, a key phosphatase in T-cell activation.[1][10] This leads to reduced production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][2] Additionally, physalins, in general, are known to suppress the NF-κB pathway by inhibiting the phosphorylation of IκB proteins, which prevents NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[11]
Caption: Immunomodulatory Signaling Pathway of this compound.
Anti-cancer Signaling Pathways
In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by down-regulating key survival pathways, including the PI3K/AKT and RAS/MAPK signaling cascades.[12][13] In non-small cell lung cancer (NSCLC) cells, this compound treatment leads to G2/M-phase cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.[12]
Caption: Anti-cancer Signaling Pathways of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo studies of this compound in mouse models.
Caption: General Experimental Workflow for In Vivo Studies.
Conclusion
This compound has demonstrated significant therapeutic potential in a variety of mouse models, particularly in the context of inflammatory diseases and cancer. The data summarized and the protocols provided herein serve as a valuable resource for researchers and drug development professionals. Further investigation into the pharmacokinetics, toxicology, and efficacy in additional preclinical models is warranted to fully elucidate the therapeutic promise of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound in a collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 5. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Physalin F in a Delayed-Type Hypersensitivity Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Physalin F, a natural seco-steroid, as a potent immunomodulatory agent in a delayed-type hypersensitivity (DTH) model. The protocols and data presented are intended to guide researchers in evaluating the therapeutic potential of this compound for immune-mediated diseases.
This compound has demonstrated significant immunosuppressive activity by inhibiting lymphocyte function.[1][2] Its mechanism of action involves the inhibition of the calcineurin pathway, a key signaling cascade in T-cell activation.[1][3][4] Furthermore, studies have shown that this compound can act synergistically with glucocorticoids like dexamethasone, suggesting its potential use in combination therapies.[1][2] In vivo studies have confirmed its efficacy in a DTH model, where it significantly reduced the inflammatory response.[1][3]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: Effect of this compound on Paw Edema in a Delayed-Type Hypersensitivity (DTH) Model in BALB/c Mice.
| Treatment Group | Dose (mg/kg) | Reduction in Paw Edema (%) |
| This compound | 0.5 | > 45 |
| This compound | 1 | ~ 52 |
| This compound | 2 | > 54 |
| Dexamethasone (Control) | 2 | Significant reduction (p < 0.05) |
| Vehicle (5% DMSO in saline) | - | - |
Data adapted from a study where paw edema was induced by bovine serum albumin (BSA) immunization.[1]
Table 2: In Vitro Effects of this compound on Lymphocyte Function.
| Assay | Target | Effect | Key Findings |
| Lymphocyte Proliferation | Mouse Splenocytes | Inhibition | Concentration-dependent |
| Cytokine Production | Activated Splenocytes | Reduction | Significantly decreased IL-2, IL-4, IL-10, and IFN-γ |
| Calcineurin Activity | Concanavalin A-stimulated Splenocytes | Reduction | A 1 µM concentration resulted in a 52.3% reduction |
These in vitro results highlight the immunosuppressive activity of this compound on activated lymphocytes.[1][2][4]
Experimental Protocols
Delayed-Type Hypersensitivity (DTH) Model in Mice
This protocol describes the induction and assessment of a DTH response in mice to evaluate the in vivo efficacy of this compound.[1][5]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-Buffered Saline (PBS)
-
Vehicle (e.g., 5% DMSO in saline)
-
Dexamethasone (positive control)
-
Male BALB/c mice (6-8 weeks old)
-
Syringes and needles
-
Calipers for paw measurement
Procedure:
-
Sensitization Phase (Day 0):
-
Prepare an emulsion of BSA in CFA.
-
Sensitize mice by subcutaneous injection of the BSA/CFA emulsion.
-
-
Treatment (Day 7):
-
On day 7 post-sensitization, administer this compound intraperitoneally at the desired doses (e.g., 0.5, 1, and 2 mg/kg).
-
Treat control groups with vehicle or dexamethasone (e.g., 2 mg/kg).
-
-
Challenge Phase (Day 7):
-
Shortly after treatment, challenge the mice by injecting a solution of heat-aggregated BSA in saline into the hind paw pad.
-
-
Measurement of DTH Response (24 hours post-challenge):
-
Measure the thickness of the challenged paw using calipers before the challenge and 24 hours after.
-
The DTH response is quantified as the increase in paw thickness.
-
In Vitro Lymphocyte Proliferation Assay
This assay assesses the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.[4]
Materials:
-
This compound
-
Mouse splenocytes
-
Concanavalin A (Con A)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Proliferation assay kit (e.g., based on luminescent detection)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate splenocytes from mice.
-
Resuspend the cells in complete culture medium.
-
-
Assay Setup:
-
Plate the splenocytes in a 96-well plate.
-
Add different concentrations of this compound (e.g., 0.5, 1, and 2 µM) or dexamethasone (control) to the wells.
-
Stimulate the cells with Con A. Include unstimulated and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
Measurement of Proliferation:
-
Assess lymphocyte proliferation using a suitable assay kit according to the manufacturer's instructions.
-
Cytokine Production Assay
This protocol measures the effect of this compound on the production of key cytokines by activated lymphocytes.[4]
Materials:
-
This compound
-
Mouse splenocytes
-
Concanavalin A (Con A)
-
Cell culture medium
-
ELISA kits for IL-2, IL-4, IL-10, and IFN-γ
Procedure:
-
Cell Culture and Treatment:
-
Culture splenocytes as described in the proliferation assay.
-
Treat the cells with different concentrations of this compound and stimulate with Con A.
-
-
Supernatant Collection:
-
After 48 hours of incubation, centrifuge the plates and collect the cell culture supernatants.
-
-
Cytokine Quantification:
-
Measure the concentrations of IL-2, IL-4, IL-10, and IFN-γ in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Visualizations
Caption: Proposed mechanism of this compound in T-cell activation.
Caption: Experimental workflow for the DTH model.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Physalin F from Physalis Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin F is a naturally occurring seco-steroid found in plants of the Physalis genus, notably Physalis angulata and Physalis minima.[1][2] This compound has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory, immunosuppressive, and antitumor effects.[3][4] Mechanistically, this compound has been shown to modulate key signaling pathways, such as the Wnt/β-catenin and calcineurin pathways, making it a promising candidate for drug development.[4]
These application notes provide a comprehensive overview of the methods for the extraction, purification, and quantification of this compound from Physalis plant material. The protocols detailed below are designed to guide researchers in obtaining high-purity this compound for further biological and pharmacological studies.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the geographical location of cultivation. The following table summarizes the reported content of this compound in Physalis minima.
| Plant Species | Plant Part | This compound Content (mg/g Dry Weight) | Reference |
| Physalis minima | Mature Leaf | Highest Accumulation | Azlan et al. |
| Physalis minima | Fruit (from Kota Marudu) | 12.50 | Azlan et al. |
| Physalis minima | Leaves (from Guar Chempedak) | High Accumulation | Azlan et al. |
Experimental Protocols
Extraction of this compound from Physalis Plant Material
This protocol describes a general method for the solvent extraction of this compound from dried and powdered Physalis plant material. Ethanol is a commonly used solvent for the extraction of physalins.[2][3]
Materials and Reagents:
-
Dried and powdered Physalis plant material (leaves, stems, or whole plant)
-
Ethanol (95% or absolute)
-
Methanol
-
Dichloromethane
-
Rotary evaporator
-
Filter paper or sintered glass funnel
-
Extraction thimbles (for Soxhlet extraction)
-
Soxhlet apparatus (optional)
-
Ultrasonic bath (optional)
Protocol:
-
Maceration Extraction:
-
Weigh a desired amount of powdered plant material and place it in a suitable flask.
-
Add ethanol to the flask at a solid-to-liquid ratio of 1:10 (w/v).
-
Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract through filter paper or a sintered glass funnel.
-
Repeat the extraction process with fresh solvent two more times to ensure complete extraction.
-
Combine the filtrates.
-
-
Soxhlet Extraction (Optional, for higher efficiency):
-
Place the powdered plant material in an extraction thimble.
-
Place the thimble in the Soxhlet extractor.
-
Fill the round-bottom flask with ethanol.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
Cool the apparatus and collect the extract.
-
-
Ultrasonication-Assisted Extraction (Optional, for faster extraction):
-
Follow the maceration procedure, but place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes.
-
Filter the extract as described above.
-
-
Concentration of the Crude Extract:
-
Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature of 40-50°C until the solvent is completely removed.
-
The resulting crude extract can be stored at 4°C for further purification.
-
Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography. This technique separates compounds based on their polarity.
Materials and Reagents:
-
Crude Physalis extract
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Methanol
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Protocol:
-
Column Packing:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Place a small plug of cotton wool or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
Equilibrate the column by running hexane through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the hexane (gradient elution). For example:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
...and so on, up to 100% ethyl acetate.
-
Finally, a more polar solvent like methanol can be used to elute highly polar compounds.
-
-
Collect fractions of a fixed volume (e.g., 10-20 mL) in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting a small amount of each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 1:1).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions that contain the pure this compound (based on TLC analysis against a standard, if available).
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
The purity of the isolated compound should be confirmed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Materials and Reagents:
-
Purified this compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the purified this compound sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water (with 0.1% formic acid, optional)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30-70% B (linear gradient)
-
25-30 min: 70% B
-
30-35 min: 70-30% B (return to initial conditions)
-
35-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 220-230 nm (based on UV absorbance of similar physalins)
-
Column Temperature: 25-30°C
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. academicjournals.org [academicjournals.org]
Quantifying Physalin F Concentration Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin F is a seco-steroid derived from plants of the Physalis genus, known for its potent biological activities. It has demonstrated significant immunosuppressive and anti-inflammatory effects, primarily through the inhibition of the calcineurin signaling pathway.[1][2] Additionally, this compound has been shown to influence the Wnt/β-catenin signaling cascade, a critical pathway in cell proliferation and differentiation.[3][4][5][6] The diverse therapeutic potential of this compound necessitates a reliable and accurate method for its quantification in various matrices, including plant extracts and biological samples. This document provides a detailed protocol for the determination of this compound concentration using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for related physalins.
Signaling Pathways of this compound
This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.
Immunosuppressive Action via Calcineurin Inhibition
This compound demonstrates potent immunosuppressive activity by inhibiting the calcineurin pathway.[1][2] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a pivotal role in T-cell activation. By inhibiting calcineurin, this compound prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes.[7][8][9] This mechanism is central to its potential use in treating autoimmune diseases and preventing organ transplant rejection.[2]
Caption: Calcineurin signaling pathway and the inhibitory action of this compound.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis.[4][5] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (comprising Axin, APC, GSK-3β, and CK1) and subsequently targeted for proteasomal degradation.[3][5] Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes involved in cell proliferation. This compound has been identified as a modulator of this pathway, highlighting its potential in cancer research.
Caption: Wnt/β-catenin signaling pathway and the modulatory role of this compound.
Experimental Protocol: Quantification of this compound by HPLC
This protocol outlines the necessary steps for the quantification of this compound. The chromatographic conditions are adapted from methods developed for similar physalins and should be validated for this compound specifically.[10]
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.2% Aqueous Phosphoric AcidB: Acetonitrile |
| Gradient Elution | 0-15 min: 30-50% B15-25 min: 50-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm[10] |
| Injection Volume | 10-20 µL |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Dry the plant material at a controlled temperature and grind it into a fine powder.
-
Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of methanol and extract using an ultrasonic bath for 30 minutes.[10]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter into an HPLC vial if necessary.
Method Validation Parameters
For reliable quantification, the HPLC method should be validated according to ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria, based on data for related physalins.[11][12]
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | r² ≥ 0.995 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 |
| Precision (%RSD) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Intra-day & Inter-day RSD ≤ 2% |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 98-102% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference at the retention time of this compound |
Experimental Workflow
The overall process for the quantification of this compound is depicted in the following workflow diagram.
Caption: General workflow for the quantification of this compound by HPLC.
Conclusion
The provided HPLC method offers a robust starting point for the reliable quantification of this compound in various samples. Adherence to the detailed protocols for sample preparation and chromatographic analysis is essential for obtaining accurate and reproducible results. It is imperative that researchers validate this method in their own laboratories to ensure it meets the specific requirements of their application, particularly concerning linearity, sensitivity, accuracy, and precision for this compound. The elucidation of this compound's concentration is a critical step in advancing its research and development for potential therapeutic applications.
References
- 1. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcineurin: a central controller of signalling in eukaryotes | EMBO Reports [link.springer.com]
- 8. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. public.pensoft.net [public.pensoft.net]
Application Notes and Protocols for Cell Viability Assay (CCK-8) with Physalin F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Cell Counting Kit-8 (CCK-8) assay to assess the cytotoxic effects of Physalin F on various cancer cell lines. The provided protocols are based on established research findings and are intended to assist in the consistent and accurate determination of cell viability.
Introduction
This compound, a secosteroid isolated from plants of the Physalis genus, has demonstrated significant anti-cancer properties. It has been shown to inhibit cell viability and induce apoptosis in a range of cancer cells.[1][2][3] The Cell Counting Kit-8 (CCK-8) assay is a sensitive and straightforward colorimetric method for determining cell viability.[4] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance at 450 nm.[7][5]
Principle of the CCK-8 Assay
The core of the CCK-8 assay lies in the bioreduction of the WST-8 tetrazolium salt by cellular dehydrogenases in metabolically active (viable) cells. This reaction, facilitated by an electron mediator, results in the formation of a yellow-orange formazan product that is soluble in the cell culture medium. The intensity of the color, measured as absorbance, correlates directly with the number of living cells.[7][6]
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on the viability of cancer cells using the CCK-8 assay.
Materials and Reagents
-
This compound (appropriate purity grade)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Cancer cell lines of interest (e.g., NSCLC, renal carcinoma, breast cancer cell lines)[1][2][3]
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol for Cell Viability Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells and resuspend them in a complete culture medium.
-
Perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.[5][6] The optimal seeding density may vary between cell lines and should be determined empirically.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][6]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups) and a blank control group (medium only).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).[1]
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.[8][5] Be careful to avoid introducing bubbles.
-
Incubate the plate for 1-4 hours at 37°C.[8][5] The incubation time should be optimized for the specific cell line and experimental conditions.
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation
The following tables summarize the effects of this compound on the viability of various cancer cell lines as determined by CCK-8 assays in published studies.
Table 1: Effect of this compound on Non-Small Cell Lung Cancer (NSCLC) Cell Viability
| Cell Line | Treatment Duration | IC50 (µM) | Observations |
| H460 | 48 h | 1.30 | This compound significantly decreased cell viability.[9] |
| H1975 | 48 h | 0.83 | This compound significantly decreased cell viability.[9] |
| H1650 | 48 h | 1.56 | This compound significantly decreased cell viability.[9] |
| A549 | 48 h | Not specified | This compound treatment resulted in a dose-dependent decrease in cell viability.[1] |
Table 2: Effect of this compound on Other Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Observations |
| A498, ACHN, UO-31 | Human Renal Carcinoma | MTT | This compound induced cytotoxicity in a concentration-dependent manner.[2] |
| T-47D | Human Breast Carcinoma | MTS | This compound displayed a remarkable dose-dependent inhibitory effect.[3] |
Visualizations
Diagram 1: Experimental Workflow for CCK-8 Assay with this compound
Caption: Workflow of the CCK-8 assay for evaluating this compound cytotoxicity.
Diagram 2: Signaling Pathways Affected by this compound Leading to Reduced Cell Viability
Caption: this compound inhibits key survival pathways and induces apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. apexbt.com [apexbt.com]
- 6. dojindo.co.jp [dojindo.co.jp]
- 7. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Application of Physalin F in Non-Small Cell Lung Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin F, a steroidal derivative isolated from the plant Physalis angulata L., has emerged as a promising natural compound in anticancer research.[1] Recent studies have elucidated its potential as a therapeutic agent against non-small cell lung cancer (NSCLC), the most prevalent form of lung cancer, which is often associated with a poor prognosis, especially in advanced stages.[1] Research indicates that this compound can significantly inhibit the viability of NSCLC cells, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][2] Notably, its efficacy has been demonstrated in NSCLC cell lines with both wild-type and mutant epidermal growth factor receptor (EGFR), suggesting a broad therapeutic window.[1][2]
These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, protocols for key in vitro experiments, and quantitative data from recent studies. The information presented here is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anticancer effects in NSCLC by modulating key signaling pathways that are crucial for cancer cell proliferation and survival. The primary mechanism involves the downregulation of the PI3K/AKT and RAS/MAPK signaling pathways.[1][2]
PI3K/AKT Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent decrease in the phosphorylation of AKT, a key protein in this pathway, thereby inhibiting its downstream signaling.[1][2]
RAS/MAPK Pathway: This pathway is also critical for cell proliferation and is often hyperactivated in cancer. This compound has been shown to reduce the phosphorylation of ERK, a downstream effector in the MAPK cascade.[1][2]
By inhibiting these two major pathways, this compound effectively halts the uncontrolled growth of NSCLC cells. Furthermore, this dual inhibition contributes to the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][2]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound against various NSCLC cell lines.
Table 1: IC50 Values of this compound in NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | EGFR Status | IC50 (µM) after 48h |
| H460 | Wild-type | 1.30 |
| A549 | Wild-type | Not specified |
| H1650 | Mutant (exon 19 deletion) | 1.56 |
| H1975 | Mutant (L858R and T790M) | 0.83 |
Data sourced from Li et al., 2025.
Table 2: Effect of this compound on Apoptosis in NSCLC Cells
The percentage of apoptotic cells was determined by flow cytometry after 48 hours of treatment.
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Early + Late) |
| H460 | 0 | ~5% |
| 0.5 | ~15% | |
| 1.0 | ~25% | |
| 1.5 | ~40% | |
| H1975 | 0 | ~5% |
| 0.5 | ~20% | |
| 1.0 | ~35% | |
| 1.5 | ~50% |
Data interpreted from graphical representations in Li et al., 2025.[1]
Table 3: Effect of this compound on Cell Cycle Distribution in NSCLC Cells
The percentage of cells in the G2/M phase of the cell cycle was determined by flow cytometry after 48 hours of treatment.
| Cell Line | This compound Concentration (µM) | % Cells in G2/M Phase |
| H460 | 0 | ~15% |
| 1.0 | ~30% | |
| 1.5 | ~45% | |
| H1975 | 0 | ~20% |
| 1.0 | ~35% | |
| 1.5 | ~50% |
Data interpreted from graphical representations in Li et al., 2025.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound on NSCLC are provided below.
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effect of this compound on NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., H460, A549, H1650, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Replace the medium in each well with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100 Where:
-
As = Absorbance of the experimental well
-
Ab = Absorbance of the blank well
-
Ac = Absorbance of the control well
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells induced by this compound using flow cytometry.
Materials:
-
NSCLC cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed NSCLC cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on the cell cycle distribution of NSCLC cells.
Materials:
-
NSCLC cells treated with this compound
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed NSCLC cells and treat with this compound for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in the signaling pathways affected by this compound.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, CDK1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: Signaling pathways affected by this compound in NSCLC.
Caption: General experimental workflow for studying this compound in NSCLC.
References
Application Notes and Protocols for the Use of Physalin F in HTLV-1-Associated Myelopathy (HAM/TSP) Research
Introduction
Human T-lymphotropic virus type 1 (HTLV-1) is a retrovirus associated with two major diseases: Adult T-cell Leukemia/Lymphoma (ATLL) and HTLV-1-Associated Myelopathy/Tropical Spastic Paraparesis (HAM/TSP).[1][2] HAM/TSP is a chronic and progressive inflammatory neurological disorder characterized by a strong immune response, leading to demyelination and axonal damage in the spinal cord.[2][3][4] A key feature of HAM/TSP is the spontaneous proliferation of peripheral blood mononuclear cells (PBMCs) and the overproduction of pro-inflammatory cytokines.[5][6][7] The HTLV-1 Tax protein plays a critical role in pathogenesis by activating signaling pathways like NF-κB, which promotes T-cell immortalization and inflammation.[1]
Current treatments for HAM/TSP are limited and primarily focus on managing symptoms with anti-inflammatory corticosteroids, which have transient effects.[2][8] This highlights the urgent need for novel therapeutic strategies. Physalin F, a seco-steroid derived from Physalis angulata L., has demonstrated potent anti-inflammatory, immunomodulatory, and pro-apoptotic activities.[5][9] Research has shown that this compound can induce apoptosis in PBMCs from HAM/TSP patients, thereby reducing the spontaneous cellular proliferation and cytokine production that are hallmarks of the disease.[5][10][11] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in the context of HAM/TSP.
Mechanism of Action
This compound exerts its effects on HTLV-1 infected cells through a multi-faceted mechanism primarily centered on the induction of apoptosis and the suppression of pro-inflammatory signaling pathways. In PBMCs from HAM/TSP patients, this compound inhibits spontaneous proliferation and induces apoptosis.[5][10] This is significant as the disease is characterized by the clonal proliferation of HTLV-1 infected lymphocytes.[8]
The pro-apoptotic effects of this compound have been shown in other cell types to involve the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential.[12] This triggers the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[12][13] Furthermore, this compound is a known inhibitor of the NF-κB signaling pathway, a critical pathway for the survival of HTLV-1 infected cells and the production of inflammatory cytokines.[1][12][14][15] By preventing the nuclear translocation of NF-κB subunits p65 and p50, this compound can downregulate the expression of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-inflammatory mediators.[12][14]
Caption: Proposed signaling pathway of this compound in HTLV-1 infected cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in studies on PBMCs from HAM/TSP patients and other relevant cell lines.
Table 1: Effect of this compound on PBMC Proliferation
| Parameter | Cell Type | Value | Reference |
|---|
| IC₅₀ (Inhibition of Proliferation) | PBMCs from HAM/TSP patients | 0.97 µM |[10] |
Table 2: Pro-Apoptotic Activity of this compound
| Concentration | Cell Type | Effect | Reference |
|---|---|---|---|
| 10 µM | PBMCs from HAM/TSP patients | Increased population of apoptotic cells | [5] |
| Varies (e.g., 0.83-1.56 µM IC₅₀) | Non-small cell lung cancer lines | Induction of apoptosis via intrinsic and extrinsic pathways | [16] |
| Concentration-dependent | Human renal carcinoma A498 cells | Accumulation of sub-G1 phase, DNA fragmentation |[12] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on PBMCs from HAM/TSP patients.
Protocol 1: Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from HAM/TSP patients and healthy donors in heparinized tubes.
-
PBMC Isolation:
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
-
Washing:
-
Transfer the collected PBMCs to a new tube and wash with three volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes. Repeat the wash step twice.
-
-
Cell Counting and Viability: Resuspend the cell pellet in RPMI-1640 medium. Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Culturing: Resuspend PBMCs at a final concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Protocol 2: this compound Treatment and Proliferation Assay (³H-Thymidine Uptake)
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid toxicity.
-
Cell Plating: Plate 2 x 10⁵ PBMCs per well in a 96-well flat-bottom plate.
-
Treatment: Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
³H-Thymidine Pulsing: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed 1 x 10⁶ PBMCs in a 24-well plate and treat with this compound (e.g., 10 µM) or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect the cells (including supernatant) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Experimental Workflow and Visualization
The following workflow provides a logical sequence for evaluating this compound's potential.
Caption: Experimental workflow for evaluating this compound in HAM/TSP studies.
References
- 1. Pathogenesis and Treatment of Human T-Cell Leukemia Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTLV-1 infection: An emerging risk. Pathogenesis, epidemiology, diagnosis and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTLV-1 Infection and Pathogenesis | Encyclopedia MDPI [encyclopedia.pub]
- 4. Human T Lymphotropic Virus 1-Associated Myelopathy: Overview of Human T Cell Lymphotropic Virus-1/2 Tests and Potential Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNF-induced metalloproteinase-9 production is associated with neurological manifestations in HTLV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HTLV-1-associated myelopathy/tropical spastic paraparesis (HAM/TSP) inflammatory network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTLV-1, the Other Pathogenic Yet Neglected Human Retrovirus: From Transmission to Therapeutic Treatment [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 12. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for Testing the Immunomodulatory Effects of Physalin F
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Physalin F is a seco-steroid derived from plants of the Physalis genus, which has demonstrated potent anti-inflammatory and immunomodulatory activities.[1][2] Its ability to modulate immune responses makes it a compelling candidate for therapeutic development in various inflammatory and autoimmune diseases.[2][3] Mechanistically, physalins have been shown to influence key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of inflammation.[2][4][5] Furthermore, studies have indicated that this compound can inhibit lymphocyte proliferation and reduce the production of several pro-inflammatory cytokines.[3][6][7]
These application notes provide a comprehensive guide for the experimental design and detailed protocols to investigate the immunomodulatory properties of this compound, both in vitro and in vivo.
I. In Vitro Experimental Design
A tiered approach is recommended to characterize the immunomodulatory effects of this compound in vitro, starting with primary screenings for cytotoxicity and efficacy, followed by mechanistic studies.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro immunomodulation studies of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on immune cells to establish a non-toxic working concentration range for subsequent experiments.
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages, human Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lymphocyte Proliferation Assay
This assay assesses the inhibitory effect of this compound on the proliferation of activated lymphocytes.[3][6]
Materials:
-
Splenocytes or PBMCs
-
Complete RPMI-1640 medium
-
Mitogen (e.g., Concanavalin A (Con A) or Phytohemagglutinin (PHA))
-
This compound
-
Cell proliferation reagent (e.g., CFSE or BrdU kit)
-
Flow cytometer or microplate reader
Procedure:
-
Isolate splenocytes or PBMCs and adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of this compound at various non-toxic concentrations.
-
Add 50 µL of mitogen (e.g., Con A at a final concentration of 5 µg/mL). Include unstimulated and stimulated controls.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Assess cell proliferation using a chosen method (e.g., for CFSE, stain cells before stimulation and analyze dye dilution by flow cytometry).
Protocol 3: Cytokine Quantification by ELISA
This protocol measures the effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines.
Materials:
-
Immune cells (e.g., PBMCs or RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) for macrophage stimulation
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
Procedure:
-
Plate cells (e.g., 5 x 10⁵ cells/well in a 24-well plate) and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 24 hours. Include unstimulated and stimulated controls.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol investigates the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.[5][8]
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages)
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells and grow them to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
II. In Vivo Experimental Design
In vivo studies are crucial to validate the in vitro findings and to assess the therapeutic potential of this compound in a whole-organism context.
Experimental Workflow: In Vivo Analysis
References
- 1. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect [frontiersin.org]
Illuminating the Anti-Cancer Potential of Physalin F in Renal Carcinoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Physalin F, a natural compound, on renal carcinoma cells. The following sections detail the cytotoxic and apoptotic effects of this compound, outline key signaling pathways involved, and provide detailed protocols for essential experimental techniques.
Summary of this compound's Effects on Renal Carcinoma Cells
This compound has demonstrated significant cytotoxic effects against human renal carcinoma cell lines, including A498, ACHN, and UO-31.[1][2][3] Its primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial pathway of cell death.[1][2][3] Furthermore, this compound has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various renal carcinoma cell lines.
Table 1: Cytotoxicity of this compound on Renal Carcinoma Cell Lines (MTT Assay)
| Cell Line | IC50 (µg/mL) after 24h treatment |
| A498 | 1.40[4] |
| ACHN | 2.18[4] |
| UO-31 | 2.81[4] |
Table 2: Induction of Apoptosis (Sub-G1 Phase Accumulation) in A498 Cells by this compound (Flow Cytometry)
| This compound Concentration (µg/mL) | % of Cells in Sub-G1 Phase (24h) |
| 0 (Control) | < 5% |
| 1 | Increased |
| 3 | Significantly Increased |
| 10 | Markedly Increased |
Note: Specific percentages for sub-G1 accumulation are presented graphically in the source literature; this table reflects the observed trend.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effect of this compound on renal carcinoma cells in a 96-well format.
Materials:
-
Renal carcinoma cell lines (e.g., A498, ACHN, UO-31)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[6]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.3, 1, 3, and 10 µg/mL.[4] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5][7]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
Treated and untreated renal carcinoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in renal carcinoma cells by treating with various concentrations of this compound (e.g., 1, 3, 10 µg/mL) for a specified time (e.g., 24 hours). Include an untreated control group.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.[8]
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Analyze the samples by flow cytometry within one hour.[10] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol is for analyzing the cell cycle distribution of renal carcinoma cells treated with this compound.
Materials:
-
Treated and untreated renal carcinoma cells
-
PBS
-
PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[11]
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for a specific duration (e.g., 24 hours).
-
Harvest approximately 1-2 x 10⁶ cells and wash them with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.[11][12]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[11]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Wash the cell pellet twice with PBS.[11]
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The PI fluorescence should be collected on a linear scale. Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[11]
Protein Expression Analysis: Western Blotting
This protocol outlines the steps for analyzing the expression of key proteins involved in apoptosis and NF-κB signaling.
Materials:
-
Treated and untreated renal carcinoma cells
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, p65, p50, IκBα, p-IκBα, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[13]
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[15]
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
Add ECL detection reagents and visualize the protein bands using an imaging system.
Visualization of Pathways and Workflows
// Nodes PhysalinF [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="↓ Bcl-2, Bcl-xL", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="↑ Caspase-9\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="↑ Caspase-3\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PARP [label="PARP Cleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Signaling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p65_p50 [label="↓ p65/p50 Nuclear\nTranslocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory\nEffects", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PhysalinF -> ROS; ROS -> Mitochondria [label="Disruption of\nMMP"]; Mitochondria -> CytochromeC; ROS -> Bcl2; CytochromeC -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> PARP; PARP -> Apoptosis; Bcl2 -> Mitochondria [style=dashed, arrowhead=tee];
PhysalinF -> NFkB_pathway [label="Suppression"]; NFkB_pathway -> p65_p50; p65_p50 -> Anti_inflammatory; } Caption: Signaling pathway of this compound in renal carcinoma cells.
// Nodes start [label="Start: Culture Renal\nCarcinoma Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat with this compound\n(various concentrations and times)", fillcolor="#FBBC05", fontcolor="#202124"];
// Assays viability [label="Cell Viability\n(MTT Assay)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis Analysis\n(Annexin V/PI Staining)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_cycle [label="Cell Cycle Analysis\n(PI Staining)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; western [label="Protein Expression\n(Western Blot)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Endpoints data_analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> viability; treatment -> apoptosis; treatment -> cell_cycle; treatment -> western;
viability -> data_analysis; apoptosis -> data_analysis; cell_cycle -> data_analysis; western -> data_analysis; } Caption: General experimental workflow for studying this compound.
References
- 1. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. This compound Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species | PLOS One [journals.plos.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. real-research.com [real-research.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bosterbio.com [bosterbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Evaluating the Antimalarial Activity of Physalin F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methods for evaluating the antimalarial properties of Physalin F, a seco-steroid isolated from Physalis angulata. The document outlines detailed protocols for key in vitro and in vivo assays, presents available quantitative data, and illustrates the proposed mechanism of action and experimental workflows.
Introduction
This compound has demonstrated in vitro activity against Plasmodium falciparum, the deadliest species of human malaria parasite. However, its in vivo efficacy is complicated by its potent immunosuppressive properties.[1][2][3] This document provides the necessary protocols to assess both the direct antiplasmodial effects and to understand the potential confounding factors in vivo.
In Vitro Antimalarial Activity Evaluation
In vitro assays are crucial for determining the direct effect of this compound on the growth and viability of Plasmodium falciparum. The following are standard and widely used protocols.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against a chloroquine-resistant strain of P. falciparum.
| Compound | Parasite Strain | Assay Method | IC50 (µM) | Cytotoxicity (LC50 in B-HOK cells, µM) | Selectivity Index (SI) | Reference |
| This compound | P. falciparum (W2, chloroquine-resistant) | [³H]-Hypoxanthine Incorporation | 2.2 ± 0.9 | 13.3 ± 6.01 | 5.94 | [1] |
| Mefloquine (Control) | P. falciparum (W2, chloroquine-resistant) | [³H]-Hypoxanthine Incorporation | 0.005 ± 0.002 | 0.8 ± 0.1 | 160 | [1] |
Experimental Protocols
This assay is considered a gold standard for assessing parasite proliferation by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[4][5]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum)
-
Hypoxanthine-free complete medium
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Cell harvester
-
Scintillation counter
-
This compound stock solution (in DMSO)
Protocol:
-
Prepare serial dilutions of this compound in hypoxanthine-free medium in a 96-well plate.
-
Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plate for 24 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).
-
Add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Incubate for an additional 24-48 hours.
-
Freeze the plate to lyse the cells.
-
Thaw the plate and harvest the contents of each well onto a filter mat using a cell harvester.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.
This is a high-throughput method that measures parasite DNA content.
Materials:
-
P. falciparum culture
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black microtiter plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Add parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate for 72 hours at 37°C.
-
Add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Determine the IC50 value from the dose-response curve.
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.
Materials:
-
P. falciparum culture
-
Malstat reagent
-
NBT/PES solution
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare drug dilutions and add parasite culture as described for the SYBR Green I assay.
-
Incubate for 72 hours.
-
Lyse the cells by freeze-thaw cycles.
-
Add Malstat reagent and NBT/PES solution to each well.
-
Incubate in the dark for 30-60 minutes.
-
Read the absorbance at ~650 nm.
-
Calculate the IC50 from the resulting data.
In Vivo Antimalarial Activity Evaluation
In vivo models are essential for assessing the efficacy of a compound in a whole organism. The standard model for initial in vivo screening is the 4-day suppressive test in mice.
Quantitative Data Summary
In vivo studies with this compound have shown an exacerbation of malaria infection, which is likely due to its immunosuppressive effects.[1][2][3]
| Compound | Dose (mg/kg/day) | Animal Model | Observed Effect | Reference |
| This compound | 50 and 100 | P. berghei-infected mice | Increased parasitemia compared to control | [1] |
| This compound | 50 and 100 | P. berghei-infected mice | No reduction in mortality, similar to control | [1] |
| Chloroquine (Control) | 50 | P. berghei-infected mice | Undetectable parasitemia | [1] |
Experimental Protocol: 4-Day Suppressive Test
Materials:
-
Plasmodium berghei (ANKA strain)
-
Swiss albino or BALB/c mice
-
This compound solution/suspension
-
Vehicle control (e.g., 10% DMSO in saline)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Protocol:
-
Infect mice intraperitoneally with 1 x 10⁷ P. berghei-infected red blood cells on Day 0.
-
Randomly assign mice to control and treatment groups (n=5 per group).
-
Two hours post-infection, administer the first dose of this compound (e.g., 50 and 100 mg/kg), vehicle, or chloroquine (e.g., 20 mg/kg) via the desired route (e.g., intraperitoneal or oral).
-
Administer subsequent doses on Days 1, 2, and 3.
-
On Day 4, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percentage of parasite suppression for each treatment group relative to the vehicle control group.
-
Monitor the mice daily for survival for up to 30 days.
Proposed Mechanism of Action and Experimental Workflows
Signaling Pathway
This compound is a known inhibitor of calcineurin, a Ca²⁺-dependent phosphatase, in lymphocytes.[6][7] In P. falciparum, calcineurin is essential for merozoite invasion of erythrocytes. It regulates the secretion of microneme proteins, such as Apical Merozoite Antigen-1 (AMA-1), which are crucial for the establishment of a tight junction with the host cell.[8] Therefore, a plausible direct antimalarial mechanism of action for this compound is the inhibition of parasite calcineurin, leading to a blockade of erythrocyte invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimalarial activity of physalins B, D, F, and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arca.fiocruz.br [arca.fiocruz.br]
- 4. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 5. Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of calcineurin and actin dynamics in regulated secretion of microneme proteins in Plasmodium falciparum merozoites during erythrocyte invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Physalin F solubility issues in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Physalin F. The information is presented in a question-and-answer format to directly address common solubility and handling challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most highly recommended solvent for preparing concentrated stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in a variety of other organic solvents as well, including chloroform, dichloromethane, ethyl acetate, and acetone.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: Reported solubility in DMSO varies, with concentrations cited at 60 mg/mL (113.95 mM) and 100 mg/mL (189.92 mM).[2][3] To achieve these high concentrations, assisting dissolution with ultrasonication is recommended.[2][3] It is also critical to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of this compound.[3]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: No, this compound is not readily soluble in aqueous solutions. To prepare working solutions for in vitro experiments, it is standard practice to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock solution is then serially diluted to the final desired concentration in the aqueous experimental medium. Be aware that dilution from a concentrated organic stock into an aqueous medium can sometimes cause precipitation.
Q4: How should I store this compound powder and its stock solutions?
A4:
-
Solid Powder: Store desiccated at -20°C for up to three years.[2]
-
In Solvent (Stock Solution): Store stock solutions at -80°C for up to six months or at -20°C for up to one month.[3] Ensure the container is sealed to protect from moisture and light.[3] It is generally recommended to prepare and use solutions on the same day.[1]
Solubility Data Summary
For quick reference, the following table summarizes the solubility of this compound in various solvents.
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[3] | 189.92 mM[3] | Requires sonication; use of new, anhydrous DMSO is critical.[3] |
| DMSO | 60 mg/mL[2] | 113.95 mM[2] | Sonication is recommended.[2] |
| Chloroform | Soluble[1] | - | Qualitative data. |
| Dichloromethane | Soluble[1] | - | Qualitative data. |
| Ethyl Acetate | Soluble[1] | - | Qualitative data. |
| Acetone | Soluble[1] | - | Qualitative data. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.11 mg/mL[3] | ≥ 2.11 mM[3] | In vivo formulation. Solvents should be added sequentially.[2][3] |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL[3] | ≥ 1.90 mM[3] | In vivo formulation.[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least one hour.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight: 526.53 g/mol ).
-
Solvent Addition: Add the calculated volume of new, anhydrous DMSO to the tube. For example, to make a 100 mM solution, add 18.99 µL of DMSO for every 1 mg of this compound.
-
Dissolution: Vortex the solution vigorously. If particulates are still visible, place the tube in an ultrasonic bath and sonicate until the solution becomes clear.[2][3] Gentle warming to 37°C can also aid dissolution.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3]
Troubleshooting Guide
Q5: My this compound is not dissolving completely in DMSO, what should I do?
A5: If you encounter solubility issues, follow the troubleshooting workflow below. The primary reasons for poor solubility are often related to solvent quality or insufficient energy to break the crystal lattice.
Q6: My this compound precipitated after I diluted my DMSO stock into aqueous cell culture medium. How can I prevent this?
A6: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To minimize precipitation:
-
Lower the Stock Concentration: Try preparing a less concentrated DMSO stock solution (e.g., 10-20 mM).
-
Increase Final DMSO Percentage: Ensure the final concentration of DMSO in your culture medium does not exceed a level toxic to your cells (typically <0.5%), but a slightly higher percentage might be necessary to maintain solubility.
-
Mix Rapidly: When diluting, add the stock solution to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Use a Surfactant: For in vivo formulations, co-solvents and surfactants like PEG300 and Tween-80 are used to maintain solubility in aqueous environments.[2][3] While not always suitable for cell culture, this highlights the principle of using additives to improve solubility.
Signaling Pathway Modulation
This compound exerts its biological effects by modulating several key signaling pathways. Its immunosuppressive and anti-cancer activities are linked to the inhibition of pro-inflammatory and cell survival pathways.[4] For instance, this compound has been shown to suppress NF-κB activation and inhibit the Wnt/β-catenin pathway.[5][6]
References
- 1. This compound | CAS:57423-71-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | this compound | Anti-inflammatory | Immunomodulatory | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 57423-71-9 | HCA42371 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
Technical Support Center: Preventing Physalin F Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Physalin F precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous cell culture medium.[1] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.[2][3]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing or swirling the media to ensure even dispersion.[2] |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for all dilution steps.[1][4] |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity and precipitation issues.[5][6] This may necessitate preparing a more dilute stock solution. |
Issue: this compound Precipitates Over Time During Incubation
Question: My this compound solution was clear when I added it to the cells, but after a few hours of incubation, I noticed a precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The metabolic activity of cells and the CO2 environment in the incubator can cause the pH of the media to change over time.[7] For some compounds, a shift in pH can alter their charge and decrease their solubility. | Ensure your medium is adequately buffered. Consider using a medium supplemented with HEPES in addition to the standard bicarbonate buffering system for more stable pH control.[7] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[4] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to determine if media components are the primary issue. |
| Evaporation of Media | During long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a this compound stock solution for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[8] It can dissolve a wide range of polar and nonpolar compounds and is miscible with water.[8] However, it is critical to keep the final DMSO concentration in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.[5][9] If DMSO is not suitable for your cell line, other organic solvents like ethanol or dimethylformamide (DMF) can be considered, though they also have cytotoxic potential.[10]
Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A2: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and observe for any signs of precipitation at different time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum working soluble concentration. For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm, where an increase in absorbance would indicate precipitation.[1]
Q3: Is it advisable to filter the media to remove the this compound precipitate?
A3: No, filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unquantifiable and lower effective concentration, making your experimental results unreliable.[1] It is better to address the root cause of the precipitation by optimizing the preparation of your working solution.
Q4: Can serum in the cell culture media help prevent this compound precipitation?
A4: Serum contains proteins like albumin that can bind to hydrophobic compounds and help to solubilize them.[1][6] However, this effect is limited. At high concentrations, this compound can still precipitate even in the presence of serum.[1][6] If you are still observing precipitation in serum-containing media, you may need to lower the this compound concentration or optimize your dilution method.
Q5: Are there alternative methods to enhance the solubility of this compound in cell culture media?
A5: Yes, for particularly challenging compounds, the use of co-solvents or formulation vehicles can be explored. A formulation for this compound for in vivo use includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6][11] While this specific formulation is for animal studies, the principle of using co-solvents like PEG300 and non-ionic surfactants like Tween-80 can be adapted for in vitro use, though careful validation of their effects on your specific cell line is necessary.[12]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol describes a standard method for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[2]
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used to aid dissolution.[6][11]
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2]
-
-
Prepare an Intermediate Dilution (if necessary):
-
If your final desired concentration is very low, it is advisable to first prepare an intermediate dilution of the stock solution in 100% DMSO.[2] This allows for more accurate pipetting and a more gradual dilution into the aqueous medium.
-
-
Prepare the Final Working Solution:
-
Pre-warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C.[1]
-
While gently swirling or vortexing the pre-warmed medium, add the required volume of the this compound stock solution (or intermediate dilution) drop-wise to achieve the desired final concentration.[2]
-
Crucially, ensure the final concentration of DMSO is within the tolerated range for your specific cell line (ideally ≤ 0.1%). [5][6]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Workflow for Troubleshooting this compound Precipitation
This workflow provides a systematic approach to identifying and resolving precipitation issues.
Caption: A systematic workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (Cytotoxicity) | A498 (Renal Carcinoma) | 1.40 µg/mL | [11] |
| ACHN (Renal Carcinoma) | 2.18 µg/mL | [11] | |
| UO-31 (Renal Carcinoma) | 2.81 µg/mL | [11] | |
| PBMC (from HAM/TSP patients) | 0.97 ± 0.11 µM | [13] | |
| Effective Concentration (Immunomodulation) | Mouse Splenocytes | Low cytotoxicity at ≤ 2 µM | [5] |
| PBMC (Cytokine Reduction) | 10 µM | [13] | |
| Solubility in DMSO | - | 60 mg/mL (113.95 mM) | [11] |
| In Vivo Formulation Solubility | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 1 mg/mL (1.90 mM) | [6][11] |
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cancer and inflammation.
Wnt/β-catenin Signaling Pathway
This compound inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[3][5]
Caption: this compound inhibits Wnt/β-catenin signaling by promoting β-catenin degradation.
NF-κB Signaling Pathway
This compound can suppress the activation of NF-κB, a key regulator of inflammation.[7][9]
Caption: this compound suppresses NF-κB activation, reducing inflammatory responses.
PI3K/AKT and RAS/MAPK Signaling Pathways
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to down-regulate the PI3K/AKT and RAS/MAPK signaling pathways, which are critical for cell survival and proliferation.[14]
Caption: this compound inhibits cell survival pathways in NSCLC cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. This compound | this compound | Anti-inflammatory | Immunomodulatory | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Physalin F experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during experiments with Physalin F.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering step-by-step guidance to identify and resolve the problems.
Question: Why am I observing inconsistent IC50 values for this compound in my cytotoxicity assays?
Answer:
Inconsistent IC50 values are a common challenge in cytotoxicity assays involving natural compounds. Several factors can contribute to this variability. Here is a troubleshooting guide to help you achieve more reproducible results:
-
Compound Solubility and Stability:
-
Ensure Complete Solubilization: this compound is often dissolved in DMSO to create a stock solution.[1] Ensure that the compound is fully dissolved before preparing further dilutions. Precipitates in your stock or working solutions will lead to inaccurate concentrations and high variability.
-
Working Solution Preparation: When diluting the DMSO stock in aqueous cell culture media, ensure rapid and thorough mixing to prevent precipitation. It is advisable to prepare fresh dilutions for each experiment.[2]
-
Media Stability: The stability of this compound in cell culture media over long incubation periods (e.g., > 24 hours) can be a factor. Consider assessing the stability of the compound in your specific media conditions if inconsistencies persist.[3]
-
-
Cell-Based Factors:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.
-
Seeding Density: Inconsistent cell seeding density across wells and plates is a major source of variability. Optimize and strictly control the number of cells seeded per well to ensure uniformity.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Assay-Specific Issues:
-
Assay Choice: Metabolic assays like MTT can sometimes be affected by the intrinsic properties of natural compounds.[3] Consider validating your results with an alternative cytotoxicity assay that measures a different endpoint, such as a lactate dehydrogenase (LDH) release assay (measuring membrane integrity) or an ATP-based assay (measuring cell viability).
-
Pipetting Accuracy: Ensure that your pipettes are properly calibrated and that your pipetting technique is consistent, especially when performing serial dilutions.
-
Incubation Time: Optimize the incubation time for your specific cell line and compound concentration.
-
Below is a workflow to troubleshoot inconsistent IC50 values:
Question: My Western blot results for signaling pathway proteins after this compound treatment are not reproducible. What could be the cause?
Answer:
Reproducibility in Western blotting for signaling pathway analysis requires careful attention to detail at multiple stages of the experimental process. Here are some common causes of variability and how to address them:
-
Sample Preparation and Protein Extraction:
-
Consistent Cell Lysis: Ensure that your cell lysis protocol is consistent across all samples. Incomplete lysis can lead to variable protein yields.
-
Use of Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation, which is critical when studying signaling pathways.
-
Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel.
-
-
Electrophoresis and Transfer:
-
Consistent Gel Percentage: Use the same percentage acrylamide gel for all experiments to ensure consistent separation of your target proteins.
-
Efficient Protein Transfer: Verify the efficiency of your protein transfer from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer. Inefficient or uneven transfer will lead to inconsistent band intensities.
-
-
Antibody Incubation and Detection:
-
Antibody Quality and Dilution: Use high-quality antibodies that have been validated for your specific application. Optimize the dilution of your primary and secondary antibodies to achieve a good signal-to-noise ratio.
-
Blocking and Washing: Ensure that you are using an appropriate blocking buffer and that your washing steps are thorough to minimize background signal.
-
Loading Controls: Always probe your blots for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.
-
-
This compound-Specific Considerations:
-
Time-Course and Dose-Response: The effects of this compound on signaling pathways are likely to be time- and dose-dependent. Perform time-course and dose-response experiments to identify the optimal conditions for observing the desired changes in protein expression or phosphorylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] It is important to use high-quality, anhydrous DMSO to ensure the stability of the compound. For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:
-
Wnt/β-catenin Pathway: this compound can inhibit this pathway by promoting the degradation of β-catenin.[4]
-
NF-κB Pathway: It can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.
-
PI3K/AKT and MAPK Pathways: this compound has been observed to down-regulate the AKT and MAPK signaling pathways in non-small cell lung cancer cells.[5][6]
Q3: Are there any known issues with this compound interfering with common experimental assays?
A3: While specific interference is not widely documented, it is a good practice to be aware of potential interactions with any natural compound. For colorimetric assays like MTT, the natural color of the compound could potentially interfere with absorbance readings.[3] It is always recommended to include appropriate controls, such as a "compound only" well without cells, to check for any background absorbance.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Kidney Cancer | 1.40 µg/mL | [7] |
| ACHN | Kidney Cancer | 2.18 µg/mL | [7] |
| UO-31 | Kidney Cancer | 2.81 µg/mL | [7] |
| T-47D | Breast Cancer | 3.60 µg/mL | [6] |
| PBMC (HTLV-1) | Leukemia | 0.97 | [8][9] |
| HA22T | Hepatoma | Not specified | [10] |
| HeLa | Cervical Cancer | Not specified | [10] |
| KB | Nasopharynx Cancer | Not specified | [10] |
| Colo-205 | Colon Cancer | Not specified | [10] |
| Calu-1 | Lung Cancer | Not specified | [10] |
Table 2: Effect of this compound on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs) from HAM/TSP Patients
| Cytokine | Treatment | Result | Reference |
| IL-2 | 10 µM this compound | Significantly reduced | [8][9] |
| IL-6 | 10 µM this compound | Significantly reduced | [8][9] |
| IL-10 | 10 µM this compound | Significantly reduced | [8][9] |
| TNF-α | 10 µM this compound | Significantly reduced | [8][9] |
| IFN-γ | 10 µM this compound | Significantly reduced | [8][9] |
| IL-17A | 10 µM this compound | No significant change | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[12][13][14][15]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Procedure:
-
Treat cells with this compound for the desired time points and concentrations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[16][17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein or a loading control (e.g., β-actin).[18]
-
Mandatory Visualization
Signaling Pathways Modulated by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | this compound | Anti-inflammatory | Immunomodulatory | TargetMol [targetmol.com]
- 8. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. m.youtube.com [m.youtube.com]
How to determine the optimal dose of Physalin F in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal in vivo dose of Physalin F. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with this compound?
A1: Determining a starting dose requires careful consideration of the animal model, the disease context, and the route of administration. Based on published studies, a starting point for immunomodulatory effects in mice can be in the range of 0.5 mg/kg administered intraperitoneally.[1] For other applications, such as anti-malarial studies, higher doses have been explored, though with potential immunosuppressive effects.[2] It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific experimental model.
Q2: How can I determine the Maximum Tolerated Dose (MTD) of this compound in my animal model?
A2: A dose-escalation study is the standard method to determine the MTD. This involves administering increasing doses of this compound to different groups of animals and monitoring for signs of toxicity over a defined period. Key indicators of toxicity include weight loss, changes in behavior, and alterations in clinical pathology parameters. The MTD is the highest dose that does not cause unacceptable toxicity.
Q3: What is the No Observed Adverse Effect Level (NOAEL) and why is it important?
A3: The No Observed Adverse Effect Level (NOAEL) is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects in the treated group when compared to an untreated control group.[3][4][5] Establishing the NOAEL is a critical step in preclinical safety assessment and is used to determine a safe starting dose for further studies.[3][4]
Q4: What are the known signaling pathways affected by this compound that I should consider for pharmacodynamic readouts?
A4: this compound has been shown to modulate several key signaling pathways, which can serve as excellent pharmacodynamic markers. These include:
-
NF-κB Pathway: this compound can suppress NF-κB activation, a critical regulator of inflammation.[6]
-
Wnt/β-catenin Pathway: It has been shown to inhibit this pathway, which is often dysregulated in cancer.[2][7][8]
-
JAK/STAT Pathway: Inhibition of this pathway has been observed with other physalins and may be relevant for this compound's immunomodulatory effects.[2]
-
Calcineurin Pathway: this compound has been identified as a calcineurin inhibitor, contributing to its immunosuppressive activity.[1][9][10]
Troubleshooting Guide
Issue: Poor solubility of this compound for in vivo administration.
-
Solution 1: Vehicle Selection: this compound is a seco-steroid and may have limited aqueous solubility. A common vehicle used for in vivo administration is a mixture of Dimethyl Sulfoxide (DMSO) and saline. One study successfully used 5% DMSO in saline for intraperitoneal injection.[1] Another suggested formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11] It is recommended to first dissolve this compound in a small amount of DMSO before diluting with the aqueous component.
-
Solution 2: Sonication: To aid dissolution, brief sonication of the vehicle-drug mixture can be employed.[11]
-
Solution 3: Formulation for Topical Administration: For localized delivery, a 1% formulation in a cream base has been used effectively in a cutaneous leishmaniasis model.[12]
Issue: Unexpected toxicity or lack of efficacy in vivo.
-
Solution 1: Re-evaluate the Dose: The optimal dose of this compound can be highly dependent on the disease model. In a murine model of malaria, high doses of this compound led to increased parasitemia, likely due to its immunosuppressive effects.[2] This highlights the importance of a thorough dose-response study to identify a therapeutic window.
-
Solution 2: Route of Administration: The route of administration significantly impacts the bioavailability and efficacy of a compound. If one route is proving problematic, consider alternative routes that may be more appropriate for your target tissue or disease.
-
Solution 3: Pharmacokinetic Analysis: If feasible, conducting a basic pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your model can provide valuable insights into exposure levels and help optimize the dosing regimen.
Quantitative Data Summary
Table 1: Summary of In Vivo Doses of this compound from Literature
| Animal Model | Disease/Application | Dose Range | Route of Administration | Vehicle | Reference |
| BALB/c Mice | Delayed-Type Hypersensitivity | 0.5, 1, 2 mg/kg | Intraperitoneal | 5% DMSO in saline | [1] |
| BALB/c Mice | Cutaneous Leishmaniasis | 1% cream | Topical | Cream base | [12] |
| Mice | Allogeneic Transplant Rejection | Not specified | Not specified | Not specified | [13] |
| Mice | P388 Lymphocytic Leukemia | Not specified | Not specified | Not specified | [14] |
Experimental Protocols
Protocol 1: Dose-Ranging and MTD Determination of this compound in Mice
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6), age, and sex for your study.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose escalation groups.
-
Dose Selection: Based on literature, start with a low dose (e.g., 0.5 mg/kg) and escalate in subsequent groups (e.g., 2-fold or 3-fold increments).
-
Preparation of Dosing Solution: Prepare this compound in a suitable vehicle (e.g., 5% DMSO in sterile saline). Ensure complete dissolution.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in posture, activity, breathing, and grooming.
-
Body Weight: Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Food and Water Intake: Monitor daily.
-
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD and NOAEL Determination: The MTD is the highest dose that does not result in death or severe toxicity. The NOAEL is the highest dose at which no adverse findings are observed.
Visualizations
Caption: Workflow for determining the optimal in vivo dose of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. anilocus.com [anilocus.com]
- 4. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 5. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 6. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | this compound | Anti-inflammatory | Immunomodulatory | TargetMol [targetmol.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Physalins B, F and G, seco-steroids purified from Physalis angulata L., inhibit lymphocyte function and allogeneic transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Physalin F Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Physalin F. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to enhance extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: Which plant part and growth stage are optimal for high this compound yield? A1: The accumulation of this compound varies significantly with the plant part and its developmental stage. The highest concentrations of this compound are typically found in the mature leaves of Physalis species, such as Physalis minima[1]. The content can also be influenced by the geographical location and environmental conditions where the plant is grown[1]. For optimal yield, it is recommended to harvest mature leaves from plants in the fruiting stage[1].
Q2: What are the most effective extraction methods for this compound? A2: Several methods can be employed, each with distinct advantages.
-
Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and sample, accelerating extraction. It is known for reducing extraction time and solvent consumption[2][3].
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to break plant cell walls, enhancing solvent penetration and mass transfer. It is considered a green and efficient technology[4][5].
-
Soxhlet Extraction: A traditional and effective method that uses continuous solvent reflux. It generally results in a high recovery of compounds compared to simple maceration[3][6].
-
Heating Reflux Extraction: A conventional method involving boiling the plant material in a solvent. It is a simple and widely used technique for extracting physalins[7].
Q3: How does the choice of solvent affect this compound extraction yield? A3: The choice of solvent is critical and depends on the polarity of this compound. Physalins have been successfully extracted using various solvents. Ethanol is commonly used, often in hydroethanolic mixtures, for methods like MAE and UAE[2][8][9]. Methanol has also shown high extraction efficiency for physalins[6][10]. The optimal solvent selection should be tailored to the specific extraction method and the desired purity of the final extract[3][11].
Q4: What key parameters should be optimized to maximize yield? A4: To enhance the yield of this compound, several parameters must be fine-tuned[3]:
-
Solvent-to-Solid Ratio: This ratio must be optimized to ensure the complete dissolution of the target compounds while minimizing solvent waste[10][11].
-
Extraction Time: The duration should be sufficient to maximize recovery without causing thermal degradation of this compound[3][12].
-
Temperature: Higher temperatures can improve extraction efficiency but may also degrade sensitive compounds. The optimal temperature balances yield and stability[3].
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for extraction, improving efficiency[12].
-
Microwave/Ultrasonic Power (for MAE/UAE): The power setting directly influences the heating rate and cell disruption, affecting extraction speed and yield[13][14].
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Problem 1: Low Overall Yield of this compound
| Possible Cause | Recommended Solution | Citation |
| Inappropriate plant material. | Use mature leaves, as they have the highest reported concentration of this compound. | [1] |
| Inefficient cell wall disruption. | Ensure the plant material is finely ground to a consistent particle size before extraction. For UAE and MAE, this allows for more effective cell wall rupture. | [12] |
| Sub-optimal extraction parameters. | Systematically optimize parameters such as solvent-to-solid ratio, temperature, and time. Employ Response Surface Methodology (RSM) for efficient optimization. | [3][15] |
| Insufficient number of extraction cycles. | Perform repeated extractions on the plant material. Studies on similar compounds show that three extraction cycles can recover over 99% of the analytes. | [10] |
Problem 2: Co-extraction of Impurities (e.g., proteins, tannins, pigments)
| Possible Cause | Recommended Solution | Citation |
| Non-selective solvent. | Adjust the polarity of the extraction solvent. A preliminary extraction with a non-polar solvent like hexane can remove lipids and some pigments before the main extraction. | [16] |
| Lack of post-extraction purification. | Implement a purification step after initial extraction. Alcohol precipitation is effective for removing proteins and starch. Use macroporous resin chromatography to separate polar and non-polar impurities. | [7] |
| Presence of polar impurities in the final extract. | Utilize a QuEChERS-based cleanup procedure with agents like PSA (primary secondary amine) and GCB (graphitized carbon black) to effectively remove polar impurities. | [10] |
Problem 3: Emulsion Formation During Liquid-Liquid Partitioning
| Possible Cause | Recommended Solution | Citation |
| Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking it vigorously. This maintains the surface area for extraction while reducing the agitation that causes emulsions. | [17] |
| Presence of surfactant-like compounds (e.g., phospholipids). | Add brine (saturated NaCl solution) to the mixture. This "salting out" process increases the ionic strength of the aqueous layer, helping to break the emulsion. | [17] |
| Mutual solubility of phases. | Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help solubilize the emulsifying agents and break the emulsion. | [17] |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to provide a baseline for developing and optimizing extraction protocols.
Table 1: Optimal Parameters for Microwave-Assisted Extraction (MAE)
| Target Compound | Plant Source | Solvent | Temp. (°C) | Time (min) | Power (W) | Yield/Result | Citation |
|---|---|---|---|---|---|---|---|
| Phytosterols | Physalis Seeds | Anhydrous Ethanol | 51 | 7 | 500 | 1.771 mg/g | [13] |
| Phlorotannins | Fucus vesiculosus | 57% Ethanol | 75 | 5 | N/A | 9.8 mg PGE/g extract | [9] |
| Total Polyphenols | Physalis angulata | 55.17% Ethanol | N/A | ~4 | 500 | Optimized for high polyphenol content |[18] |
Table 2: Optimal Parameters for Ultrasonic-Assisted Extraction (UAE)
| Target Compound | Plant Source | Solvent | Time (min) | Power/Amplitude | Key Finding | Citation |
|---|---|---|---|---|---|---|
| Yellow Pigment | Physalis pubescens | Ethanol | 14.41 | 29.21% | Yield of 0.193% achieved under optimal conditions. | [14] |
| Phenolic Compounds | Psidium cattleianum | Aqueous-Organic | 4 | 100% Amplitude | Predicted yield of 155.31 mg/g DM. | [15] |
| Physalin B & D | Physalis angulata | Methanol | 15 | N/A | An ultrasonic time of 15 minutes was found to be ideal. |[10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
This protocol is based on optimized parameters for extracting compounds from Physalis species[13][19].
-
Preparation: Dry mature leaves of the Physalis plant and grind them into a fine powder (e.g., 40-60 mesh).
-
Mixing: Place 10 g of the powdered plant material into a microwave extraction vessel. Add anhydrous ethanol at a solvent-to-solid ratio of 11:1 (mL/g).
-
Extraction: Secure the vessel in a microwave reactor. Set the extraction parameters: microwave power at 500 W, temperature at 51°C, and extraction time of 7 minutes.
-
Filtration: After extraction, allow the mixture to cool. Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate this compound[7].
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This protocol is adapted from methodologies optimized for extracting natural products from plant materials[10][14].
-
Preparation: Dry and finely grind the mature leaves of the Physalis plant.
-
Mixing: Weigh 10 g of the powdered sample and place it in a flask. Add methanol at a liquid-to-solid ratio of 10:1 (g/mL)[10].
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for 15 minutes[10]. For enhanced efficiency, parameters like ultrasonic power (e.g., ~100-200 W) and frequency (e.g., 40 kHz) can be controlled[4][20].
-
Centrifugation & Collection: After sonication, centrifuge the mixture at 5000 rpm for 5 minutes to pellet the solid material. Decant the supernatant (the extract)[10].
-
Repeated Extraction: Repeat the extraction process (steps 2-4) two more times on the remaining plant material to ensure maximum recovery[10].
-
Concentration: Combine the supernatants from all three extractions and remove the solvent using a rotary evaporator to yield the crude extract.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
Caption: Apoptotic signaling pathway induced by this compound in cancer cells[21].
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave‐Assisted Extraction of Phenolic Acids and Flavonoids from Physalis angulata [agris.fao.org]
- 3. jocpr.com [jocpr.com]
- 4. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 5. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 6. pjps.pk [pjps.pk]
- 7. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]
- 8. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Extraction of Phlorotannins from Fucus vesiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. public.pensoft.net [public.pensoft.net]
- 11. jocpr.com [jocpr.com]
- 12. phcogrev.com [phcogrev.com]
- 13. Microwave reaction, microwave synthesis, microwave digestion, laboratory microwave solutions experts-Beijing Xianghu Technology Co. [xianghukeji.com]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Physalin F Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Physalin F in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a seco-steroid derived from plants of the Physalis genus, known for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3] However, its therapeutic potential is often limited by low oral bioavailability, which means that only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effects. This can lead to high inter-individual variability and potentially reduced efficacy in preclinical studies.
Q2: What are the likely causes of this compound's low oral bioavailability?
A2: While specific data for this compound is limited, studies on similar withanolides suggest that the low oral bioavailability is likely due to a combination of factors:
-
Poor aqueous solubility: Physalins, being steroidal lactones, are often lipophilic and have low solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.
-
Low permeability: The molecular size and polarity of withanolides can hinder their passage across the intestinal epithelium.[1]
-
First-pass metabolism: The drug may be extensively metabolized in the intestines and liver before it reaches systemic circulation.
-
Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump this compound back into the gut lumen, reducing its net absorption.
Q3: What are the typical pharmacokinetic parameters of physalins in animal models?
A3: Direct pharmacokinetic data for this compound is scarce in publicly available literature. However, a study on the closely related Physalin A in rats provides valuable insights. After oral administration, Physalin A was rapidly absorbed, reaching maximum plasma concentration (Cmax) within 0.15 to 0.50 hours, but it was also rapidly eliminated with a half-life of 0.67 to 1.60 hours.[4] This suggests that while absorption can be quick, the compound does not remain in circulation for long, which can impact its therapeutic window.
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound between individual animals.
| Potential Cause | Troubleshooting/Solution |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. For viscous formulations, use positive displacement pipettes. Consider using a voluntary oral administration method to reduce stress-induced variability. |
| Food Effects | Standardize the fasting period before and after dosing. Food in the gastrointestinal tract can significantly alter drug absorption. |
| Formulation Instability | Prepare fresh formulations for each experiment. If using a suspension, ensure it is homogenous before each administration. |
| Genetic Differences | Use a well-defined, inbred strain of animals to minimize genetic variability in drug metabolism and transporter expression. |
Issue: Undetectable or very low plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting/Solution |
| Poor Solubility | Utilize a bioavailability-enhancing formulation. Options include nanoformulations (e.g., lipid-based nanoparticles, polymeric micelles), solid dispersions, or complexation with cyclodextrins. |
| Rapid Metabolism | Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is known). However, this can complicate data interpretation. |
| Insufficient Dose | Increase the administered dose, while carefully monitoring for any signs of toxicity. |
| Analytical Method Sensitivity | Ensure the LC-MS/MS or other analytical method is validated and has a sufficiently low limit of quantification (LLOQ) to detect the expected low concentrations of this compound. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Physalin A in Rats Following a Single Oral Administration
Data from a study on Physalin A, a structurally similar compound, is presented as a proxy due to the limited availability of public data on this compound.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| 8 | 105.6 ± 38.4 | 0.15 ± 0.04 | 100.9 ± 25.1 | 0.67 ± 0.23 |
| 16 | 210.3 ± 75.8 | 0.28 ± 0.19 | 245.8 ± 68.3 | 1.15 ± 0.48 |
| 32 | 435.7 ± 150.2 | 0.50 ± 0.00 | 684.3 ± 189.7 | 1.60 ± 0.55 |
Source: Adapted from a study on the pharmacokinetics of Physalin A in rats.[4]
Table 2: Examples of Nanoformulations Used for Withanolide Delivery
| Formulation Type | Polymer/Lipid | Nanoparticle Size (nm) | Entrapment Efficiency (%) | Reference |
| Polymeric Nanoparticles | PCL | ~220-250 | 31.2 | [2] |
| Polymeric Nanoparticles | MPEG-PCL | ~220-250 | 54.4 | [2] |
| Bipolymeric Nanocapsules | Chitosan-Alginate | 221 - 425 | Not Reported | [5] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol provides a general guideline for the oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na), corn oil, or a nanoformulation base)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation. If it is a suspension, ensure it is continuously stirred or vortexed to maintain homogeneity.
-
Dosing:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.
-
The typical administration volume for a mouse is 5-10 mL/kg.
-
-
Post-Dosing: Return the mouse to its cage. Food can be provided 2-4 hours after dosing.
Protocol 2: Pharmacokinetic Study of this compound in Rats
This protocol is adapted from a study on Physalin A and can be used for this compound.[4]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
EDTA-coated collection tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize and fast the rats as described in Protocol 1.
-
Dosing: Administer the this compound formulation orally at the desired doses (e.g., 8, 16, and 32 mg/kg).
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place the blood samples into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
-
Visualizations
References
- 1. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Physalin F in experiments
Welcome to the Technical Support Center for Physalin F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is known to primarily target and inhibit the Wnt/β-catenin signaling pathway. It has also been identified as an inhibitor of calcineurin activity, which plays a crucial role in T-cell activation.[1][2][3] Additionally, some studies suggest it may affect NF-κB signaling and induce the generation of reactive oxygen species (ROS).[4]
Q2: What are the potential off-target effects of this compound?
Q3: How can I minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.
-
Use appropriate controls: Include a negative control (vehicle) and, if possible, a structurally related inactive compound. For target validation, consider using genetic approaches like siRNA or CRISPR to knock down the intended target and observe if the phenotype is replicated.
-
Limit exposure time: Treat cells with this compound for the shortest duration necessary to observe the on-target effect.
-
Validate findings in multiple cell lines: Confirm your results in different cell lines to ensure the observed effects are not cell-type specific artifacts.
Q4: I am observing unexpected cytotoxicity. What could be the cause?
Unexpected cytotoxicity could be due to off-target effects or high concentrations of this compound. It is important to perform a careful dose-response analysis to determine the cytotoxic threshold in your specific cell line.[7] Consider that the induction of ROS by this compound could also contribute to cell death.[4]
Q5: How can I confirm that the observed effects are due to inhibition of the Wnt/β-catenin pathway?
To confirm the involvement of the Wnt/β-catenin pathway, you can:
-
Perform a TCF/LEF reporter assay to measure the transcriptional activity of β-catenin.[8][9]
-
Measure the protein levels of β-catenin and its phosphorylated form by Western blot. This compound has been shown to promote the degradation of β-catenin.[8]
-
Examine the expression of known Wnt target genes (e.g., c-Myc, Cyclin D1) using qPCR.
Troubleshooting Guides
Issue 1: Inconsistent results in Wnt/β-catenin signaling assays.
-
Possible Cause: Variability in cell confluence, passage number, or reagent quality.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure cells are seeded at a consistent density and used within a specific passage number range.
-
Reagent Quality: Use fresh, high-quality reagents, including the Wnt3a conditioned media or recombinant protein used for pathway stimulation.
-
Optimize Reporter Assay: If using a luciferase reporter assay, optimize the transfection efficiency and ensure the reporter construct is appropriate for your cell line.
-
Issue 2: No significant inhibition of calcineurin activity observed.
-
Possible Cause: Insufficient concentration of this compound, or issues with the calcineurin activity assay itself.
-
Troubleshooting Steps:
-
Concentration Gradient: Test a wider range of this compound concentrations. A study has shown a 52.3% reduction in calcineurin activity at 1 µM.[1]
-
Assay Controls: Include a known calcineurin inhibitor, such as Cyclosporin A or Tacrolimus, as a positive control to validate the assay.[1]
-
Cell Lysate Preparation: Ensure that the cell lysate is prepared correctly and that the protein concentration is accurately determined before performing the assay.
-
Data Presentation
Table 1: Reported Bioactivities and Effective Concentrations of this compound
| Biological Activity | Cell Line/Model | Effective Concentration | Reference |
| Inhibition of Wnt/β-catenin signaling | HEK293T, Colorectal Cancer Cells | 10-40 µM | [8] |
| Inhibition of Lymphocyte Proliferation | Mouse Splenocytes | EC50 ~0.5-2 µM | [7] |
| Reduction of Calcineurin Activity | Mouse Splenocytes | 1 µM (52.3% inhibition) | [1] |
| Induction of Apoptosis | Human Renal Carcinoma Cells (A498) | IC50 ~1.2 µM | [4] |
| Antifungal Activity | Sporothrix brasiliensis | Not active | [10] |
Experimental Protocols
Protocol 1: Wnt/β-catenin Signaling Reporter Assay (TCF/LEF Luciferase Assay)
Objective: To quantify the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid and a Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-treat the cells for 1-2 hours.
-
Wnt Pathway Activation: Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of Wnt signaling relative to the Wnt3a-stimulated control.[11]
Protocol 2: Calcineurin Activity Assay
Objective: To measure the inhibitory effect of this compound on calcineurin phosphatase activity.
Materials:
-
Mouse splenocytes (or other suitable cells)
-
Concanavalin A (Con A)
-
This compound
-
Cyclosporin A (positive control)
-
Cell lysis buffer with protease inhibitors
-
Calcineurin Cellular Activity Assay Kit (colorimetric or fluorescent)
-
Spectrophotometer or fluorometer
Methodology:
-
Cell Culture and Treatment: Culture mouse splenocytes and stimulate with Con A (e.g., 5 µg/mL) in the presence of various concentrations of this compound, Cyclosporin A, or vehicle control for 48 hours.[1]
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Calcineurin Activity Assay: Perform the calcineurin activity assay using a commercial kit, following the manufacturer's instructions. This typically involves incubating a specific phosphopeptide substrate with the cell lysate and measuring the amount of dephosphorylated substrate.
-
Data Analysis: Calculate the percentage of calcineurin activity relative to the untreated control.
Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of alkaloids and withanolides isolated from Solanaceae plants for antifungal properties against non-wild type Sporothrix brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
Physalin F stability and storage conditions
This technical support guide provides detailed information on the stability and storage of Physalin F, a secosteroid with potent anti-inflammatory and immunomodulatory activities. The following frequently asked questions (FAQs) and troubleshooting tips are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound powder should be stored at -20°C for up to three years. Ensure the container is tightly sealed and protected from moisture and light.
Q2: How should I prepare and store a stock solution of this compound?
This compound is soluble in several organic solvents.[1] The choice of solvent will depend on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions. Once in solution, it is recommended to store aliquots at -80°C for up to one year to maintain stability. For shorter-term storage, solutions can be kept at -20°C for up to one month.[2] Always ensure the solution is stored in a tightly sealed container away from light.[2]
Q3: What should I do if the compound precipitates out of solution?
If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[2] For in vivo formulations, specific solvent systems are recommended to improve solubility.[2][3]
Q4: Are there any known degradation pathways for this compound?
While specific degradation pathways under various conditions are not extensively detailed in the provided literature, the structure of this compound, a complex secosteroid, suggests potential susceptibility to hydrolysis, oxidation, and photolysis.[4] Stress testing, including exposure to elevated temperatures, humidity, a range of pH values, and light, can help identify likely degradation products and establish the intrinsic stability of the molecule.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Inactivity or Reduced Potency | Improper storage leading to degradation. | Ensure this compound is stored at the correct temperature (-20°C for solid, -80°C for stock solutions) and protected from light and moisture.[2][3] Prepare fresh solutions if degradation is suspected. |
| Precipitation in Stock Solution | Solvent saturation or temperature fluctuations. | Use sonication or gentle warming to redissolve the compound.[2] Consider preparing a less concentrated stock solution if precipitation persists. |
| Inconsistent Experimental Results | Instability of the compound in the experimental buffer or media. | Perform a stability test of this compound in your specific experimental medium. It is also advisable to prepare fresh dilutions from a frozen stock solution for each experiment. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 60 mg/mL (113.95 mM) | Sonication is recommended to aid dissolution.[3] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Specific concentrations not provided.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.11 mg/mL (2.11 mM) | A clear solution can be achieved; suitable for in vivo studies.[2] |
| 10% DMSO + 90% Corn Oil | ≥ 1 mg/mL (1.90 mM) | A clear solution can be achieved; suitable for in vivo studies.[2] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture.[3] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | For short-term storage.[2] |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Stock Solution
This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the stock solution. Dilute it to a suitable concentration for analysis by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). This initial analysis will serve as the baseline (100% purity).
-
Storage: Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect the samples from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Analyze the retrieved aliquots using the same HPLC method as in step 2. Quantify the peak area of this compound and any new peaks that may correspond to degradation products.
-
Data Evaluation: Compare the peak area of this compound at each time point to the initial (Time 0) peak area to determine the percentage of the compound remaining. A significant change is often defined as a 5-10% loss of the active substance.[5]
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Mechanism of this compound action on the Wnt/β-catenin signaling pathway.[6][7]
References
- 1. This compound | CAS:57423-71-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | this compound | Anti-inflammatory | Immunomodulatory | TargetMol [targetmol.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
Technical Support Center: Optimizing Flow Cytometry for Physalin F-Induced Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing flow cytometry gating in the study of Physalin F-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced apoptosis?
A1: this compound, a secosteroid isolated from Physalis angulata L., induces apoptosis in cancer cells through multiple signaling pathways.[1][2] Key mechanisms include the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] It has been shown to down-regulate the PI3K/AKT and RAS/MAPK signaling pathways, which are crucial for cell survival and proliferation.[1][3] Furthermore, this compound can trigger apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, and by suppressing the NF-κB signaling pathway.[4][5]
Q2: Which cell lines are sensitive to this compound?
A2: this compound has demonstrated cytotoxic and pro-apoptotic effects across a variety of human cancer cell lines. These include, but are not limited to, non-small cell lung cancer (H460, A549, H1650, H1975), renal carcinoma (A498, ACHN, UO-31), breast cancer (T-47D), and others such as hepatoma, cervical cancer, and colon cancer cell lines.[1][4][6][7]
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line and experimental conditions. The reported IC50 values are generally in the low micromolar range. For a comparative overview, refer to the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-Small Cell Lung Cancer | 1.30 |
| H1975 | Non-Small Cell Lung Cancer | 0.83 |
| H1650 | Non-Small Cell Lung Cancer | 1.56 |
| A498 | Renal Carcinoma | Potent activity noted |
| CORL23 | Large Cell Lung Carcinoma | < 2.0 |
| MCF-7 | Breast Cancer | 0.4 - 1.92 |
| 22Rv1 | Prostate Cancer | < 2.0 |
| 796-O | Kidney Cancer | < 2.0 |
| HT1080 | Fibrosarcoma | < 2.0 |
| HeLa | Cervical Cancer | < 2.0 |
| HCT-116 | Colorectal Cancer | < 2.0 |
| HL-60 | Promyelocytic Leukemia | < 2.0 |
Note: This table summarizes data from multiple sources and experimental conditions may vary.[1][2]
Troubleshooting Guide for Flow Cytometry Gating
This guide addresses common issues encountered during the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in the untreated control group | Cell handling and preparation: Over-trypsinization or harsh cell scraping can damage cell membranes, leading to non-specific Annexin V and PI staining. | Use a gentle cell detachment method, such as accutase or scraping on ice. Minimize centrifugation speed and vortexing. |
| Reagent concentration: Excessive concentrations of Annexin V or PI can lead to non-specific binding. | Titrate Annexin V and PI to determine the optimal staining concentration for your specific cell type and experimental conditions. | |
| Compensation issues: Incorrect compensation settings can result in spectral overlap between fluorochromes, leading to false positives. | Prepare single-stained compensation controls for each fluorochrome used in the experiment to accurately set compensation. | |
| Weak or no Annexin V signal in this compound-treated cells | Inadequate incubation time or concentration: The concentration of this compound or the incubation time may be insufficient to induce a detectable level of apoptosis. | Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction with this compound in your cell line. |
| Loss of apoptotic cells: Apoptotic cells can detach and be lost during washing steps if only the adherent population is collected. | Collect both the supernatant and adherent cells to ensure the entire cell population is analyzed. | |
| Reagent issues: Annexin V binding is calcium-dependent. The binding buffer may lack sufficient calcium. | Ensure the use of a 1X Annexin V binding buffer containing calcium. | |
| High percentage of Annexin V+/PI+ (late apoptotic/necrotic) cells and low percentage of Annexin V+/PI- (early apoptotic) cells | Over-induction of apoptosis: The concentration of this compound or the incubation time may be too high, causing rapid progression to late-stage apoptosis or necrosis. | Reduce the concentration of this compound or shorten the incubation time to capture cells in the early stages of apoptosis. |
| Delayed sample acquisition: Prolonged time between staining and analysis can lead to the progression of apoptosis and loss of membrane integrity. | Analyze samples on the flow cytometer as soon as possible after staining is complete. | |
| Poor separation between cell populations (live, early apoptotic, late apoptotic) | Cell debris: The presence of cell debris can interfere with proper gating and population identification. | Gate on the main cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris. |
| Instrument settings: Suboptimal voltage settings for FSC, SSC, and fluorescence channels can lead to poor population resolution. | Optimize photomultiplier tube (PMT) voltages for each channel using unstained and single-stained controls to ensure clear separation of populations. |
Experimental Protocols
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., based on pre-determined IC50 values) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
Carefully collect the culture medium containing floating (apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Gently detach the adherent cells using a non-enzymatic cell dissociation solution (e.g., Accutase) or by gentle scraping on ice.
-
Combine the detached cells with the cells from the supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step twice.
Protocol for Annexin V and Propidium Iodide (PI) Staining
-
Cell Resuspension: Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound-Induced Apoptosis Analysis
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Signaling Pathways of this compound-Induced Apoptosis
Caption: Signaling pathways involved in this compound-induced apoptosis.
References
- 1. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Physalin F Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Physalin F treatment time to achieve maximal experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound?
A1: The effective concentration of this compound is cell-line dependent. However, most in vitro studies report cytotoxic and apoptotic effects in the low micromolar (µM) range. For instance, in non-small cell lung cancer (NSCLC) cell lines, significant inhibition of cell viability is observed at concentrations between 0.2 µM and 1.6 µM.[1] For human renal carcinoma cells, IC50 values have been reported to be in a similar range.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How long should I treat my cells with this compound to observe a significant effect?
A2: The optimal treatment time for this compound can vary from hours to days, depending on the cell type and the endpoint being measured. For cell viability assays in NSCLC cells, significant effects are observed after 48 to 72 hours of treatment.[1] In studies on human renal carcinoma cells, time-dependent increases in apoptosis were seen over a 24-hour period.[2][3] For signaling pathway studies, shorter time points (e.g., 3, 6, 12, 18, 24 hours) are often used to detect changes in protein expression or phosphorylation.[4] A time-course experiment is essential to determine the ideal treatment duration for your specific experimental question.
Q3: I am not observing the expected level of apoptosis. What could be the reason?
A3: Several factors could contribute to a lower-than-expected apoptotic response. First, ensure that the this compound concentration and treatment time are optimized for your cell line. As mentioned, a dose-response and time-course experiment is crucial. Second, consider the confluency of your cells; overly confluent or sparse cultures can respond differently to treatment. Third, the mechanism of action of this compound can be complex, involving pathways that may not lead to apoptosis in all cell types. For example, in some contexts, its primary effect might be immunomodulatory rather than directly cytotoxic.[5] Finally, ensure your apoptosis detection method is sensitive enough and that you are looking at the appropriate time points for early and late apoptotic events.
Q4: this compound is affecting multiple signaling pathways. How do I isolate the pathway of interest?
A4: this compound is known to modulate several signaling pathways, including Wnt/β-catenin, NF-κB, PI3K/AKT, and RAS/MAPK.[1][2][6] To investigate a specific pathway, you can use inhibitors or activators of that pathway in combination with this compound treatment. For example, to confirm the role of the PI3K/AKT pathway, you could use a PI3K inhibitor and observe if it enhances or mitigates the effects of this compound.[7] Western blotting for key proteins within the pathway of interest at different time points after this compound treatment can also help elucidate the primary targets and downstream effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability in Control Group | - Cell culture contamination- Suboptimal cell culture conditions- High passage number of cells | - Check for microbial contamination.- Ensure proper media, supplements, and incubator conditions.- Use cells with a lower passage number. |
| Inconsistent Results Between Experiments | - Variation in cell seeding density- Inconsistent this compound concentration- Differences in treatment duration | - Standardize cell seeding protocols.- Prepare fresh this compound dilutions for each experiment from a reliable stock.- Use a precise timer for treatment periods. |
| No Effect of this compound Treatment | - Sub-optimal concentration or treatment time- Cell line is resistant to this compound- Inactive this compound compound | - Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment.- Research the sensitivity of your cell line to similar compounds.- Verify the purity and activity of your this compound stock. |
| Difficulty in Detecting Phosphorylated Proteins by Western Blot | - Short half-life of phosphorylated proteins- Inefficient protein extraction- Suboptimal antibody concentration | - Harvest cells at earlier time points after treatment.- Use lysis buffers containing phosphatase inhibitors.- Titrate your primary and secondary antibodies to find the optimal concentration. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Time (hours) |
| A498 | Human Renal Carcinoma | ~1.4 (as µg/mL) | 24 |
| ACHN | Human Renal Carcinoma | ~2.18 (as µg/mL) | 24 |
| UO-31 | Human Renal Carcinoma | ~2.81 (as µg/mL) | 24 |
| H460 | Non-small Cell Lung Cancer | Not specified | 48 & 72 |
| A549 | Non-small Cell Lung Cancer | Not specified | 48 & 72 |
| H1650 | Non-small Cell Lung Cancer | Not specified | 48 & 72 |
| H1975 | Non-small Cell Lung Cancer | Not specified | 48 & 72 |
| T-47D | Human Breast Carcinoma | ~3.60 (as µg/mL) | Not specified |
Table 2: Experimental Conditions for Observing this compound Effects
| Experiment | Cell Line | This compound Concentration | Treatment Time | Observed Effect |
| Cell Viability (CCK-8) | H460, A549, H1650, H1975 | 0, 0.2, 0.4, 0.6, 0.8, 1.2, 1.6 µM | 48 and 72 hours | Inhibition of cell viability |
| Apoptosis (Flow Cytometry) | A498 | 1, 3, 10 µg/mL | 24 hours | Increased sub-G1 population |
| Western Blot (Signaling) | A498 | 10 µg/mL | 3, 6, 8, 12, 18, 24 hours | Modulation of apoptosis-related proteins |
| Western Blot (Signaling) | H460, H1975 | Not specified | 48 hours | Down-regulation of p-AKT and p-ERK |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.[8]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting
This protocol outlines the steps for analyzing changes in protein expression in response to this compound treatment.[9][10]
Materials:
-
This compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: this compound's effect on the Wnt/β-catenin signaling pathway.
Caption: this compound's modulation of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Physalin F Interference in Assay Reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential interference from Physalin F in their experimental assays. The following questions and answers address common issues and provide detailed protocols to help ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that might lead to assay interference?
A1: this compound is a complex secosteroid with several chemical features that can potentially interfere with assay readouts. Understanding these properties is the first step in troubleshooting.
-
Structure: It possesses an α,β-unsaturated ketone moiety.[1] This functional group can act as a Michael reaction acceptor, meaning it can react with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins or in assay reagents like glutathione.[1][2]
-
Solubility: this compound is highly soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3] However, it has poor solubility in aqueous solutions, which can lead to precipitation when diluted from a DMSO stock into aqueous assay buffers.
-
Appearance: In solid form, this compound is a white to off-white powder. This physical characteristic makes it unlikely to interfere with colorimetric assays through its own color.
Q2: My results from an absorbance-based assay (e.g., ELISA, BCA protein assay) are inconsistent when using this compound. What could be the cause?
A2: Inconsistent results in absorbance-based assays could be due to the inherent spectroscopic properties of this compound.
-
UV Absorbance: Physalins, as a class of compounds, exhibit strong absorbance in the ultraviolet range. For instance, Physalin D, H, and K have a maximum absorbance (λmax) at approximately 230 nm.[4] It is highly probable that this compound has a similar absorbance profile. If your assay measures absorbance near this wavelength, the readings could be artificially inflated.
Troubleshooting Guides
Issue 1: Suspected Interference with Absorbance-Based Assays
If you suspect this compound is interfering with your absorbance-based assay, follow this troubleshooting workflow:
Experimental Protocol: Measuring this compound Absorbance Spectrum
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to the final working concentration used in your assay in the same aqueous buffer, ensuring the final DMSO concentration is consistent with your experimental conditions (typically <0.5%).
-
Use a UV-Vis spectrophotometer to measure the absorbance of the this compound solution from 200 nm to 800 nm.
-
Use the assay buffer with the same final DMSO concentration as your blank.
-
Analyze the resulting spectrum to identify any absorbance peaks, particularly at or near the wavelength used for your assay's measurements.
Issue 2: Poor Solubility and Precipitation of this compound in Aqueous Buffers
This compound's low aqueous solubility can be a significant source of error, leading to inconsistent effective concentrations and light scattering that can interfere with optical measurements.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL[3] | Ultrasonic assistance may be needed. Hygroscopic; use freshly opened DMSO. |
| Chloroform | Soluble[3] | - |
| Dichloromethane | Soluble[3] | - |
| Ethyl Acetate | Soluble[3] | - |
| Acetone | Soluble[3] | - |
| Aqueous Buffers | Poorly soluble | Prone to precipitation upon dilution from organic stock solutions. |
Experimental Protocol: Improving this compound Solubility in Aqueous Media
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting into your aqueous assay buffer, perform serial dilutions rather than a single large dilution.
-
Vortex or sonicate the solution briefly after each dilution step to aid in dissolution.
-
Visually inspect for precipitation before adding the compound to your experimental setup. If precipitation is observed, consider using a small amount of a biocompatible surfactant or co-solvent, but first, verify that it does not interfere with your assay.
-
Always prepare fresh dilutions of this compound for each experiment to avoid issues with stability and precipitation over time.
Issue 3: Potential Interference with Cell Viability Assays (e.g., MTT, XTT)
While many studies successfully use the MTT assay to measure the cytotoxic effects of this compound, the possibility of direct chemical interference should not be overlooked, especially with compounds that have reducing potential.[5]
Table 2: Potential for Interference in Common Viability Assays
| Assay Type | Principle | Potential Interference by this compound |
| MTT/XTT | Reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. | The α,β-unsaturated ketone in this compound could potentially act as a reducing agent, leading to non-enzymatic reduction of the tetrazolium salt and a false-positive signal for cell viability. |
| LDH Release | Measurement of lactate dehydrogenase (LDH) released from damaged cells. | Unlikely to have direct chemical interference, but precipitation of this compound could affect cell health and LDH release. |
| ATP-based (e.g., CellTiter-Glo) | Luciferase-based detection of ATP as a marker of viable cells. | Potential for interference with the luciferase enzyme (see Issue 4). |
| Crystal Violet | Staining of adherent cells. | Unlikely to interfere, as it is a direct measure of cell number. |
Experimental Protocol: Cell-Free MTT Reduction Assay
-
Prepare a solution of this compound in your cell culture medium at the highest concentration used in your experiments.
-
Add the MTT reagent to this solution in a multi-well plate, following the same protocol you would for your cell-based assay.
-
Incubate for the same duration as your cellular assay.
-
Add the solubilizing agent and measure the absorbance.
-
Compare the absorbance of the this compound-containing wells to a vehicle control (medium with DMSO). A significant increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.
Issue 4: Suspected Interference with Luminescence or Fluorescence-Based Assays
Natural products are known to sometimes interfere with light-based assays through quenching or by possessing intrinsic fluorescence.
Experimental Protocol: Assessing Interference with Luciferase Assays
-
In a cell-free system, combine the luciferase enzyme and its substrate in your assay buffer.
-
Add this compound at various concentrations, including those used in your experiments.
-
Measure the luminescence immediately and over time.
-
A decrease in luminescence compared to a vehicle control suggests that this compound may be inhibiting the luciferase enzyme or quenching the luminescent signal. An increase could indicate stabilization of the enzyme.
-
If interference is detected, consider using a different type of reporter (e.g., a fluorescent protein with different spectral properties) or a non-enzymatic readout.
Signaling Pathway Considerations
This compound is known to modulate several signaling pathways, which is important to consider when interpreting results from cell-based assays. For example, its effects on NF-κB and reactive oxygen species (ROS) generation can influence cell health and metabolism, which are the very parameters being measured in many assays.[6]
By systematically addressing these potential sources of interference, researchers can confidently utilize this compound in a wide range of biological assays and obtain more accurate and reproducible data.
References
- 1. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemopreventive Agents from Physalis minima Function as Michael Reaction Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Physalin F vs. Physalin B: A Comparative Guide to Leukemia Cell Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-leukemic properties of two naturally occurring seco-steroids, Physalin F and Physalin B. Derived from plants of the Physalis genus, these compounds have demonstrated significant potential in cancer research. This document synthesizes available experimental data to objectively compare their performance in inhibiting leukemia cell growth, detailing the underlying mechanisms and providing standardized protocols for further investigation.
Data Presentation: Cytotoxicity Against Human Leukemia Cell Lines
Both this compound and Physalin B have been shown to inhibit the growth of several human leukemia cell lines. A direct comparative study by Chiang et al. (1992) concluded that this compound exhibits stronger activity against various leukemia cells than Physalin B, with particularly pronounced effects against acute myeloid leukemia (KG-1) and a B-cell acute lymphoid leukemia cell line.[1][2] The enhanced potency of this compound is attributed to the presence of a functional epoxy group at carbons 5 and 6, in contrast to the double bond found in the same position on Physalin B.[1][2]
While the foundational comparative study did not provide specific 50% inhibitory concentration (IC50) values, the table below compiles available data from various sources to provide a quantitative perspective on the cytotoxic potential of these two compounds against leukemia cell lines. It is important to note that these values were not all generated in a single, head-to-head comparative experiment and thus should be interpreted with consideration for potential variations in experimental conditions.
| Compound | Cell Line | Leukemia Type | IC50 (µM) | Reference |
| This compound | P388 | Lymphocytic Leukemia | In vivo antitumor effect | [3] |
| Physalin B | K562 | Erythroleukemia | - | [1] |
| APM1840 | Acute T-lymphoid Leukemia | - | [1] | |
| HL-60 | Acute Promyelocytic Leukemia | - | [1] | |
| KG-1 | Acute Myeloid Leukemia | - | [1] | |
| CTV1 | Acute Monocytic Leukemia | - | [1] | |
| B-cell | Acute B-lymphoid Leukemia | - | [1] | |
| Jurkat | T-cell Leukemia | Induces apoptosis at 16µM | [4] |
Note: The study by Chiang et al. (1992) demonstrated inhibition but did not report specific IC50 values. The table reflects the cell lines tested in that direct comparative study.
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific needs of an investigation into the effects of physalins on leukemia cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and Physalin B on leukemia cells.
-
Cell Seeding: Seed leukemia cells (e.g., K562, HL-60) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a series of dilutions of this compound and Physalin B in culture medium. Add 100 µL of the physalin solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed leukemia cells in 6-well plates and treat with desired concentrations of this compound or Physalin B for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat leukemia cells with this compound or Physalin B as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the detection of key proteins in the NF-κB signaling pathway.
-
Cell Lysis: After treatment with physalins, wash the leukemia cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p65, phospho-p65, IκBα, phospho-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Workflows and Signaling Pathways
To further elucidate the comparative evaluation and mechanisms of action of this compound and Physalin B, the following diagrams are provided.
References
- 1. Inhibitory effects of physalin B and this compound on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of physalin B and this compound on various human leukemia cells in vitro. | Semantic Scholar [semanticscholar.org]
- 3. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Immunosuppressive Properties of Physalin F and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive effects of Physalin F, a naturally occurring seco-steroid, and Dexamethasone, a synthetic glucocorticoid widely used in clinical practice. This analysis is supported by experimental data on their respective impacts on lymphocyte proliferation, cytokine production, and underlying molecular mechanisms.
Executive Summary
Both this compound and Dexamethasone exhibit potent immunosuppressive activities by inhibiting key aspects of T-cell activation. Experimental evidence demonstrates that this compound effectively suppresses lymphocyte proliferation and the production of both Th1 and Th2 cytokines. Its mechanism of action involves the inhibition of the calcineurin and NF-κB signaling pathways. Dexamethasone, a cornerstone of anti-inflammatory and immunosuppressive therapy, acts through the glucocorticoid receptor to modulate gene expression, leading to a broad suppression of immune responses. Notably, studies indicate a synergistic effect when this compound and Dexamethasone are used in combination, suggesting potential for novel therapeutic strategies.
Quantitative Comparison of Immunosuppressive Efficacy
The following tables summarize the quantitative data from comparative studies on the effects of this compound and Dexamethasone on lymphocyte proliferation and cytokine production.
Table 1: Inhibition of Lymphocyte Proliferation
| Compound | EC50 (µM) - Individual | EC50 (µM) - In Combination | Cell Type | Stimulant |
| This compound | 0.65[1][2] | 0.006 (with Dexamethasone)[1][2] | Mouse Splenocytes | Concanavalin A[2] |
| Dexamethasone | 0.055[1][2] | 0.004 (with this compound)[1][2] | Mouse Splenocytes | Concanavalin A[2] |
Table 2: Inhibition of Cytokine Production by Activated Mouse Splenocytes
| Cytokine | This compound (2 µM) Inhibition | Dexamethasone (1 µM) Inhibition |
| IL-2 | Significant reduction[2][3][4][5] | Significant reduction[2][3][4][5] |
| IFN-γ | Significant reduction[2][3][4][5] | Significant reduction[2][3][4][5] |
| IL-4 | Significant reduction[2][3][4][5] | Significant reduction[2][3][4][5] |
| IL-10 | Significant reduction[2][3][4][5] | Significant reduction[2][3][4][5] |
Note: The effects of this compound at 2 µM were reported to be equal to or superior to those observed with Dexamethasone at 1 µM for the inhibition of these cytokines.[2]
Table 3: Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | This compound (10 µM) Inhibition | Dexamethasone Inhibition |
| IL-2 | Significant reduction[6] | Reduced[7] |
| TNF-α | Significant reduction[6] | Reduced[7] |
| IFN-γ | Significant reduction[6] | Weakly inhibited[7] |
| IL-6 | Significant reduction[6] | Reduced[7] |
| IL-10 | Significant reduction[6] | Weakly inhibited[7] |
| IL-4 | Not reported | Reduced[7] |
Mechanisms of Action
This compound
This compound exerts its immunosuppressive effects through at least two key signaling pathways:
-
Calcineurin Inhibition: this compound has been shown to reduce the activity of calcineurin, a calcium-dependent phosphatase crucial for T-cell activation.[2][3][4][5] By inhibiting calcineurin, this compound prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine genes like IL-2.
-
NF-κB Pathway Suppression: this compound also suppresses the activation of NF-κB.[8][9][10] It has been observed to inhibit the nuclear translocation of the p50 and p65 subunits of NF-κB.[8][10] The NF-κB pathway is central to the inflammatory response and the expression of numerous pro-inflammatory genes.
Dexamethasone
Dexamethasone, as a glucocorticoid, operates through a well-established mechanism:
-
Glucocorticoid Receptor Activation: Dexamethasone diffuses into the cell and binds to the cytosolic glucocorticoid receptor (GR).[11][12][13]
-
Nuclear Translocation and Gene Regulation: The Dexamethasone-GR complex translocates to the nucleus where it can act in two primary ways:
-
Transactivation: It can directly bind to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins.[14]
-
Transrepression: It can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules.[13][14]
-
-
T-Cell Proliferation and Differentiation: Dexamethasone can suppress T-cell proliferation and differentiation, with naive T-cells being particularly sensitive.[15][16] This is partly achieved by attenuating the CD28 co-stimulatory pathway.[15][16]
Experimental Protocols
The following are generalized methodologies based on the cited literature for assessing the immunosuppressive effects of this compound and Dexamethasone.
Lymphocyte Proliferation Assay
This experiment evaluates the ability of the compounds to inhibit the proliferation of lymphocytes upon stimulation.
-
Cell Source: Splenocytes are isolated from BALB/c mice.[3]
-
Cell Culture: Cells are cultured in appropriate media and stimulated with a mitogen, such as Concanavalin A (e.g., 2 µg/mL), to induce proliferation.[3]
-
Treatment: The cultured cells are treated with a range of concentrations of this compound (e.g., 0.5, 1, and 2 µM) or Dexamethasone (e.g., 1 µM).[3]
-
Incubation: The cells are incubated for a period of 72 hours.[3]
-
Proliferation Measurement: Cell proliferation is quantified using methods such as a luminescent cell viability assay or [3H]-thymidine uptake.[3][6]
Cytokine Production Assay
This experiment measures the levels of cytokines secreted by activated lymphocytes in the presence of the test compounds.
-
Cell Source and Stimulation: Similar to the proliferation assay, splenocytes are isolated and stimulated with Concanavalin A (e.g., 5 µg/mL).[2][17]
-
Treatment: Stimulated cells are treated with this compound or Dexamethasone at desired concentrations.
-
Incubation: The cells are incubated for 48 hours to allow for cytokine production and secretion.[2][17]
-
Cytokine Quantification: The concentration of various cytokines (e.g., IL-2, IL-4, IL-10, IFN-γ) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).[2][6][17]
Calcineurin Activity Assay
This assay directly measures the enzymatic activity of calcineurin in cell lysates.
-
Cell Preparation and Treatment: Mouse splenocytes are stimulated with Concanavalin A (5 µg/mL) and treated with this compound (1 µM) or a known calcineurin inhibitor like Cyclosporine A (1 µM) for 48 hours.[2]
-
Cell Lysis: After incubation, the cells are lysed to release intracellular contents, including calcineurin.
-
Activity Measurement: The calcineurin activity in the cell lysate is determined using a colorimetric assay that measures the dephosphorylation of a specific substrate.[2]
Conclusion
This compound demonstrates potent immunosuppressive effects that are comparable, and in some aspects superior, to those of Dexamethasone at similar concentrations. Its distinct mechanism of action, involving the inhibition of the calcineurin and NF-κB pathways, makes it a compelling candidate for further investigation as an immunomodulatory agent. The synergistic interaction observed between this compound and Dexamethasone is particularly noteworthy, as it opens up the possibility of combination therapies that could enhance efficacy while potentially reducing the required doses and associated side effects of glucocorticoids. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the management of immune-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of dexamethasone on polyclonal T cell activation and redirected target cell lysis as induced by a CD19/CD3-bispecific single-chain antibody construct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 13. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. Dexamethasone-induced immunosuppression: mechanisms and implications for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dexamethasone-induced immunosuppression: mechanisms and implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Physalin F and Cyclosporine A as Calcineurin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Physalin F, a natural seco-steroid, and Cyclosporine A, a well-established immunosuppressant, as inhibitors of the serine/threonine phosphatase, calcineurin. This comparison is supported by experimental data on their inhibitory activities and detailed methodologies for key assays.
Mechanism of Action: Targeting the Calcineurin-NFAT Pathway
Calcineurin is a critical enzyme in the T-cell activation pathway. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. This dephosphorylation allows NFAT to translocate to the nucleus, where it upregulates the expression of various cytokines, most notably Interleukin-2 (IL-2), a key factor in T-cell proliferation and the adaptive immune response.
Cyclosporine A (CsA) exerts its immunosuppressive effects by first binding to an intracellular protein called cyclophilin.[1][2] This CsA-cyclophilin complex then binds to and inhibits calcineurin, preventing the dephosphorylation of NFAT.[1][2] Consequently, NFAT remains in the cytoplasm, and the transcription of IL-2 and other pro-inflammatory cytokines is suppressed.[1][2]
This compound , a compound isolated from plants of the Physalis genus, has been identified as a potent immunosuppressive agent.[3] Recent studies have demonstrated that its mechanism of action also involves the inhibition of the calcineurin pathway, making it a subject of interest for the development of new immunomodulatory drugs.[3] While the precise binding partner for this compound in the cell is not as well-elucidated as that of CsA, it has been shown to reduce calcineurin activity in activated lymphocytes.[3]
References
A Comparative Analysis of Physalin F and Physalin H on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Physalins, a class of seco-steroids derived from plants of the Physalis genus, have garnered significant attention for their potent immunomodulatory and anti-inflammatory properties. Among the various physalins, Physalin F and Physalin H have emerged as promising candidates for therapeutic development due to their distinct effects on cytokine production. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in their investigations and drug discovery efforts.
Divergent Effects on T-Helper Cell Cytokine Profiles
Experimental evidence reveals that while both this compound and Physalin H possess immunosuppressive capabilities, they exert differential effects on the production of key cytokines that govern T-helper (Th) cell differentiation and function. This divergence suggests distinct therapeutic potentials for inflammatory and autoimmune diseases.
A key study demonstrated that Physalin H modulates the Th1/Th2 balance by decreasing the secretion of Th1-associated cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while simultaneously increasing the secretion of Th2-associated cytokines, Interleukin-4 (IL-4) and Interleukin-10 (IL-10)[1]. This action suggests a potential role for Physalin H in conditions characterized by excessive Th1-mediated inflammation.
In contrast, this compound has been shown to broadly suppress the production of both Th1 and Th2 cytokines. In studies utilizing concanavalin A-stimulated mouse splenocytes, this compound significantly reduced the levels of IL-2, IFN-γ, IL-4, and IL-10[2]. Furthermore, in peripheral blood mononuclear cells (PBMCs) from patients with Human T-lymphotropic virus type 1 (HTLV-1)-associated myelopathy/tropical spastic paraparesis (HAM/TSP), this compound was found to decrease the production of IL-2, IL-6, IL-10, Tumor Necrosis Factor-alpha (TNF-α), and IFN-γ[3].
Quantitative Analysis of Cytokine Production
The following tables summarize the quantitative data from key studies, illustrating the distinct effects of this compound and Physalin H on cytokine production. It is important to note that the data for each physalin were generated in different experimental systems, which should be considered when making direct comparisons.
Table 1: Effect of this compound on Cytokine Production in Concanavalin A-Stimulated Mouse Splenocytes [2]
| Cytokine | Treatment Condition | Concentration (pg/mL) | % Inhibition |
| IL-2 | Control (Con A) | ~1500 | - |
| This compound (0.5 µM) | ~1000 | ~33% | |
| This compound (1 µM) | ~500 | ~67% | |
| This compound (2 µM) | ~250 | ~83% | |
| IFN-γ | Control (Con A) | ~3000 | - |
| This compound (0.5 µM) | ~2000 | ~33% | |
| This compound (1 µM) | ~1000 | ~67% | |
| This compound (2 µM) | ~500 | ~83% | |
| IL-4 | Control (Con A) | ~150 | - |
| This compound (0.5 µM) | ~100 | ~33% | |
| This compound (1 µM) | ~50 | ~67% | |
| This compound (2 µM) | ~25 | ~83% | |
| IL-10 | Control (Con A) | ~400 | - |
| This compound (0.5 µM) | ~250 | ~38% | |
| This compound (1 µM) | ~150 | ~63% | |
| This compound (2 µM) | ~50 | ~88% |
Table 2: Effect of this compound on Cytokine Production in PBMCs from HTLV-1 Patients [3][4]
| Cytokine | Treatment Condition | Effect |
| IL-2 | This compound (10 µM) | Significantly Reduced |
| IFN-γ | This compound (10 µM) | Significantly Reduced |
| TNF-α | This compound (10 µM) | Significantly Reduced |
| IL-6 | This compound (10 µM) | Significantly Reduced |
| IL-10 | This compound (10 µM) | Significantly Reduced |
| IL-17A | This compound (10 µM) | Not Significantly Reduced |
Table 3: Qualitative Effect of Physalin H on T-Lymphocyte Cytokine Production [1]
| Cytokine | Effect |
| IL-2 | Decreased |
| IFN-γ | Decreased |
| IL-4 | Increased |
| IL-10 | Increased |
Mechanistic Insights: Distinct Signaling Pathways
The differential effects of this compound and Physalin H on cytokine production can be attributed to their engagement with distinct intracellular signaling pathways.
This compound: Research has pointed to the inhibition of the calcineurin pathway as a key mechanism for the immunosuppressive effects of this compound[5]. Calcineurin is a calcium-dependent phosphatase that plays a crucial role in T-cell activation and the transcription of several cytokine genes, including IL-2. By inhibiting calcineurin, this compound effectively dampens T-cell activation and subsequent cytokine release. Additionally, the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is also a target of this compound[3].
Physalin H: The immunomodulatory activity of Physalin H has been linked to the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. Physalin H has been shown to activate NRF2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes, which in turn can suppress inflammatory responses. Like other physalins, Physalin H is also thought to modulate the NF-κB pathway , contributing to its anti-inflammatory effects[1].
Experimental Protocols
The following are summaries of the experimental methodologies employed in the key studies cited.
1. Cytokine Production Assay with Concanavalin A-Stimulated Mouse Splenocytes (for this compound) [2]
-
Cell Culture: Splenocytes were isolated from BALB/c mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation: Cells were stimulated with 5 µg/mL of Concanavalin A (Con A) in the presence or absence of varying concentrations of this compound (0.5, 1, or 2 µM).
-
Incubation: The cell cultures were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Cytokine Quantification: After incubation, the cell culture supernatants were collected, and the concentrations of IL-2, IL-4, IL-10, and IFN-γ were measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.
2. Cytokine Production Assay with PBMCs from HTLV-1 Patients (for this compound) [3][4]
-
Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from the blood of HAM/TSP patients using a Ficoll-Paque density gradient. The cells were then cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: The cultured PBMCs were treated with this compound at a concentration of 10 µM.
-
Incubation: Cells were incubated for a specified period.
-
Cytokine Quantification: The levels of IL-2, IL-6, IL-10, TNF-α, IFN-γ, and IL-17A in the culture supernatants were measured using a Cytometric Bead Array (CBA) according to the manufacturer's protocol.
3. T-Lymphocyte Cytokine Profile Analysis (for Physalin H) [1]
While specific quantitative data from a single publication directly comparing a range of concentrations of Physalin H on these four cytokines was not available in the initial search, a study by Yu et al. (2010) is frequently cited for establishing the Th1/Th2 modulating effect of Physalin H[1]. The general methodology would involve:
-
Cell Culture: T-lymphocytes would be isolated and cultured.
-
Stimulation: Cells would be activated with a mitogen such as Concanavalin A or phytohemagglutinin (PHA).
-
Treatment: The activated T-cells would be treated with various concentrations of Physalin H.
-
Incubation: The cultures would be incubated for a period, typically 24 to 72 hours.
-
Cytokine Measurement: The supernatants would be analyzed for IL-2, IFN-γ, IL-4, and IL-10 levels, likely by ELISA or a multiplex bead-based assay.
Conclusion
This compound and Physalin H, while both demonstrating potent immunomodulatory effects, exhibit distinct profiles in their modulation of cytokine production. This compound acts as a broad-spectrum inhibitor of both Th1 and Th2 cytokines, primarily through the inhibition of the calcineurin and NF-κB pathways. In contrast, Physalin H appears to be a more nuanced modulator, suppressing Th1 responses while promoting Th2 responses, with its mechanism linked to the activation of the NRF2 pathway and modulation of NF-κB.
This comparative analysis underscores the importance of selecting the appropriate physalin based on the specific immunological context of the disease being targeted. The broad immunosuppressive action of this compound may be beneficial in conditions with generalized immune hyperactivation, while the Th1-suppressing and Th2-promoting effects of Physalin H could be advantageous in Th1-dominant autoimmune diseases. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pbmc cytokine production: Topics by Science.gov [science.gov]
- 5. mdpi.com [mdpi.com]
Physalin F: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of Physalin F, a natural secosteroid isolated from plants of the Physalis genus. The document summarizes key experimental data, details the methodologies for crucial experiments, and visualizes the involved signaling pathways to offer an objective overview of this compound's potential as a therapeutic agent.
Quantitative Analysis of Cytotoxic Activity
This compound has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined in various studies. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CORL23 | Large Cell Lung Carcinoma | 0.4–1.92 | |
| MCF-7 | Breast Cancer | 0.4–1.92 | |
| 22Rv1 | Prostate Cancer | < 2.0 | |
| 796-O | Kidney Cancer | < 2.0 | |
| A-498 | Kidney Cancer | < 2.0 | |
| ACHN | Kidney Cancer | Potent Cytotoxicity | [1] |
| UO-31 | Kidney Cancer | Potent Cytotoxicity | [1] |
| CEM | Leukemia | < 2.0 | |
| C4-2B | Prostate Cancer | < 2.0 | |
| HT1080 | Fibrosarcoma | < 2.0 | |
| HeLa | Cervical Cancer | < 2.0 | |
| HCT-116 | Colorectal Cancer | < 2.0 | |
| HL-60 | Promyelocytic Leukemia | < 2.0 | |
| HuCCA-1 | Cholangiocarcinoma | < 2.0 | |
| MOLT-3 | T-lymphoblastic Leukemia | < 2.0 | |
| H460 | Non-small Cell Lung Cancer (wild-type EGFR) | Significant Inhibition | [2][3] |
| A549 | Non-small Cell Lung Cancer (wild-type EGFR) | Significant Inhibition | [2][3] |
| H1650 | Non-small Cell Lung Cancer (mutant EGFR) | Significant Inhibition | [2][3] |
| H1975 | Non-small Cell Lung Cancer (mutant EGFR) | Significant Inhibition | [2][3] |
| HA22T | Hepatoma | Strongest Action | [4][5] |
| KB | Nasopharynx Cancer | Cytotoxic | [5] |
| Colo-205 | Colon Cancer | Cytotoxic | [5] |
| Calu-1 | Lung Cancer | Cytotoxic | [5] |
| T-47D | Breast Cancer | EC50: 3.60 µg/ml | [6] |
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Studies have consistently shown that this compound is a potent inducer of apoptosis in various cancer cell lines. In non-small cell lung cancer (NSCLC) cells, it triggers both the intrinsic and extrinsic apoptotic pathways[2][3]. In human renal carcinoma cells (A498), this compound induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential[1][4]. This leads to the release of cytochrome c and the activation of caspases 3 and 9[1]. Furthermore, in T-47D breast cancer cells, this compound has been shown to trigger apoptosis via the activation of caspase-3 and c-myc pathways[6].
Cell Cycle Arrest
A common mechanism of action for many anticancer agents is the disruption of the cell cycle. This compound has been observed to cause cell cycle arrest at the G2/M phase in NSCLC cells and renal carcinoma cells[2]. This arrest prevents the cancer cells from progressing through mitosis and ultimately leads to cell death.
Modulation of Signaling Pathways
The anticancer activities of this compound are mediated by its ability to modulate key signaling pathways that are often dysregulated in cancer.
PI3K/AKT and RAS/MAPK Pathways
In NSCLC cells, this compound has been shown to down-regulate the PI3K/AKT and RAS/MAPK signaling pathways[2][3]. These pathways are crucial for cell survival, proliferation, and growth. By inhibiting these pathways, this compound effectively suppresses the growth of NSCLC cells, including those with both wild-type and mutant EGFR[2].
NF-κB Signaling Pathway
The NF-κB pathway plays a significant role in inflammation and cancer development. This compound has been found to suppress the activation of NF-κB in human renal cancer cells[1][7]. This inhibition is achieved by preventing the nuclear translocation of the p65 and p50 subunits of NF-κB, a process that can be reversed by antioxidants[1].
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the anticancer activity of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound for the specified duration. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Flow Cytometry for Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: After treatment with this compound, harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways affected by this compound.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Physalin F: A Potent In Vitro Antimalarial Agent with Contrasting In Vivo Efficacy
For Immediate Release
A comparative analysis of the antimalarial properties of various physalins reveals Physalin F as a highly potent compound against Plasmodium falciparum in laboratory settings. However, its significant immunosuppressive properties lead to a paradoxical increase in parasite load in animal models, highlighting a critical divergence between in vitro efficacy and in vivo outcomes. This guide provides a comprehensive comparison of this compound with other physalins, supported by experimental data and detailed methodologies for researchers in drug discovery and parasitology.
In Vitro Antiplasmodial Activity: this compound Demonstrates Superior Potency
In vitro studies assessing the 50% inhibitory concentration (IC50) against the malaria parasite Plasmodium falciparum have consistently shown this compound to be among the most effective of the physalins tested.[1][2] Alongside Physalins B, D, and G, isolated from Physalis angulata, this compound exhibits significant antiplasmodial activity.[1][2][3] The IC50 values from these studies are summarized in the table below.
| Physalin | IC50 (µM) against P. falciparum |
| Physalin B | 33.9 ± 9.60 |
| Physalin D | 570 ± 146.4 |
| This compound | 13.3 ± 6.01 |
| Physalin G | 37.5 ± 7.10 |
| Data sourced from Sá et al., 2011. |
In Vivo Studies Reveal Immunosuppression as a Critical Factor
Despite its promising in vitro profile, in vivo studies using a Plasmodium berghei-infected mouse model revealed a significant drawback to this compound's therapeutic potential. Treatment with this compound resulted in an increase in parasitemia levels and mortality.[1][2][4][5][6][7][8] This detrimental effect is attributed to the potent immunosuppressive activity of this compound, which likely hampers the host's natural immune response to the parasitic infection.[1][2][4][5][6][7][8]
In stark contrast, Physalin D, which demonstrated the least potent in vitro activity, was the only physalin tested to show a protective effect in the same in vivo model.[1][2] Treatment with Physalin D led to a reduction in parasitemia and an increased survival rate in infected mice.[1][2][6][7] This is likely because Physalin D does not exhibit the same immunosuppressive effects as this compound.[1][2][7]
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I-based Method)
The in vitro antiplasmodial activity of physalins is commonly determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of malaria parasites in human red blood cells.
Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive or resistant strains)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI 1640, supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)
-
Physalin compounds (dissolved in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: P. falciparum is maintained in a continuous culture of human erythrocytes in complete culture medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Serial dilutions of the physalin compounds are prepared in complete culture medium in a 96-well plate.
-
Assay Setup: A synchronized parasite culture (predominantly ring stages) is diluted to the desired parasitemia and hematocrit and added to the wells containing the drug dilutions. Control wells with no drug and wells with a known antimalarial drug are included.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-24 hours. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA, and therefore, parasite growth. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Antimalarial Assay (P. berghei Mouse Model)
The in vivo efficacy of physalins is assessed using the Peters' 4-day suppressive test in P. berghei-infected mice.
Materials:
-
BALB/c mice
-
Plasmodium berghei (ANKA strain)
-
Physalin compounds
-
Vehicle (e.g., 10% DMSO in saline)
-
Chloroquine (positive control)
-
Giemsa stain
Procedure:
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Treatment commences a few hours after infection and continues daily for four consecutive days. The physalin compounds are administered intraperitoneally at specified doses. A control group receives the vehicle, and a positive control group receives chloroquine.
-
Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily from day 4 to day 8 post-infection. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Survival Monitoring: The survival of the mice in each group is monitored daily for a specified period (e.g., 30 days).
-
Data Analysis: The average parasitemia and the mean survival time for each group are calculated. The percentage of suppression of parasitemia is determined by comparing the treated groups to the vehicle control group.
Signaling Pathways and Mechanism of Action
While the direct molecular target of physalins in Plasmodium is not yet fully elucidated, the contrasting in vivo results strongly suggest that their interaction with the host immune system is a critical determinant of their overall antimalarial effect. The immunosuppressive activity of this compound is a known characteristic, and in other contexts, physalins have been shown to modulate inflammatory pathways such as the NF-κB signaling pathway.[9] It is plausible that by suppressing the host's innate and adaptive immune responses, this compound allows for uncontrolled parasite replication, negating its direct antiplasmodial action.
The following diagram illustrates the experimental workflow for evaluating the antimalarial activity of physalins, incorporating the key decision point arising from the observed in vivo effects.
Caption: Experimental workflow for evaluating the antimalarial activity of physalins.
Conclusion
The case of this compound serves as a crucial reminder in the field of drug discovery that potent in vitro activity does not always translate to in vivo efficacy. The profound influence of a compound's secondary pharmacological effects, such as immunosuppression, on the overall therapeutic outcome cannot be overlooked. Future research into physalins as antimalarial agents should focus on derivatives that retain potent antiplasmodial activity while minimizing or eliminating immunosuppressive properties. Physalin D, despite its lower in vitro potency, presents a more promising scaffold for the development of a novel antimalarial therapeutic.
References
- 1. iddo.org [iddo.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimalarial activity of physalins B, D, F, and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.asm.org [journals.asm.org]
- 6. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arca.fiocruz.br [arca.fiocruz.br]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
A Comparative Analysis of Physalin F and Physalin G on Trypanosoma cruzi
For Immediate Release
This guide provides a detailed comparison of the trypanocidal activity of Physalin F and Physalin G, two seco-steroids isolated from plants of the Physalis genus. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development for Chagas disease. Experimental evidence demonstrates that while both compounds have been investigated, this compound exhibits significantly higher potency against multiple life cycle stages of Trypanosoma cruzi, the etiological agent of Chagas disease.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the quantitative data on the anti-T. cruzi activity of this compound and Physalin G, alongside the reference drug benznidazole. The data highlights the superior efficacy of this compound.
| Compound | Parasite Stage | IC50 (µM) | Host Cell Cytotoxicity (LC50 in µM) | Selectivity Index (SI) | Reference |
| This compound | Epimastigote | 5.8 | Not explicitly stated for this compound, but generally low for active physalins at effective concentrations. | Not explicitly stated | [1] |
| Trypomastigote | 0.84 | Not explicitly stated for this compound | Not explicitly stated | [1] | |
| Physalin G | Epimastigote | Not considered potent | Not applicable | Not applicable | [1] |
| Trypomastigote | Not considered potent | Not applicable | Not applicable | [1] | |
| Benznidazole | Epimastigote | 10.8 | Not applicable | Not applicable | [1] |
| Trypomastigote | 11.4 | Not applicable | Not applicable | [1] |
Note: One study reported that a significant trypanocidal effect of physalin B and F, but not D and G, was also observed in cultures of infected macrophages[1].
Experimental Protocols
The data presented in this guide is based on established in vitro methodologies for assessing anti-trypanosomal compounds.
Anti-Epimastigote Assay
Epimastigotes of T. cruzi (Y strain) are cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C. For the assay, parasites in the exponential growth phase are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL. This compound and G, dissolved in dimethyl sulfoxide (DMSO), are added at varying concentrations. Benznidazole is used as a reference drug. After 72 hours of incubation, parasite viability is assessed by counting in a Neubauer chamber or using a colorimetric assay with a reagent like resazurin. The 50% inhibitory concentration (IC50) is determined by sigmoidal regression analysis.
Anti-Trypomastigote Assay
Bloodstream trypomastigotes are obtained from previously infected BALB/c mice at the peak of parasitemia. The parasites are diluted in RPMI-1640 medium to a concentration of 1 x 10^7 parasites/mL. The assay is conducted in 96-well plates where the parasites are incubated with different concentrations of this compound and G for 24 hours at 37°C in a 5% CO2 atmosphere. Parasite viability is determined by counting motile parasites in a Neubauer chamber. The 50% inhibitory concentration (IC50) is calculated.
Anti-Amastigote Assay
Peritoneal macrophages are harvested from BALB/c mice and plated in 24-well plates. The macrophages are then infected with bloodstream trypomastigotes at a parasite-to-cell ratio of 10:1. After 24 hours, the cultures are washed to remove non-internalized parasites. The infected cells are then treated with different concentrations of the physalins for 72 hours. Subsequently, the cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by light microscopy. The percentage of infected cells and the number of amastigotes per cell are calculated.
Cytotoxicity Assay
The cytotoxicity of the compounds against mammalian cells is evaluated using peritoneal macrophages. The cells are seeded in 96-well plates and incubated with various concentrations of this compound and G for 72 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The 50% lethal concentration (LC50) is determined.
Mechanism of Action Elucidation
-
Ultrastructural Analysis: Trypomastigotes treated with the physalins are fixed, processed, and examined under a transmission electron microscope to identify morphological changes in cellular organelles[2][3].
-
Flow Cytometry: To differentiate between apoptosis and necrosis, treated parasites are stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry[2][3].
Visualization of Experimental Workflow and Mechanism of Action
Caption: Workflow for evaluating the in vitro anti-Trypanosoma cruzi activity of physalins.
Caption: Putative cell death pathway in Trypanosoma cruzi induced by this compound.
Concluding Remarks
The available experimental data strongly indicates that this compound is a potent inhibitor of Trypanosoma cruzi proliferation and viability, whereas Physalin G shows negligible activity.[1] this compound's efficacy against both the replicative epimastigote and the infective trypomastigote forms of the parasite, at concentrations lower than the reference drug benznidazole, underscores its potential as a lead compound for the development of new anti-Chagasic agents.[1] The proposed mechanism of action for active physalins, such as F, involves the induction of an autophagic process leading to necrotic cell death in the parasite.[2][3] Further in vivo studies are warranted to fully evaluate the therapeutic potential of this compound.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physalins B and F, seco-steroids isolated from Physalis angulata L., strongly inhibit proliferation, ultrastructure and infectivity of Trypanosoma cruzi | Parasitology | Cambridge Core [cambridge.org]
- 3. Physalins B and F, seco-steroids isolated from Physalis angulata L., strongly inhibit proliferation, ultrastructure and infectivity of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Physalin F vs. Physalin D: A Comparative Guide to Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Physalins, a class of naturally occurring seco-steroids derived from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities. Among them, Physalin F and Physalin D are frequently studied for their anti-cancer, anti-inflammatory, and anti-parasitic properties. While structurally similar, subtle differences in their chemical makeup lead to marked variations in their potency and mechanisms of action across different biological models. This guide provides a comprehensive comparison of this compound and Physalin D, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Comparative Potency in Preclinical Models
The differential potency of this compound and Physalin D is highly dependent on the specific biological context. Below is a summary of their comparative efficacy in key therapeutic areas.
Anticancer Activity
In the realm of oncology, this compound has demonstrated greater potency than Physalin D in certain cancer models. Notably, in a murine model of P388 lymphocytic leukemia, this compound exhibited significant antitumor effects, whereas Physalin D was found to be inactive[1]. The enhanced cytotoxicity of this compound is often attributed to the presence of an epoxy group in its chemical structure, a feature absent in Physalin D. This structural element is believed to be a key contributor to its potent cytotoxic activity[2].
However, the superior potency of this compound is not universal across all cancer types. In one study, Physalin D displayed considerable cytotoxicity against a panel of several cancer cell lines, with IC50 values ranging from 0.28 to 2.43 µg/mL[3][4]. Another study reported that both Physalin B and D exhibited in vivo antitumor activity against sarcoma 180 tumors.
Anti-inflammatory and Immunomodulatory Effects
The most striking contrast between this compound and Physalin D lies in their immunomodulatory activities. This compound is a potent immunosuppressive agent. It exerts its effects by inhibiting lymphocyte proliferation and reducing the production of key cytokines such as IL-2, IL-4, IL-10, and IFN-γ in activated splenocytes. Mechanistically, this compound has been identified as a calcineurin inhibitor, a key enzyme in T-cell activation.
Conversely, Physalin D is notably devoid of immunosuppressive effects. In a murine model of malaria, where an intact immune response is crucial for parasite clearance, Physalin D reduced parasitemia and increased survival. In stark contrast, the immunosuppressive nature of this compound led to an exacerbation of the infection[5][6]. Furthermore, Physalin D has been shown to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. It has also been identified as a potent allosteric antagonist of the P2X7 receptor, a key player in inflammation, displaying higher potency and efficacy than this compound in this model[7].
Antiparasitic Activity
This compound has demonstrated superior potency against certain parasites. In studies involving Leishmania species, Physalins B and F were effective in reducing the number of infected macrophages, a feat not achieved by Physalin D[8][9][10]. In vitro assays against Leishmania amazonensis revealed a significantly lower IC50 value for this compound (1.4 µM) compared to Physalin D (30.5 µM)[11]. Similarly, in in vitro studies against Plasmodium falciparum, the causative agent of malaria, this compound exhibited a much lower IC50 value than Physalin D, indicating greater potency.
Data Presentation: Comparative In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Physalin D in various models, providing a quantitative comparison of their potency.
| Compound | Model | Cell Line/Organism | IC50 (µM) | Reference |
| This compound | Anticancer | Non-small Cell Lung Cancer (H460) | ~0.6 | [12][13] |
| Anticancer | Non-small Cell Lung Cancer (H1975) | ~0.8 | [12][13] | |
| Antiparasitic | Leishmania amazonensis (promastigotes) | 1.4 | [11] | |
| Antiparasitic | Leishmania amazonensis (amastigotes) | 0.18 | [8] | |
| Physalin D | Anticancer | Various Cancer Cell Lines | 0.51 - 4.47 | [14] |
| Antiparasitic | Leishmania amazonensis (promastigotes) | 30.5 | [11] |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanisms of Action: A Deeper Dive
The differing biological activities of this compound and Physalin D can be traced back to their distinct molecular interactions and effects on cellular signaling pathways.
This compound: A Multi-pronged Approach to Cell Death and Immunosuppression
This compound's potent cytotoxic and immunosuppressive effects are mediated through multiple signaling pathways. In cancer cells, it has been shown to induce apoptosis via the generation of reactive oxygen species (ROS), leading to the disruption of the mitochondrial membrane potential and subsequent activation of caspases. Furthermore, this compound can suppress the pro-survival NF-κB signaling pathway and inhibit the Wnt/β-catenin pathway, both of which are often dysregulated in cancer. Its immunosuppressive activity is primarily attributed to the inhibition of calcineurin, which blocks the activation of T-lymphocytes.
References
- 1. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial activity of physalins B, D, F, and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physalin pool from Physalis angulata L. leaves and physalin D inhibit P2X7 receptor function in vitro and acute lung injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Activity of physalins purified from Physalis angulata in in vitro and in vivo models of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Physalin F's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported mechanisms of action of Physalin F, a natural compound with demonstrated anti-cancer and immunomodulatory properties. By consolidating data from various laboratories, this document aims to offer a clear perspective on the cross-validation of its biological activities and underlying signaling pathways.
This compound, a secosteroid isolated from plants of the Physalis genus, has garnered significant interest for its potent cytotoxic effects against a range of cancer cell lines and its ability to modulate immune responses. Multiple independent studies have investigated its mechanism of action, revealing a multi-targeted approach that converges on the induction of apoptosis and the suppression of inflammatory pathways. This guide synthesizes these findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades to facilitate a comprehensive understanding of its therapeutic potential.
Comparative Analysis of Cytotoxicity
The cytotoxic efficacy of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values reported by different laboratories are summarized below, providing a quantitative comparison of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Laboratory/Reference |
| Renal Carcinoma | |||
| A498 | Kidney | ~2.65 | Wu et al. (2012)[1] |
| ACHN | Kidney | ~4.13 | Wu et al. (2012)[1] |
| UO-31 | Kidney | ~5.32 | Wu et al. (2012)[1] |
| Non-Small Cell Lung Cancer | |||
| H460 (wild-type EGFR) | Lung | Not explicitly stated | Li et al. (2025)[2] |
| A549 (wild-type EGFR) | Lung | Not explicitly stated | Li et al. (2025)[2] |
| H1650 (mutant EGFR) | Lung | Not explicitly stated | Li et al. (2025)[2] |
| H1975 (mutant EGFR) | Lung | Not explicitly stated | Li et al. (2025)[2] |
| Leukemia | |||
| KG-1 (acute myeloid) | Leukemia | Strong activity noted | Chiang et al. (1992)[3] |
| B cell (acute B lymphoid) | Leukemia | Strong activity noted | Chiang et al. (1992)[3] |
| Hepatoma | |||
| HA22T | Hepatoma | Strongest action among tested lines | Chiang et al. (1992)[4] |
| Cervical Cancer | |||
| HeLa | Cervix Uteri | Second strongest action | Chiang et al. (1992)[4] |
Cross-Validated Mechanisms of Action
Independent research groups have consistently identified several key signaling pathways that are modulated by this compound. This section details these pathways and presents a comparative overview of the experimental findings.
Induction of Apoptosis via the ROS-Mediated Mitochondrial Pathway
A recurring theme in the literature is the ability of this compound to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Key Findings:
-
Wu et al. (2012) demonstrated that in A498 renal carcinoma cells, this compound treatment leads to an accumulation of ROS. This oxidative stress results in the degradation of anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL), disruption of the mitochondrial membrane potential, and release of cytochrome c into the cytosol. These events trigger the activation of caspase-9 and caspase-3, culminating in apoptosis.[1]
-
Li et al. (2025) reported that this compound induces apoptosis in non-small cell lung cancer (NSCLC) cells through both the intrinsic (mitochondrial) and extrinsic pathways.[2]
Experimental Workflow: ROS Generation and Mitochondrial Pathway Activation
Inhibition of the NF-κB Signaling Pathway
Another well-documented mechanism of this compound is its ability to suppress the pro-survival and pro-inflammatory NF-κB signaling pathway.
Key Findings:
-
In A498 renal carcinoma cells, this compound was shown to suppress NF-κB activity by inhibiting the nuclear translocation of the p65 and p50 subunits. This effect was reversed by antioxidants, suggesting a link between ROS generation and NF-κB inhibition.[1]
-
The inhibitory effect of this compound on NF-κB has been proposed as a key mechanism for its anti-inflammatory and immunomodulatory properties.
Signaling Pathway: this compound-mediated Inhibition of NF-κB
Downregulation of PI3K/AKT and MAPK Signaling Pathways
Recent studies have expanded the known mechanisms of this compound to include the modulation of key survival and proliferation pathways, such as PI3K/AKT and MAPK.
Key Findings:
-
In a study on NSCLC cells, this compound was found to down-regulate the AKT and MAPK signaling pathways. Importantly, enforced expression of AKT was able to reverse the suppressive effects of this compound on cell viability, confirming the significance of this pathway.[2]
Signaling Pathway: this compound's Impact on PI3K/AKT and MAPK Pathways
Detailed Experimental Protocols
For the purpose of reproducibility and cross-laboratory validation, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for specified time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, p65, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize band intensities to a loading control (e.g., β-actin or GAPDH).
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Preparation:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Conclusion
References
- 1. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of physalin B and this compound on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent Biological Activities of Physalins: A Structural-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structural-activity relationships (SAR) of different physalins, a class of naturally occurring steroids with significant therapeutic potential. Highlighting their cytotoxic and anti-inflammatory properties, this document synthesizes experimental data to elucidate the key structural features governing their biological effects.
Physalins, 16,24-cyclo-13,14-seco steroids primarily isolated from plants of the Physalis genus, have garnered considerable attention for their diverse pharmacological activities.[1] These complex molecules have demonstrated potent anticancer, anti-inflammatory, immunomodulatory, and antiparasitic effects.[1][2] Understanding the relationship between their intricate structures and their biological functions is paramount for the development of novel therapeutic agents. This guide delves into the SAR of various physalins, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways they modulate.
Deciphering the Cytotoxic and Anti-inflammatory Potency: A Quantitative Look
The biological activity of physalins is intrinsically linked to their chemical structures. Minor modifications to the physalin scaffold can lead to significant changes in their cytotoxic and anti-inflammatory efficacy.
Key Structural Features for Cytotoxicity
Several structural motifs have been identified as crucial for the cytotoxic effects of physalins. Notably, the presence of a 5β,6β-epoxy group, as seen in physalin F , and a double bond between C-5 and C-6 in physalin B , are critical for potent activity against various cancer cell lines.[3][4] The α,β-unsaturated ketone moiety in ring A is also considered a key pharmacophore for cytotoxicity. Furthermore, the presence of a 4β-hydroxy-2-en-1-one system has been associated with potential cytotoxic agency.[5][6]
In contrast, physalins lacking these features, such as physalin D, have shown reduced or no activity in some cancer cell lines.[7] For instance, while this compound exhibited potent cytotoxic effects, physalin D was found to be inactive in both in vitro and in vivo studies against P388 lymphocytic leukemia in mice.[7]
Structure-Activity Relationship in Anti-inflammatory Effects
The anti-inflammatory properties of physalins are also governed by specific structural elements. The α,β-unsaturated ketone moiety is important for the anti-inflammatory activity of physalins A, isophysalin A, and physalin O, as it allows them to act as Michael reaction acceptors and interact with key inflammatory signaling molecules like IKKβ.[6][8] Physalins B and F have been shown to inhibit NF-κB activation, a key regulator of inflammation, while physalin D did not exhibit this effect.
Comparative Cytotoxicity of Physalins
The following tables summarize the in vitro cytotoxic activity of various physalins against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), have been compiled from multiple studies to provide a comparative overview.
Table 1: Cytotoxic Activity of Physalin B against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CORL23 | Large Cell Lung Carcinoma | < 2.0 | [1] |
| MCF-7 | Breast Cancer | 0.4 - 1.92 | [1] |
| 22Rv1 | Prostate Cancer | < 2.0 | [1] |
| 796-O | Kidney Cancer | < 2.0 | [1] |
| A-498 | Kidney Cancer | < 2.0 | [1] |
| ACHN | Kidney Cancer | < 2.0 | [1] |
| CEM | Leukemia | < 2.0 | [1] |
| C4-2B | Prostate Cancer | < 2.0 | [1] |
| HT1080 | Fibrosarcoma | < 2.0 | [1] |
| HeLa | Cervical Cancer | < 2.0 | [1] |
| HCT-116 | Colorectal Cancer | < 2.0 | [1] |
| HL-60 | Promyelocytic Leukemia | < 2.0 | [1] |
| HuCCA-1 | Cholangiocarcinoma | < 2.0 | [1] |
| MOLT-3 | T-lymphoblastic Leukemia | < 2.0 | [1] |
| HGC-27 | Undifferentiated Gastric Cancer | - | [9] |
| SGC-7901 | Semi-differentiated Gastric Cancer | - | [9] |
Table 2: Cytotoxic Activity of Physalin D against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Various | - | 0.28 - 2.43 | [3][10] |
Table 3: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CORL23 | Large Cell Lung Carcinoma | < 2.0 | [1] |
| MCF-7 | Breast Cancer | 0.4 - 1.92 | [1] |
| HA22T | Hepatoma | - | [7][11] |
| HeLa | Cervical Cancer | - | [7][11] |
| KB | Nasopharynx | - | [7][11] |
| Colo-205 | Colon | - | [7][11] |
| Calu-1 | Lung | - | [7][11] |
| H460 | Non-small Cell Lung | - | [12] |
| A549 | Non-small Cell Lung | - | [12] |
| H1650 | Non-small Cell Lung | - | [12] |
| H1975 | Non-small Cell Lung | - | [12] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Physalin compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the physalin compounds. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)
This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds.
Materials:
-
Mice (e.g., Swiss or BALB/c)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Physalin compounds
-
Vehicle (e.g., acetone)
-
Dexamethasone (positive control)
-
Punch biopsy tool
-
Analytical balance
Procedure:
-
Induction of Inflammation: A solution of TPA in a suitable vehicle is topically applied to one ear of each mouse to induce inflammation. The contralateral ear receives the vehicle alone.
-
Compound Application: The physalin compound, dissolved in a vehicle, is topically applied to the TPA-treated ear shortly after the TPA application. A positive control group receives dexamethasone.
-
Edema Measurement: After a specific time (e.g., 6 hours), the mice are euthanized, and a circular section of each ear is removed using a punch biopsy tool. The weight of the ear punch is measured.
-
Data Analysis: The anti-inflammatory effect is expressed as the percentage of inhibition of edema, calculated by comparing the difference in ear punch weight between the TPA-treated and vehicle-treated ears in the compound-treated group versus the control group.[13][14]
Signaling Pathways Modulated by Physalins
Physalins exert their biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for their rational development as therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several physalins have been shown to inhibit this pathway. For instance, physalin A has been demonstrated to block the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently overactivated in cancer and plays a critical role in cell proliferation, survival, and angiogenesis. Physalin A has been shown to suppress both constitutive and IL-6-induced STAT3 activation by inhibiting the phosphorylation of JAK2 and JAK3, upstream kinases of STAT3.[15][16] This leads to the downregulation of STAT3 target genes, such as the anti-apoptotic proteins Bcl-2 and XIAP.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38 kinases, is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Physalin A has been shown to inhibit the MAPK pathway, contributing to its chondroprotective effects.[17][18] Furthermore, this compound has been found to down-regulate both the PI3K/AKT and RAS/MAPK signaling pathways in non-small cell lung cancer cells.[12]
Conclusion
The diverse biological activities of physalins are intricately tied to their unique chemical structures. Key structural features, such as the 5β,6β-epoxy group in this compound and the C-5/C-6 double bond in physalin B, are critical for their potent cytotoxic effects. Similarly, the α,β-unsaturated ketone moiety plays a significant role in their anti-inflammatory properties. By modulating crucial signaling pathways like NF-κB, STAT3, and MAPK, physalins present a promising class of natural compounds for the development of novel anticancer and anti-inflammatory therapies. Further research into the synthesis of novel physalin derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for their clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physalin B inhibits cell proliferation and induces apoptosis in undifferentiated human gastric cancer HGC-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Antiinflammatory activity of extracts and fractions obtained from Physalis peruviana L. calyces] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topical anti-inflammatory potential of Physalin E from Physalis angulata on experimental dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 17. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect [frontiersin.org]
Physalin F: A Comparative Analysis of its Binding Affinity for Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Physalin F, a seco-steroid derived from plants of the Physalis genus, has garnered significant interest for its potent anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2] Its therapeutic potential stems from its ability to interact with and modulate the activity of key proteins involved in various signaling pathways. This guide provides a comparative analysis of the binding affinity of this compound to its putative target proteins, supported by available experimental and computational data. While direct, experimentally determined binding constants such as Kd or Ki for this compound are not extensively available in the current literature, this document summarizes existing inhibitory concentrations (IC50), effector concentrations (EC50), and predicted binding energies to offer a comparative perspective against other known modulators of these pathways.
Data Presentation: this compound and a Comparison with Alternative Inhibitors
The following tables summarize the available quantitative data for this compound and compare it with other compounds targeting similar proteins or pathways. It is important to note that IC50 and EC50 values from cellular or enzymatic assays are indirect measures of binding affinity and can be influenced by various factors such as cell permeability, metabolism, and off-target effects. Predicted binding energies from computational studies provide a theoretical estimation of binding strength.
Table 1: Binding Affinity and Inhibitory Activity of this compound Against Target Proteins
| Target Protein/Process | Compound | Method | Value | Reference |
| Calcineurin Activity | This compound | Colorimetric Assay | 52.3% inhibition @ 1 µM | [3][4] |
| Cyclosporine A | Colorimetric Assay | 87.6% inhibition @ 1 µM | [3] | |
| BAFF-R | This compound | Molecular Docking | -8.0 kcal/mol (Binding Energy) | [5] |
| TACI | This compound | Molecular Docking | -8.3 kcal/mol (Binding Energy) | [5] |
| PBMC Proliferation | This compound | 3H-Thymidine Uptake | IC50: 0.97 ± 0.11 µM | [1][2] |
| Lymphocyte Proliferation | Dexamethasone | Luminescent Assay | EC50: 0.055 µM | [1] |
| This compound | Luminescent Assay | EC50: 0.65 µM | [1] |
Table 2: Comparison of Inhibitors for Pathways Modulated by this compound
| Pathway | Target Protein | Alternative Inhibitor | Method | Value (Kd, Ki, or IC50) |
| Calcineurin/NFAT | Calcineurin | Tacrolimus (FK506) | Multiple Assays | High affinity, forms inhibitory complex |
| Calcineurin | Cyclosporine A | Multiple Assays | High affinity, forms inhibitory complex | |
| NF-κB | IKKβ | BAY 11-7082 | Kinase Assay | IC50: 10 µM |
| Proteasome | MG132 | Proteasome Activity Assay | IC50: ~100 nM | |
| Wnt/β-catenin | Tankyrase (TNKS1/2) | XAV939 | Biochemical Assay | IC50: 11 nM (TNKS1), 4 nM (TNKS2) |
| Porcupine (PORCN) | IWP-2 | Cell-based Reporter Assay | IC50: 27 nM |
Experimental Protocols
Detailed experimental protocols for the direct binding of this compound are not available in the reviewed literature. However, the general methodologies for the cited experiments are described below.
Calcineurin Activity Assay (Colorimetric)
This assay indirectly measures the inhibition of calcineurin, a serine/threonine phosphatase.
-
Cell Lysate Preparation: Mouse splenocytes are stimulated with a mitogen like concanavalin A in the presence or absence of the test compound (e.g., this compound, Cyclosporine A). After incubation, the cells are lysed to release intracellular proteins, including calcineurin.[3]
-
Phosphatase Reaction: The cell lysate is incubated with a synthetic phosphopeptide substrate (e.g., RII phosphopeptide). Active calcineurin in the lysate dephosphorylates the substrate, releasing free phosphate.
-
Phosphate Detection: A colorimetric reagent (e.g., malachite green) is added, which forms a colored complex with the free phosphate.
-
Quantification: The absorbance of the colored complex is measured using a spectrophotometer. The amount of phosphate released is proportional to the calcineurin activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity in the untreated control.[3]
Molecular Docking
This computational method predicts the binding affinity and orientation of a ligand (this compound) to the three-dimensional structure of a target protein (e.g., BAFF-R, TACI).
-
Protein and Ligand Preparation: The 3D structures of the target protein and the ligand are obtained or modeled. The structures are optimized for docking by adding hydrogen atoms, assigning charges, and defining the binding site.
-
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site.
-
Scoring: A scoring function calculates the binding energy for each pose, which is an estimation of the binding affinity. The more negative the binding energy, the more favorable the predicted interaction.[5]
-
Analysis: The predicted binding poses and energies are analyzed to understand the potential interactions between the ligand and the protein.
Lymphocyte Proliferation Assay (3H-Thymidine Uptake or Luminescent Assay)
These cell-based assays measure the inhibitory effect of a compound on the proliferation of lymphocytes.
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or splenocytes are cultured in the presence of a mitogen to stimulate proliferation.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound).
-
Measurement of Proliferation:
-
3H-Thymidine Uptake: Radiolabeled thymidine is added to the culture. Proliferating cells incorporate the thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is measured and is proportional to the rate of cell proliferation.[1]
-
Luminescent Assay: A reagent is added that measures cell viability or ATP content, which correlates with the number of viable, proliferating cells. The resulting luminescent signal is measured with a microplate reader.
-
-
Data Analysis: The results are used to calculate the IC50 or EC50 value, which is the concentration of the compound that inhibits 50% of the maximal proliferation.[1]
Mandatory Visualization
NF-κB Signaling Pathway and the Putative Role of this compound
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. This compound has been shown to suppress NF-κB activation.[6] One of the upstream activators of the canonical NF-κB pathway is the B-cell activating factor (BAFF) receptor (BAFF-R) and transmembrane activator and calcium modulator and cyclophilin ligand interactor (TACI). Molecular docking studies suggest that this compound may bind to BAFF-R and TACI, potentially inhibiting the downstream signaling cascade.
Figure 1. Simplified NF-κB signaling pathway with putative inhibition by this compound.
This guide highlights the current understanding of this compound's interaction with its target proteins. Further research employing direct binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is necessary to elucidate the precise binding affinities and to validate the promising therapeutic potential of this natural compound.
References
- 1. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Physalin F: A Preclinical Comparative Guide for Therapeutic Agent Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Physalin F's performance with other alternatives, supported by experimental data from preclinical models. The information is intended to aid in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound, a seco-steroid isolated from Physalis angulata, has demonstrated significant anti-cancer and immunomodulatory properties in a range of preclinical studies. It effectively induces cytotoxicity in various cancer cell lines and has shown anti-tumor effects in in vivo models. Its mechanism of action involves the modulation of key signaling pathways implicated in cancer progression, including NF-κB, PI3K/AKT, MAPK, and Wnt/β-catenin. This guide summarizes the available quantitative data, details the experimental protocols used in these studies, and provides visual representations of the molecular pathways and experimental workflows.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound has exhibited potent cytotoxic effects across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Renal Carcinoma | Potent (specific value not stated) | [1][2] |
| ACHN | Renal Carcinoma | Concentration-dependent cytotoxicity | [1][2] |
| UO-31 | Renal Carcinoma | Concentration-dependent cytotoxicity | [1][2] |
| HA22T | Hepatoma | Strongest anti-hepatoma action | [3] |
| HeLa | Cervical Cancer | Second strongest action | [3] |
| KB | Nasopharynx Cancer | Cytotoxic | [3] |
| Colo-205 | Colon Cancer | Cytotoxic | [3] |
| Calu-1 | Lung Cancer | Cytotoxic | [3] |
| H460 | Non-small Cell Lung Cancer (WT EGFR) | Significant inhibition | [4] |
| A549 | Non-small Cell Lung Cancer (WT EGFR) | Significant inhibition | [4] |
| H1650 | Non-small Cell Lung Cancer (mutant EGFR) | Significant inhibition | [4] |
| H1975 | Non-small Cell Lung Cancer (mutant EGFR) | Significant inhibition | [4] |
| K562 | Erythroleukemia | Inhibited growth | [5] |
| HL-60 | Acute Promyelocytic Leukemia | Inhibited growth | [5] |
| KG-1 | Acute Myeloid Leukemia | Stronger activity than Physalin B | [5] |
| B cell | Acute B Lymphoid Leukemia | Stronger activity than Physalin B | [5] |
In Vivo Anti-Tumor Activity of this compound
Preclinical in vivo studies have corroborated the anti-tumor potential of this compound.
| Animal Model | Cancer Type | Treatment Details | Key Findings | Reference |
| Mice | P388 Lymphocytic Leukemia | Not specified | Exhibited anti-tumor effect | [3] |
| Tumor-bearing mice | Colon Adenocarcinoma (SW480 xenograft) | Not specified | Suppressed tumor growth by down-regulating β-catenin | [6] |
Comparative Efficacy with Other Physalins
| Compound | In Vitro Activity (Leukemia cells) | In Vivo Activity (P388 Leukemia) | Reference |
| This compound | Stronger activity | Active | [3][5] |
| Physalin B | Less active than this compound | - | [5] |
| Physalin D | - | Inactive | [3] |
Synergistic Effects
| Combination | Cell Line/Model | Effect | Reference |
| This compound + Dexamethasone | Mouse Splenocytes | Synergistic immunosuppressive action | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for 24-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for the indicated times.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualization
Signaling Pathways Modulated by this compound
Caption: Signaling Pathways Modulated by this compound.
General Experimental Workflow for Preclinical Validation
Caption: General Experimental Workflow.
Comparison with Other Therapeutic Agents
Direct head-to-head in vivo comparative studies between this compound and standard chemotherapeutic agents like doxorubicin or paclitaxel were not extensively available in the reviewed literature. However, this compound has been compared with other compounds within the physalin family and has shown synergistic effects with existing drugs.
-
This compound vs. Other Physalins: In studies on leukemia cell lines, this compound demonstrated stronger cytotoxic activity than Physalin B.[5] Furthermore, in an in vivo model of P388 lymphocytic leukemia, this compound showed anti-tumor activity, whereas Physalin D was inactive.[3]
-
Synergy with Dexamethasone: In an immunological context, this compound exhibited a synergistic immunosuppressive effect when combined with dexamethasone, a commonly used corticosteroid.[7] This suggests potential for combination therapies to enhance efficacy and potentially reduce side effects.
While direct comparative data with standard-of-care chemotherapeutics is limited, the potent in vitro and in vivo anti-cancer activity of this compound, coupled with its multifaceted mechanism of action, positions it as a promising candidate for further preclinical and clinical development. Future studies should focus on direct comparisons with current therapeutic agents to better define its potential clinical utility.
References
- 1. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 7. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
